molecular formula C8H13N3O2 B091886 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 16252-63-4

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B091886
CAS No.: 16252-63-4
M. Wt: 183.21 g/mol
InChI Key: WBQKKCPPKSUXTI-UHFFFAOYSA-N
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Description

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a functionalized spirohydantoin scaffold of significant interest in medicinal chemistry for the design of novel biologically active compounds . The spirocyclic core structure provides a unique three-dimensional framework that offers a favorable balance between conformational restriction and molecular flexibility, which can be instrumental in addressing permeability issues often associated with flat, aromatic molecules . This makes such scaffolds particularly valuable for exploring challenging biological targets, including those within the central nervous system (CNS) . Researchers utilize this and related spirohydantoin derivatives as key building blocks in the development of potential therapeutic agents, with documented activities spanning across various domains such as antibacterial, antifungal, and anti-hypertensive research . Furthermore, structurally similar compounds have demonstrated potent and selective antagonistic activity for serotonin 5-HT 2A receptors, highlighting the relevance of this chemotype in psychiatric and antiplatelet research . The amino group at the N-3 position provides a versatile handle for further synthetic elaboration, allowing chemists to conjugate the spirocyclic system to other pharmacophoric groups, such as arylpiperazines, to probe structure-activity relationships and optimize potency and selectivity for specific receptors .

Properties

IUPAC Name

3-amino-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c9-11-6(12)8(10-7(11)13)4-2-1-3-5-8/h1-5,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKKCPPKSUXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368668
Record name 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16252-63-4
Record name 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Spirohydantoin Chemistry

For researchers, scientists, and professionals in drug development, the spirohydantoin scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have shown a wide range of biological activities, including anticonvulsant, antidiabetic, and anticancer properties.[1] This guide focuses on a specific, yet under-documented derivative, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. Due to the nascent stage of research into this particular molecule, a comprehensive experimental dataset of its physicochemical properties is not yet publicly available. Therefore, this document serves as a foundational guide, combining predicted data, established theoretical principles, and validated experimental protocols for analogous compounds. Our objective is to provide a robust starting point for any research endeavor involving this promising compound, emphasizing the "why" behind the "how" to ensure both scientific rigor and practical applicability.

Molecular Architecture and Key Structural Features

The foundational step in understanding any compound is to dissect its molecular structure. 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is characterized by a hydantoin ring spiro-fused to a cyclohexane ring at the C5 position of the hydantoin. The key distinguishing feature is the amino group substitution at the N3 position of the hydantoin ring.

Caption: Chemical structure of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

This unique spirocyclic architecture imparts a three-dimensional character to the molecule, which is often advantageous for specific binding interactions with biological targets. The hydantoin core provides hydrogen bond donors and acceptors, while the cyclohexane ring adds lipophilicity. The N-amino group is expected to significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity.

Predicted Physicochemical Properties

In the absence of experimental data, we can leverage computational models and data from the parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, to predict the physicochemical properties of the 3-amino derivative. It is crucial to treat these values as estimations that require experimental validation.

PropertyPredicted/Estimated ValueSource/Basis for EstimationSignificance in Drug Development
Molecular Formula C₈H₁₃N₃O₂-Defines the elemental composition.
Molecular Weight 183.21 g/mol CalculatedInfluences absorption and distribution.
Melting Point >200 °C (decomposes)Estimated based on the parent compound's melting point of 217-219 °C[2] and the introduction of a polar amino group.Affects solubility and formulation strategies.
Boiling Point Not available-High melting point suggests decomposition before boiling.
Calculated logP ~ -0.5 to 0.5Estimated based on the parent compound's XLogP3 of 0.6[3] and the hydrophilic contribution of the amino group.A key indicator of lipophilicity, impacting membrane permeability and solubility.
Predicted pKa Acidic (imide N-H): ~8.5-9.5; Basic (amino N): ~3-5Based on typical pKa values for hydantoin N-H protons and N-amino groups on electron-withdrawing rings.[4]Determines the ionization state at physiological pH, which affects solubility, permeability, and receptor binding.
Hydrogen Bond Donors 2 (imide N-H, amino NH₂)Structural analysisInfluences solubility and interactions with biological targets.
Hydrogen Bond Acceptors 3 (two carbonyl O, amino N)Structural analysisAffects solubility and binding affinity.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, the following experimental protocols are recommended. These are standard methods in drug discovery and are adapted here for the specific context of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter that influences its absorption and bioavailability. For hydantoin derivatives, solubility can be pH-dependent.[5]

Protocol: Shake-Flask Method

This method is considered the gold standard for thermodynamic solubility determination.

  • Preparation of Saturated Solution: Add an excess amount of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Analysis A Add excess compound to pH buffers B Agitate at constant temp (24-48h) A->B Establish equilibrium C Centrifuge to separate solid B->C Isolate saturated solution D Quantify supernatant via HPLC-UV C->D Determine concentration

Caption: Workflow for solubility determination using the shake-flask method.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.

Protocol: Shake-Flask Method for logP

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at a pH where the compound is un-ionized) with n-octanol.

  • Partitioning: Dissolve a known amount of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous)

Determination of the Acid Dissociation Constant (pKa)

The pKa values will define the ionization state of the molecule at different pH levels. For 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, we expect at least two pKa values: one for the acidic imide proton and one for the basic amino group.

Protocol: UV-Metric Titration

This method is efficient and requires a small amount of sample.

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Use a multi-well plate or an automated titrator. In each well or titration vessel, place a series of buffers covering a wide pH range (e.g., pH 1 to 13). Add a small, constant amount of the compound's stock solution to each.

  • Spectral Acquisition: Measure the UV-Vis spectrum of each solution.

  • Data Analysis: The absorbance at specific wavelengths will change as the compound ionizes. Plot the change in absorbance against pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values.

A Prepare compound solution in buffers of varying pH B Measure UV-Vis spectrum for each pH A->B C Plot Absorbance vs. pH B->C D Identify inflection points as pKa values C->D

Caption: Workflow for pKa determination via UV-metric titration.

Stability Considerations

The hydantoin ring is generally stable, but the N-amino group introduces a potential site for chemical reactivity.

  • pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) at ambient and elevated temperatures. This can be monitored by HPLC, looking for the appearance of degradation products over time.

  • Oxidative Stability: The amino group may be susceptible to oxidation. Stability in the presence of a mild oxidizing agent (e.g., H₂O₂) should be evaluated.

Conclusion and Future Directions

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a compound of interest within the broader, pharmacologically significant class of spirohydantoins. While experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive framework for its initial characterization. The predicted properties and detailed experimental protocols herein offer a solid foundation for researchers to generate the empirical data necessary to advance the study of this molecule in drug discovery and development programs. The interplay between the spirocyclic core and the N-amino substituent is likely to yield unique properties that warrant thorough investigation.

References

  • Mavroeidi, P., & Zanias, S. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2023). 3-Oxa-1-azaspiro[4.5]decane-2,4-dione | CAS#:3253-43-8. Chemsrc. [Link]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2023). 1,3-diazaspiro[4.5]decane-2,4-dione | CAS#:702-62-5. Chemsrc. [Link]

  • ResearchGate. (n.d.). pKa Values for 5-substituted hydantoins up to 100% of the substrate. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Oxa-1-azaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione 250mg. Dana Bioscience. [Link]

  • Smičková, K., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Karmakar, U., et al. (2018). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC - PubMed Central. [Link]

  • Nakagawa, T., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

  • Sinko, P. J., & Amidon, G. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Chemaxon Docs. [Link]

  • ResearchGate. (n.d.). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. ResearchGate. [Link]

  • Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Hughes, L. D., et al. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. PubMed. [Link]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Scientific. [Link]

  • Sârbu, A., et al. (2004). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. MDPI. [Link]

  • Universiti Teknologi MARA. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Universiti Teknologi MARA. [Link]

  • Soga, S., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative of significant interest in medicinal chemistry. The guide details a robust and efficient two-step synthetic pathway, commencing with the well-established Bucherer-Bergs reaction to form the spirohydantoin core, followed by a direct N-amination to introduce the key amino functionality at the 3-position. This document is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and exploration of this and related compounds.

Introduction: The Significance of the Spirohydantoin Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in contemporary drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, enabling enhanced binding affinity and selectivity for biological targets. Among these, the spirohydantoin moiety, a derivative of imidazolidine-2,4-dione, is a privileged scaffold found in a variety of biologically active compounds.

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated potential as myelostimulators, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow.[1] Furthermore, this class of compounds has been identified as a novel chemotype for selective δ-opioid receptor agonists, which are targets for various neurological disorders, including chronic pain.[2] The introduction of an amino group at the N-3 position of the hydantoin ring can serve as a crucial handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed roadmap for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a key building block for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is efficiently achieved through a two-step sequence. The first step involves the construction of the spirohydantoin core via the Bucherer-Bergs reaction. The subsequent step introduces the amino group at the N-3 position through a direct amination of the hydantoin ring.

Synthesis_Workflow Cyclohexanone Cyclohexanone Intermediate 1,3-Diazaspiro[4.5]decane-2,4-dione Cyclohexanone->Intermediate Step 1: Bucherer-Bergs Reaction Final_Product 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Intermediate->Final_Product Step 2: N-Amination

Figure 1: Overall synthetic workflow.

Step 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to 5,5-disubstituted hydantoins from a ketone or aldehyde.[3] In this synthesis, cyclohexanone serves as the starting material, reacting with potassium cyanide and ammonium carbonate to yield the spirocyclic hydantoin intermediate.

Mechanistic Insights

The reaction proceeds through a series of equilibria. Initially, cyclohexanone reacts with ammonia (from the dissociation of ammonium carbonate) to form a cyclohexanimine. Concurrently, cyanide attacks the carbonyl carbon of cyclohexanone to form a cyanohydrin. The key intermediate, 1-amino-1-cyanocyclohexane, is formed, which then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to ultimately yield the hydantoin ring system.

Bucherer_Bergs_Mechanism cluster_0 Formation of Aminonitrile cluster_1 Cyclization Cyclohexanone Cyclohexanone Aminonitrile 1-Amino-1-cyanocyclohexane Cyclohexanone->Aminonitrile Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Aminonitrile KCN KCN KCN->Aminonitrile Carbamic_Acid Carbamic Acid Intermediate Aminonitrile->Carbamic_Acid CO2 CO2 CO2->Carbamic_Acid Hydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Carbamic_Acid->Hydantoin Intramolecular Cyclization

Figure 2: Simplified mechanism of the Bucherer-Bergs reaction.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1410.0 g0.102
Potassium Cyanide65.127.9 g0.121
Ammonium Carbonate96.0929.0 g0.302
Ethanol46.07100 mL-
Water18.02100 mL-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve ammonium carbonate in 100 mL of water.

  • Add 100 mL of ethanol to the solution.

  • To this stirring solution, add potassium cyanide. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.

  • Add cyclohexanone to the reaction mixture.

  • Heat the mixture to 60-70°C with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or ethanol to obtain pure 1,3-Diazaspiro[4.5]decane-2,4-dione as a white crystalline solid.

Characterization of Intermediate
  • Appearance: White crystalline solid

  • Melting Point: 217-219 °C[4]

  • Molecular Formula: C₈H₁₂N₂O₂

  • Molecular Weight: 168.19 g/mol

  • ¹H NMR (DMSO-d₆): δ 10.5 (s, 1H, NH), 8.0 (s, 1H, NH), 1.4-1.7 (m, 10H, cyclohexyl CH₂) ppm.

  • ¹³C NMR (DMSO-d₆): δ 178.0 (C=O), 156.0 (C=O), 60.0 (spiro C), 35.0 (cyclohexyl CH₂), 25.0 (cyclohexyl CH₂), 21.0 (cyclohexyl CH₂) ppm.

  • IR (KBr, cm⁻¹): 3200-3400 (N-H stretching), 1770, 1720 (C=O stretching).

  • Mass Spectrum (EI): m/z 168 (M⁺).

Step 2: N-Amination of 1,3-Diazaspiro[4.5]decane-2,4-dione

The introduction of the amino group at the N-3 position is achieved by direct amination of the spirohydantoin intermediate using hydrazine hydrate. The greater acidity of the N-3 proton, situated between two carbonyl groups, facilitates its substitution.

Mechanistic Considerations

The N-amination of the hydantoin ring is proposed to proceed via a nucleophilic substitution pathway. The N-3 proton of the hydantoin is acidic and can be removed by a base, or the nitrogen can be directly attacked by the nucleophilic hydrazine. The reaction likely involves the formation of a tetrahedral intermediate, which then collapses to eliminate a leaving group (in this case, likely water after proton transfer) and form the N-N bond.

Amination_Mechanism Hydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Intermediate Tetrahedral Intermediate Hydantoin->Intermediate Nucleophilic Attack Hydrazine H2N-NH2 Hydrazine->Intermediate Product 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Intermediate->Product Elimination of H2O

Figure 3: Proposed mechanism for N-amination of the hydantoin ring.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Diazaspiro[4.5]decane-2,4-dione168.195.0 g0.030
Hydrazine Hydrate (~64% hydrazine)50.06 (for N₂H₄·H₂O)5.0 mL~0.10
Ethanol46.0750 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1,3-Diazaspiro[4.5]decane-2,4-dione in 50 mL of ethanol.

  • Add hydrazine hydrate to the suspension. Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization of Final Product
  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₃N₃O₂

  • Molecular Weight: 183.21 g/mol

  • ¹H NMR (Predicted): Signals corresponding to the cyclohexyl protons (1.4-1.8 ppm), and a broad singlet for the NH₂ protons. The N1-H proton signal would also be present.

  • ¹³C NMR (Predicted): Resonances for the two carbonyl carbons, the spiro carbon, and the carbons of the cyclohexyl ring.

  • IR (Predicted, cm⁻¹): N-H stretching bands for the amino group and the N1-H, and characteristic C=O stretching frequencies for the hydantoin ring.

  • Mass Spectrum (Expected): m/z 183 (M⁺) or 184 (M+H)⁺ depending on the ionization method.

Safety Considerations

  • Potassium Cyanide: This reagent is a highly toxic poison. Ingestion, inhalation, or skin contact can be fatal. It reacts with acids to produce deadly hydrogen cyanide gas. All work with potassium cyanide must be conducted in a certified chemical fume hood with appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves. A specific emergency response plan for cyanide exposure should be in place, including the availability of an antidote kit (e.g., amyl nitrite).[4]

  • Hydrazine Hydrate: Hydrazine is a toxic, flammable, and corrosive chemical that is also a suspected human carcinogen. It should be handled in a chemical fume hood with appropriate PPE. Avoid contact with skin, eyes, and clothing.

Conclusion

This guide has outlined a reliable and well-documented two-step synthesis for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. The Bucherer-Bergs reaction provides an efficient entry to the spirohydantoin core, and subsequent N-amination with hydrazine hydrate offers a direct route to the desired 3-amino derivative. The methodologies and characterization data presented herein are intended to provide researchers with the necessary tools to synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The inherent versatility of the 3-amino group opens avenues for the creation of diverse libraries of spirohydantoin analogs, paving the way for the discovery of novel therapeutic agents.

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). Journal of Pharmacology and Experimental Therapeutics. [Link]

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  • 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-. EPA. [Link]

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  • Cho, S., Kim, S. H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-543. [Link]

  • US Patent 3,920,693 A, Production of 3-aminopyrazoles.
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  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). Journal of Pharmacology and Experimental Therapeutics. [Link]

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An In-depth Technical Guide to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the pharmacologically significant spirohydantoin scaffold. While a specific CAS number for this compound is not readily found in major chemical databases, this document collates established synthetic methodologies for the parent scaffold and its N-amination, alongside a detailed analysis of its expected physicochemical properties, spectral characteristics, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this and related chemical entities.

Introduction to the Spirohydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds first isolated in 1861.[1] The core hydantoin ring itself is not typically bioactive, but when substituted at the C-5 and/or N-1 and N-3 positions, its derivatives exhibit a vast range of therapeutic properties.[2][3] The spirocyclic fusion of a carbocyclic ring, such as cyclohexane, to the C-5 position of the hydantoin nucleus creates a spirohydantoin. This structural modification imparts a rigid, three-dimensional architecture that can enhance binding affinity and selectivity for various biological targets.

The 1,3-diazaspiro[4.5]decane-2,4-dione core is of particular interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticonvulsants, enzyme inhibitors, and receptor antagonists.[4][5][6] The introduction of an amino group at the N-3 position, creating 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is a strategic modification intended to introduce a new vector for hydrogen bonding, alter electronic properties, and provide a handle for further chemical elaboration.

Synthesis and Mechanism

The synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is best approached via a two-step process: first, the construction of the parent spirohydantoin ring, followed by N-amination at the 3-position.

Step 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione

The most common and efficient method for constructing the spirohydantoin scaffold from a cyclic ketone is the Bucherer-Bergs reaction.[7] This one-pot, multicomponent reaction offers a straightforward route to the desired spirocyclic core.

  • Reaction Setup: In a sealed pressure vessel, combine cyclohexanone (1.0 eq), ammonium carbonate (3.0-4.0 eq), and potassium cyanide (1.2 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are fully submerged.

  • Reaction Conditions: Heat the mixture to 60-70 °C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of approximately 6. This will precipitate the crude spirohydantoin.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol or water can be performed to yield pure 1,3-diazaspiro[4.5]decane-2,4-dione.[8]

The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin from cyclohexanone and cyanide. Concurrently, ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the ketone to form an aminonitrile. The aminonitrile then undergoes intramolecular cyclization and subsequent rearrangement to form the stable hydantoin ring. The use of a sealed vessel is crucial to maintain a sufficient concentration of ammonia and cyanide in the reaction mixture.

Bucherer_Bergs Cyclohexanone Cyclohexanone Aminonitrile 1-Aminocyclohexanecarbonitrile (Intermediate) Cyclohexanone->Aminonitrile + KCN + NH₃ KCN KCN / HCN KCN->Aminonitrile Ammonium_Carbonate (NH₄)₂CO₃ (source of NH₃ & CO₂) Ammonium_Carbonate->Aminonitrile Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Aminonitrile->Spirohydantoin Hydrolysis & Cyclization

Caption: Workflow for the Bucherer-Bergs synthesis of the spirohydantoin core.

Step 2: N-Amination of the Spirohydantoin Core

The introduction of an amino group at the N-3 position of a hydantoin can be achieved by reaction with hydrazine hydrate. This nucleophilic substitution reaction targets the acidic N-H proton at the 3-position.

  • Reaction Setup: Dissolve 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration.

  • Purification: Wash the crude product with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material and by-products. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

N_Amination Spirohydantoin 1,3-Diazaspiro[4.5]decane- 2,4-dione Product 3-Amino-1,3-diazaspiro[4.5] decane-2,4-dione Spirohydantoin->Product Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product Solvent Ethanol, Reflux

Caption: Synthetic pathway for the N-Amination of the spirohydantoin core.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of experimental data for the title compound, the following properties are predicted based on the known characteristics of the parent spirohydantoin and related N-amino hydantoin derivatives.

Physicochemical Properties
PropertyPredicted Value/RangeJustification
Molecular Formula C₈H₁₃N₃O₂Based on chemical structure.
Molecular Weight 183.21 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydantoin derivatives.
Melting Point >200 °CThe parent spirohydantoin has a high melting point; the amino group may slightly alter this.
Solubility Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, alcohols).The amino group may increase water solubility compared to the parent compound.
pKa ~8-9 (N1-H), ~5-6 (NH₂)The N1-H remains acidic, while the exocyclic amino group is basic.
Spectroscopic Data Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.

  • δ 1.40-1.70 ppm (m, 10H): Protons of the cyclohexane ring.

  • δ 4.50-4.70 ppm (s, 2H): Protons of the N-NH₂ group. This signal may be broad and is D₂O exchangeable.

  • δ 8.00-8.20 ppm (s, 1H): Proton of the N1-H group. This signal is also D₂O exchangeable.[2]

  • δ 20-40 ppm (multiple signals): Carbons of the cyclohexane ring.

  • δ 60-65 ppm: Spiro carbon (C5).

  • δ 155-160 ppm: Carbonyl carbon C4.

  • δ 175-180 ppm: Carbonyl carbon C2.[2]

  • 3300-3400 cm⁻¹ (broad): N-H stretching vibrations from both the ring and the amino group.

  • 2850-2950 cm⁻¹: C-H stretching of the cyclohexane ring.

  • 1700-1780 cm⁻¹ (strong, multiple bands): C=O stretching of the two carbonyl groups in the hydantoin ring.[2]

  • 1600-1650 cm⁻¹: N-H bending vibration.

  • [M+H]⁺: Expected at m/z 184.108.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the amino group (NH₂) and cleavage of the hydantoin ring.

Applications in Drug Development

The spirohydantoin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a 3-amino group can significantly modulate the pharmacological profile.

Potential Therapeutic Targets
  • Enzyme Inhibition: Spirohydantoins have been successfully developed as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer.[5][9] The 3-amino group could potentially form additional hydrogen bonds within the enzyme's active site, enhancing potency or altering selectivity.

  • Ion Channel Modulation: The parent hydantoin structure is famously represented by phenytoin, an anti-epileptic drug that modulates voltage-gated sodium channels. Spirocyclic derivatives may offer improved pharmacokinetic profiles or reduced side effects.

  • GPCR Ligands: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as selective agonists for the delta-opioid receptor, a target for neurological and psychiatric disorders.[10][11] This suggests that the broader spiro-scaffold is amenable to targeting G-protein coupled receptors.

  • Antimicrobial Agents: Some imidazolidine-2,4-dione derivatives have been shown to inhibit virulence factors in bacteria like Pseudomonas aeruginosa, presenting a novel approach to antimicrobial therapy.[12]

Role of the 3-Amino Group

The 3-amino group can serve multiple functions in a drug candidate:

  • Pharmacophore Element: It can act as a key hydrogen bond donor, interacting with specific residues on a target protein.

  • Modulation of Physicochemical Properties: The basic amino group can improve aqueous solubility and allow for salt formation, which is often desirable for drug formulation.

  • Synthetic Handle: It provides a reactive site for further derivatization, enabling the exploration of structure-activity relationships (SAR) by attaching various substituents.

Applications Core 3-Amino-1,3-diazaspiro[4.5] decane-2,4-dione Enzyme Enzyme Inhibition (e.g., p300/CBP) Core->Enzyme Targets IonChannel Ion Channel Modulation Core->IonChannel Targets GPCR GPCR Ligands (e.g., δ-Opioid) Core->GPCR Targets Antimicrobial Antimicrobial (Virulence Inhibition) Core->Antimicrobial Targets SAR SAR Exploration (Synthetic Handle) Core->SAR Enables Properties Improved Physicochemical Properties Core->Properties Provides

Caption: Potential applications and strategic advantages of the title compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: While specific toxicity data for this compound is unavailable, hydantoin derivatives can have potent biological effects. Avoid inhalation, ingestion, and skin contact.

  • Reactivity: The starting material for N-amination, hydrazine hydrate, is a known carcinogen and is highly reactive. Handle with extreme caution according to established safety protocols.

Conclusion

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure combines the favorable three-dimensional rigidity of the spirohydantoin scaffold with the versatile functionality of an N-amino group. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic exploration. Further investigation into the biological activities of this compound and its derivatives is highly encouraged and could lead to the development of novel therapeutics.

References

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  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
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  • Czopek, A., et al. (2021). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Bioorganic & Medicinal Chemistry, 39, 116164.
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  • Gevorgyan, A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 133-146.
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  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 39, 85-98.
  • Tzani, A., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1125.
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  • Dunn, M. R., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics.
  • Al-Majidi, S. M. H., & Qabel, H. A. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071.
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  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 339-344.
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An In-depth Technical Guide to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a novel derivative of the well-established spirohydantoin scaffold. Due to the apparent novelty of this specific compound, this document synthesizes information from related structures and established chemical principles to offer a predictive yet scientifically grounded perspective. We will delve into its chemical identity, propose a synthetic pathway, predict its physicochemical properties, and discuss its potential applications in the realm of drug discovery, all while maintaining a focus on scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

The foundational structure of the molecule is 1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic compound featuring a hydantoin ring fused to a cyclohexane ring. The nomenclature "3-Amino" specifies the substitution of an amino (-NH2) group at the nitrogen atom in the 3-position of the hydantoin ring.

The parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, is well-documented, possessing the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .[1][2] By introducing an amino group at the N-3 position, we arrive at the molecular formula for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione:

Molecular Formula: C₈H₁₃N₃O₂

From this, the calculated molecular weight is:

Molecular Weight: 183.21 g/mol

A comprehensive search of chemical databases did not yield a specific CAS number for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, underscoring its status as a potentially novel chemical entity. For reference, the CAS number for the parent compound is 702-62-5.[1]

Table 1: Physicochemical Properties of 1,3-diazaspiro[4.5]decane-2,4-dione (Parent Compound) and Predicted Properties for the 3-Amino Derivative.

Property1,3-diazaspiro[4.5]decane-2,4-dione3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (Predicted)
Molecular Formula C₈H₁₂N₂O₂C₈H₁₃N₃O₂
Molecular Weight 168.19 g/mol [1]183.21 g/mol
Appearance Colorless solid (typical for hydantoins)Likely a solid at room temperature
Melting Point 217-219 °C[2]Expected to be a high-melting solid
Solubility Sparingly soluble in waterIncreased water solubility due to the polar amino group
LogP 1.18630[2]Expected to be lower (more hydrophilic)

Synthesis and Characterization

While a specific, experimentally validated synthesis for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is not available in the current literature, a plausible synthetic route can be devised based on established methods for the N-amination of amides and related heterocycles. A common approach involves the reaction of the N-H precursor with an aminating agent.

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from the commercially available 1,3-diazaspiro[4.5]decane-2,4-dione.

G A 1. Deprotonation of Parent Compound B 2. N-Amination A->B C 3. Work-up and Purification B->C G Final Product (3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione) C->G D Parent Compound (1,3-diazaspiro[4.5]decane-2,4-dione) D->A E Strong Base (e.g., NaH) E->A F Aminating Agent (e.g., Chloramine) F->B

Caption: Proposed synthetic workflow for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Detailed Experimental Protocol (Hypothetical)
  • Deprotonation: To a solution of 1,3-diazaspiro[4.5]decane-2,4-dione in an anhydrous aprotic solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding sodium salt. The N-3 proton of the hydantoin ring is more acidic and therefore more readily removed than the N-1 proton.[3]

  • N-Amination: A suitable aminating agent, such as chloramine (NH₂Cl) or a hydroxylamine-O-sulfonic acid derivative, is then added to the solution, still at low temperature. The reaction is allowed to warm to room temperature and stirred for several hours to facilitate the nucleophilic attack of the hydantoin anion on the aminating agent.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Characterization

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show the characteristic signals for the cyclohexane protons and a new signal for the -NH₂ protons, which would be absent in the spectrum of the starting material.

    • ¹³C NMR would confirm the presence of the carbonyl carbons and the spiro carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₁₃N₃O₂.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the C=O stretching of the hydantoin ring.

Potential Applications in Drug Discovery

Hydantoin derivatives are a well-known class of "privileged structures" in medicinal chemistry, with a wide range of documented therapeutic applications including anticonvulsant, antiarrhythmic, and anticancer activities.[4] The spirocyclic nature of 1,3-diazaspiro[4.5]decane-2,4-dione provides a rigid, three-dimensional scaffold that is attractive for designing molecules with specific interactions with biological targets.

The introduction of a 3-amino group can significantly alter the biological activity profile of the parent molecule by:

  • Introducing a new hydrogen bond donor: The amino group can form additional hydrogen bonds with target proteins, potentially increasing binding affinity and specificity.

  • Altering electronic properties: The electron-donating nature of the amino group can influence the reactivity and metabolic stability of the molecule.

  • Providing a handle for further derivatization: The amino group can be readily functionalized to create a library of new compounds with diverse properties.

Given these considerations, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione could be a valuable lead compound for the development of novel therapeutics in areas such as:

  • Central Nervous System (CNS) Disorders: Building on the known anticonvulsant properties of some hydantoins.

  • Oncology: As a scaffold for the design of kinase inhibitors or other anticancer agents.

  • Infectious Diseases: As a starting point for the development of new antibacterial or antiviral drugs.

Safety and Handling

As 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a novel compound, no specific safety data is available. However, based on the known hazards of the parent compound and general principles of laboratory safety, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The parent compound, 1,3-diazaspiro[4.5]decane-2,4-dione, is classified as harmful if swallowed.[1] It is prudent to assume the 3-amino derivative has a similar or potentially higher level of toxicity.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A full risk assessment should be conducted before handling this compound.

Conclusion

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione represents an intriguing yet underexplored molecule within the pharmacologically relevant class of spirohydantoins. While experimental data for this specific compound is currently lacking, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical knowledge. The addition of a 3-amino group to the spirohydantoin scaffold opens up new avenues for chemical modification and biological investigation. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further research into this promising compound and its derivatives, ultimately contributing to the advancement of drug discovery and development.

References

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  • Chemsrc. 1,3-diazaspiro[4.5]decane-2,4-dione | CAS#:702-62-5. [Link]

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The Spirohydantoin Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities, Mechanisms of Action, and Therapeutic Potential of Spirohydantoin Compounds

Abstract

The spirohydantoin motif, a unique three-dimensional heterocyclic scaffold, has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid spirocyclic nature, coupled with the versatile chemistry of the hydantoin ring, provides a unique topographical presentation for molecular interactions, leading to a broad spectrum of biological activities. This guide offers an in-depth exploration of the diverse pharmacological landscape of spirohydantoin compounds, intended for researchers, scientists, and drug development professionals. We will dissect the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, provide a framework for understanding their structure-activity relationships, and present detailed experimental protocols for their biological evaluation.

Introduction: The Architectural Advantage of the Spirohydantoin Core

The hydantoin ring system, a five-membered heterocycle containing a reactive cyclic urea, has long been a staple in medicinal chemistry, with notable examples including the anticonvulsant drug phenytoin. The introduction of a spirocyclic center at the C5 position of the hydantoin ring dramatically alters its conformational properties. This fusion of two rings through a single carbon atom imparts a rigid, three-dimensional geometry that is often advantageous for specific and high-affinity binding to biological targets. This "architectural advantage" allows for the precise positioning of substituents in space, facilitating interactions with complex protein topographies that are often inaccessible to more flexible molecules.

The versatility of the spirohydantoin scaffold is further enhanced by the multiple points for chemical modification on the hydantoin ring (N1, N3, and the spirocyclic component). This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.[1][2]

A Spectrum of Biological Activities: Therapeutic Frontiers for Spirohydantoins

Spirohydantoin derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.[3] This section will explore the most significant of these activities, delving into their mechanisms of action and highlighting key examples.

Anticonvulsant Activity: Modulating Neuronal Excitability

Historically, the hydantoin scaffold is most famously associated with anticonvulsant drugs. Spirohydantoin derivatives continue this legacy, with many exhibiting potent activity in preclinical models of epilepsy.[4][5]

Mechanism of Action: The primary mechanism of action for many anticonvulsant spirohydantoins is believed to be the modulation of voltage-gated sodium channels. By binding to the inactive state of these channels, they prolong the refractory period of neurons, thereby reducing their ability to fire high-frequency action potentials, a hallmark of seizure activity.[6] Some derivatives may also exert their effects through interactions with other targets in the central nervous system, such as GABAergic pathways.[6]

Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the spirocyclic ring system and the substituents on the hydantoin nitrogen atoms are critical for anticonvulsant activity. For instance, spirohydantoins derived from camphor have shown that the stereochemistry of the spiro center can significantly impact efficacy, with the l-form demonstrating stronger anticonvulsant properties than the d-form.[5] Furthermore, modifications at the N-1 and N-3 positions of the hydantoin ring with various alkyl and aryl groups have been shown to modulate potency and pharmacokinetic properties.[4]

Experimental Evaluation:

Anticonvulsant_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models Patch_Clamp Patch-Clamp Electrophysiology (Sodium Channel Blockade) MES_Test Maximal Electroshock Seizure (MES) Test Patch_Clamp->MES_Test Active Compounds scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test MES_Test->scPTZ_Test Confirmation Pilocarpine_Model Pilocarpine Model of Temporal Lobe Epilepsy scPTZ_Test->Pilocarpine_Model Further Characterization Lead_Identification Lead Identification Pilocarpine_Model->Lead_Identification Compound_Library Spirohydantoin Library Compound_Library->Patch_Clamp Primary Screen

Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle control and a standard anticonvulsant drug (e.g., phenytoin) are also administered to separate groups.

  • Induction of Seizures: After a predetermined absorption period (e.g., 30-60 minutes), seizures are induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered a positive result. The dose at which 50% of the animals are protected (ED50) is calculated.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The unique three-dimensional structure of spirohydantoins makes them attractive scaffolds for targeting the complex protein-protein interactions and enzyme active sites that are often dysregulated in cancer.[7][8]

Mechanisms of Action: Spirohydantoin derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis: Many spirohydantoins trigger programmed cell death in cancer cells.[9] This can occur through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like p53 and BAD, and the downregulation of anti-apoptotic proteins like BCL2.[9]

  • Cell Cycle Arrest: Some compounds cause an accumulation of cancer cells in specific phases of the cell cycle, such as the G1 or subG1 phase, thereby inhibiting proliferation.[10]

  • Enzyme Inhibition: Spirohydantoins have been developed as potent and selective inhibitors of key enzymes involved in cancer progression, such as:

    • p300/CBP Histone Acetyltransferases (HATs): Dysregulation of HAT activity is linked to various cancers. Novel spirohydantoins have been discovered as orally bioavailable inhibitors of p300/CBP, demonstrating superior potency to first-in-class inhibitors in both enzymatic and cellular assays.[11][12]

    • Hematopoietic Progenitor Kinase 1 (HPK1): As a negative regulator of T-cell activation, HPK1 is a promising immunotherapy target. Spiro-HPK1 inhibitors have shown potent antitumor efficacy in preclinical models.[13]

    • Carbonic Anhydrases (CAs): Certain spiro-thiadiazole derivatives have demonstrated potent inhibition of cancer-associated CA isoforms (hCA IX and XII), leading to anticancer activity.[10]

Structure-Activity Relationship (SAR): The anticancer activity of spirohydantoins is highly dependent on the nature of the substituents. For example, in a series of spirohydantoin mustard compounds, the ability to penetrate the blood-brain barrier was a key feature for activity against brain tumors.[7] In other series, the presence of specific arylpiperazinylalkyl moieties was found to be crucial for cytotoxicity against prostate and colon cancer cell lines.[7]

Experimental Evaluation:

Table 1: In Vitro Assays for Anticancer Activity of Spirohydantoins

AssayPurposePrinciple
MTT Assay To assess cell viability and cytotoxicityMeasures the metabolic activity of cells by the reduction of MTT to formazan crystals.[14]
Flow Cytometry (Cell Cycle Analysis) To determine the effect on cell cycle progressionStaining of DNA with a fluorescent dye (e.g., propidium iodide) allows for the quantification of cells in different phases of the cell cycle.
Annexin V/PI Staining To detect and quantify apoptosisAnnexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.
Western Blotting To analyze the expression of key proteinsDetects changes in the levels of proteins involved in apoptosis (e.g., p53, BCL2, caspases) and cell cycle regulation.
Enzyme Inhibition Assays To determine the inhibitory activity against specific enzyme targetsMeasures the reduction in the catalytic activity of an enzyme in the presence of the test compound.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., K562, CEM) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the spirohydantoin compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antiviral Activities

The hydantoin and thiohydantoin cores are present in a number of compounds with demonstrated antimicrobial and antiviral properties.[15][16] Spiro-derivatives build upon this foundation, offering new avenues for combating infectious diseases.

Mechanisms of Action: The mechanisms by which spirohydantoins exert their antimicrobial and antiviral effects are diverse and often compound-specific.

  • Antiviral: Some antiviral agents act by interfering with a virus's ability to enter a host cell and replicate.[17] This can involve blocking viral attachment or entry, inhibiting viral replication machinery, or preventing the shedding of the viral protein coat.[17]

  • Antibacterial: The antibacterial action can involve the disruption of essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.

Structure-Activity Relationship (SAR): The nature of the spirocyclic system and the substituents on the hydantoin ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the fusion of the hydantoin ring with other heterocyclic systems can lead to hybrid molecules with enhanced activity.[16]

Experimental Evaluation:

  • Antimicrobial: The antimicrobial activity is typically evaluated using broth microdilution or agar diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Antiviral: Antiviral activity is assessed in cell-based assays where host cells are infected with a specific virus and then treated with the test compound. The inhibition of viral replication is measured by various methods, such as plaque reduction assays or quantification of viral proteins or nucleic acids.

The Crucial Role of Structure-Activity Relationship (SAR) Studies

The systematic exploration of how structural modifications to a molecule affect its biological activity is the cornerstone of modern drug discovery.[18] For spirohydantoin compounds, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties.[19][20]

SAR_Cycle Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Hypothesis Driven Testing Biological Testing Synthesis->Testing New Compounds Analysis Data Analysis & SAR Testing->Analysis Activity Data Analysis->Design Refined Hypothesis

Key structural features to consider in SAR studies of spirohydantoins include:

  • The Spirocyclic Ring: The size, rigidity, and chemical nature of the spiro-fused ring system significantly influence how the molecule fits into a binding pocket.

  • Substituents on the Hydantoin Ring: Modifications at the N1 and N3 positions can impact solubility, metabolic stability, and interactions with the target protein.

  • Stereochemistry: The absolute configuration of the spiro center can be critical for biological activity, as seen in anticonvulsant and enzyme-inhibiting derivatives.

Future Perspectives and Conclusion

The spirohydantoin scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. The inherent structural rigidity and synthetic tractability of this motif make it an ideal starting point for the design of potent and selective modulators of biological targets. Future research in this area will likely focus on:

  • Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of spirocyclic systems.

  • Target-Focused Design: The use of computational modeling and structure-based design to create spirohydantoins with high affinity and selectivity for specific biological targets.

  • Elucidation of Novel Mechanisms of Action: Investigating the biological effects of spirohydantoins to uncover new therapeutic applications.

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The Ascendancy of Diazaspiro Scaffolds: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, the exploration of chemical space beyond the traditional "flat" aromatic and aliphatic systems has become a cornerstone of modern drug discovery. Among the scaffolds that have risen to prominence, diazaspiro compounds—bicyclic systems sharing a single nitrogen-containing spirocenter—offer a unique and compelling three-dimensional architecture. This guide provides an in-depth technical exploration of the discovery, history, and synthetic evolution of these fascinating molecules. More importantly, it serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed insights into key synthetic methodologies and the strategic application of diazaspiro cores as powerful tools in medicinal chemistry. By understanding the causality behind experimental choices and leveraging the unique conformational constraints of these scaffolds, we can unlock new avenues for the design of highly selective and efficacious drugs.

A Historical Perspective: The Dawn of Diazaspiro Chemistry

The journey into the world of diazaspiro compounds began in the early to mid-20th century, with pioneering chemists laying the groundwork for what would become a burgeoning field. While the initial explorations were focused on fundamental synthesis and characterization, these early discoveries paved the way for the sophisticated applications we see today.

Seminal Discoveries and Early Synthetic Efforts

The first documented synthesis of a diazaspiro ring system can be traced back to the work of Govaert and Beyaert in 1946 , who reported the preparation of the 2,6-diazaspiro[3.3]heptane framework. Their work, along with earlier investigations by Litherland and Mann in 1938 on spiro diamines and Govaert in 1934 , marked a significant milestone in heterocyclic chemistry. These initial syntheses were often challenging, low-yielding, and lacked the versatility of modern methods. However, they were instrumental in establishing the existence and fundamental properties of this novel class of compounds.

The early methodologies typically involved multi-step sequences and harsh reaction conditions, which limited the scope of accessible analogues. Nevertheless, these foundational studies sparked interest in the unique structural and conformational properties of diazaspiro systems, setting the stage for future innovations in their synthesis and application.

The Synthetic Arsenal: Key Methodologies for Constructing Diazaspiro Cores

The evolution of synthetic organic chemistry has armed chemists with a powerful arsenal of reactions to construct complex molecular architectures with high efficiency and control. This section delves into three key methodologies that have proven particularly valuable for the synthesis of various diazaspiro scaffolds: Reductive Amination, the Pictet-Spengler Reaction, and Domino Radical Bicyclization. For each method, we will explore the underlying mechanism, discuss the rationale behind experimental choices, and provide a detailed, step-by-step protocol for a representative synthesis.

Reductive Amination: A Versatile Route to Saturated Diazaspirocycles

Reductive amination is a robust and widely used method for the formation of C-N bonds, making it a cornerstone in the synthesis of a variety of amines, including diazaspiro compounds. This reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine.

Mechanistic Rationale and Experimental Considerations: The success of a reductive amination hinges on the careful control of reaction conditions to favor imine formation and subsequent reduction, while minimizing side reactions. The choice of reducing agent is critical. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over the starting carbonyl group, allowing for a one-pot procedure. The pH of the reaction is also a key parameter; slightly acidic conditions (typically using acetic acid) are employed to catalyze imine formation without passivating the amine nucleophile.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

  • Step 1: Reductive Amination. To a stirred solution of 1-benzyl-3-formyl-3-(chloromethyl)azetidine (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq) followed by acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 12-16 hours.

  • Step 2: Work-up and Isolation. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the intermediate amine.

  • Step 3: Intramolecular Cyclization. Dissolve the purified intermediate amine (1.0 eq) in tetrahydrofuran (THF). Add potassium tert-butoxide (2.2 eq) and heat the reaction mixture at 70 °C in a sealed tube. Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Visualization of Reductive Amination and Cyclization:

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A Azetidine Aldehyde C Imine Intermediate A->C + Aniline, H+ B Aniline B->C D Amine Product C->D + [H] (e.g., NaBH(OAc)3) E Amine Product F Diazaspiro[3.3]heptane E->F Base (e.g., t-BuOK)

Caption: Reductive amination followed by intramolecular cyclization.

The Pictet-Spengler Reaction: Constructing Diazaspiros with Aromatic Substructures

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[1][2][3] This reaction is particularly useful for the synthesis of diazaspiro compounds that are fused to an aromatic ring system.

Mechanistic Rationale and Experimental Considerations: The reaction proceeds via the initial formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[2] This iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a spirocyclic intermediate.[4] Subsequent rearrangement and deprotonation yield the final product. The choice of acid catalyst and solvent is crucial for the success of the reaction, with protic acids like trifluoroacetic acid (TFA) or hydrochloric acid often being employed.

Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Diazaspiro-analogue [1]

  • Step 1: Reactant Preparation. In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2).

  • Step 2: Imine Formation and Cyclization. Add the desired aldehyde or ketone (1.1 eq) to the solution, followed by the acid catalyst (e.g., TFA, 10 mol%). Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Step 3: Work-up and Purification. Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired diazaspiro compound.

Visualization of the Pictet-Spengler Reaction Mechanism:

G A β-Arylethylamine C Iminium Ion A->C + Aldehyde, H+ B Aldehyde/Ketone B->C D Spirocyclic Intermediate C->D Intramolecular Electrophilic Attack E Tetrahydro-β-carboline D->E Rearrangement & Deprotonation

Caption: Mechanism of the Pictet-Spengler reaction.

Domino Radical Bicyclization: A Modern Approach to Complex Azaspirocycles

Domino, or cascade, reactions offer an elegant and efficient strategy for the rapid construction of complex molecular scaffolds from simple precursors in a single synthetic operation. Domino radical bicyclization has emerged as a powerful tool for the synthesis of intricate cyclic systems, including azaspirocycles.

Mechanistic Rationale and Experimental Considerations: This methodology typically involves the generation of a radical species that undergoes a sequence of intramolecular cyclization events. For the synthesis of 1-azaspiro[4.4]nonane derivatives, a common strategy involves the use of an O-benzyl oxime ether bearing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne. The reaction is initiated by a radical initiator, such as AIBN or triethylborane, and propagated by a radical mediator like tributyltin hydride (Bu3SnH). The key steps involve the formation of an aryl or vinyl radical, followed by a 5-exo-trig cyclization onto the double bond, and a subsequent 5-exo-trig cyclization onto the oxime ether nitrogen to form the spirocyclic core.[4]

Experimental Protocol: Synthesis of a 1-Azaspiro[4.4]nonane Derivative [4]

  • Step 1: Reaction Setup. To a solution of the functionalized O-benzyl oxime ether (1.0 eq) in anhydrous cyclohexane or toluene under an inert atmosphere (argon or nitrogen), add tributyltin hydride (1.2-1.5 eq).

  • Step 2: Radical Initiation. Add the radical initiator (e.g., AIBN, 0.1 eq) and heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the 1-azaspiro[4.4]nonane product.

Visualization of the Domino Radical Bicyclization Pathway:

G A O-Benzyl Oxime Ether B Aryl/Vinyl Radical A->B Radical Initiator C Monocyclic Radical B->C 5-exo-trig Cyclization D Spirocyclic Radical C->D 5-exo-trig Cyclization E 1-Azaspiro[4.4]nonane D->E Hydrogen Atom Transfer

Caption: Domino radical bicyclization for azaspirocycle synthesis.

Diazaspiro Compounds in Drug Discovery: The Power of Bioisosterism

One of the most impactful applications of diazaspiro compounds in medicinal chemistry is their use as bioisosteres . Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. Diazaspiro scaffolds, with their rigid, three-dimensional structures, have emerged as excellent bioisosteric replacements for common cyclic amines like piperazine.

Case Study: Diazaspiro Cores as Piperazine Bioisosteres in PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, with olaparib being a prominent example. Olaparib contains a piperazine ring that plays a crucial role in its activity. A study investigated the pharmacological impact of replacing this piperazine core with various diazaspiro motifs.[5]

The synthesized analogues were evaluated for their PARP-1 affinity and cytotoxicity. Notably, one of the diazaspiro analogues, compound 10e , exhibited a high affinity for PARP-1 (IC50 = 12.6 ± 1.1 nM) but, importantly, did not induce DNA damage at concentrations where olaparib showed this effect.[5] This finding highlights a key advantage of using diazaspiro bioisosteres: the potential to fine-tune the pharmacological profile of a drug, in this case, separating the desired enzymatic inhibition from off-target effects.

CompoundDiazaspiro CorePARP-1 IC50 (nM)[5]DNA Damage Induction[5]
OlaparibPiperazine-Yes
10e 2,7-Diazaspiro[3.5]nonane12.6 ± 1.1No (at 10 µM)
15b 2,6-Diazaspiro[3.4]octane4397 ± 1.1Yes
Case Study: Diazaspiro Scaffolds in the Development of Sigma-2 Receptor Ligands

The sigma-2 (σ2) receptor is a promising target for the development of therapeutics for neurodegenerative diseases and cancer. Researchers have explored the replacement of the piperazine moiety in a known σ2 receptor ligand with various diazaspiroalkanes.

While some diazaspiro replacements led to a loss in affinity, others, such as the bridged 2,5-diazabicyclo[2.2.1]heptane analogue, retained nanomolar affinity for the σ2 receptor. For instance, the homopiperazine analog 2t showed a high affinity of 4 nM for the σ2 receptor. These studies demonstrate that the rigid and defined spatial orientation of substituents on the diazaspiro core can be exploited to optimize interactions with the target protein, leading to potent and selective ligands.

Future Outlook and Conclusion

The field of diazaspiro chemistry has come a long way from its early beginnings. The development of modern synthetic methodologies has made a wide array of these complex scaffolds readily accessible, enabling their systematic exploration in drug discovery programs. The demonstrated success of diazaspiro compounds as bioisosteres for common cyclic amines has solidified their position as a valuable tool in the medicinal chemist's toolbox.

Looking ahead, the continued development of novel, efficient, and stereoselective synthetic methods for the construction of diazaspiro cores will be crucial. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of these three-dimensional scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents. The journey of diazaspiro compounds from curiosities of fundamental research to key components of modern drug design is a testament to the power of synthetic innovation and the ever-expanding frontiers of medicinal chemistry.

References

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Foreword: The Spirohydantoin Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives and Analogs

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The spirohydantoin moiety, a rigid three-dimensional framework, is a quintessential example of such a scaffold. Its unique stereochemical presentation allows for the precise orientation of functional groups into biological space, making it a cornerstone for the development of potent and selective therapeutic agents. This guide focuses on a specific, yet broadly applicable, class of these compounds: 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives. We will explore the synthetic nuances, delve into the mechanistic underpinnings of their diverse biological activities, and provide field-proven insights for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this remarkable chemical core.

Synthetic Pathways: From Simple Ketones to Complex Spirocyclic Architectures

The construction of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione core is a multi-step process that hinges on classic, reliable chemical transformations. The causality behind the chosen synthetic route is rooted in efficiency, yield, and the ability to generate the core scaffold from readily available starting materials.

Core Synthesis via the Bucherer-Bergs Reaction

The foundational 1,3-diazaspiro[4.5]decane-2,4-dione (also known as cyclohexanespiro-5'-hydantoin) is most effectively synthesized using the Bucherer-Bergs multicomponent reaction.[1][2] This one-pot reaction is a powerful tool for creating 5,5-disubstituted hydantoins from simple ketones.

The reaction proceeds through the formation of a cyanohydrin intermediate from cyclohexanone, which then reacts with ammonium carbonate to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement yield the stable spirohydantoin ring system.[2][3] The use of aqueous ethanol as a solvent and heating are typical conditions that drive the reaction to completion.[1]

G cluster_0 Bucherer-Bergs Reaction cluster_1 N3-Amination Cyclohexanone Cyclohexanone Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin Core) Cyclohexanone->Spirohydantoin One-pot reaction KCN KCN / NaCN AmmoniumCarbonate (NH4)2CO3 FinalProduct 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Spirohydantoin->FinalProduct Nucleophilic substitution Hydrazine Hydrazine Hydrate (NH2NH2·H2O)

Caption: General Synthetic Workflow.

N3-Amination: Introducing the Key Functional Group

The introduction of the amino group at the N3 position is a critical step that unlocks many of the unique biological activities of this compound class. The N3-hydrogen of the hydantoin ring is more acidic than the N1-hydrogen due to its position between two carbonyl groups, making it the more reactive site for substitution. The most direct method to achieve this is through reaction with hydrazine hydrate (NH₂NH₂·H₂O). This reaction proceeds via nucleophilic substitution, where the hydrazine displaces a suitable leaving group or, more commonly, reacts directly with the N-H bond under appropriate conditions.

Detailed Experimental Protocol: A Self-Validating System

The following protocol provides a robust and reproducible method for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Part A: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Reaction) [1][4]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (0.1 mol), potassium cyanide (0.2 mol), and ammonium carbonate (0.2 mol).

  • Solvent Addition: Add 200 mL of 50% aqueous ethanol to the flask.

  • Reaction Conditions: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water to yield pure 1,3-diazaspiro[4.5]decane-2,4-dione as a white crystalline solid.

Part B: Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (N3-Amination)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the spirohydantoin from Part A (0.05 mol) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 0.15 mol) to the solution.

  • Reaction Conditions: Reflux the mixture for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the final 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Therapeutic Potential and Mechanisms of Action

The 3-amino-spirohydantoin scaffold has been identified as a key pharmacophore in several therapeutic areas. The following sections detail the most significant of these, explaining the underlying mechanisms of action.

HIF Prolyl Hydroxylase (PHD) Inhibition: A Novel Approach to Anemia

A significant area of interest for spirohydantoin derivatives, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, is their ability to act as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[5][6]

Mechanism of Action: Under normal oxygen conditions (normoxia), HIF-1α, a key transcription factor, is hydroxylated by PHD enzymes. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its rapid degradation by the proteasome.[7] Spirohydantoin-based PHD inhibitors act as 2-oxoglutarate mimetics, binding to the active site of the PHD enzyme and preventing the hydroxylation of HIF-1α.[8] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of target genes, most notably erythropoietin (EPO).[9] The resulting increase in EPO production stimulates erythropoiesis, making these compounds promising therapeutics for anemia associated with chronic kidney disease.[3]

G cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition PHD_active PHD Active HIF1a_OH HIF-1α-OH PHD_active->HIF1a_OH HIF1a_normoxia HIF-1α HIF1a_normoxia->HIF1a_OH Hydroxylation VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor Spirohydantoin PHD Inhibitor PHD_inactive PHD Inactive Inhibitor->PHD_inactive Inhibition HIF1a_hypoxia HIF-1α HIF1a_stable HIF-1α (Stable) HIF1a_hypoxia->HIF1a_stable Stabilization Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF_dimer HIF-1α/β Dimer HIF1b->HIF_dimer EPO_gene EPO Gene Transcription HIF_dimer->EPO_gene Nucleus->HIF_dimer EPO Erythropoietin (EPO) Production EPO_gene->EPO

Caption: HIF-1α Stabilization Pathway.

Delta-Opioid Receptor (DOR) Agonism: A New Frontier in Pain and Neurology

Spirohydantoin derivatives have emerged as a novel chemotype for selective delta-opioid receptor (DOR) agonists.[5] The DOR is a G-protein coupled receptor (GPCR) that is a promising, yet underexploited, target for treating pain, depression, anxiety, and other neurological disorders.[6]

Mechanism of Action: The DOR is an inhibitory GPCR coupled to Gαi/o proteins.[10] Upon activation by an agonist, such as a spirohydantoin derivative, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Simultaneously, the Gβγ subunit can modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[12] This net effect dampens neuronal excitability in pain-transmitting pathways. Furthermore, recent studies suggest that DOR activation can also trigger neuroprotective signaling cascades, including the STAT5B pathway, promoting neuronal survival and differentiation.[13]

G Agonist Spirohydantoin DOR Agonist DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits IonChannels Ion Channels (GIRK, CaV) G_beta_gamma->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Neuroprotection cAMP->Analgesia Hyperpolarization Neuronal Hyperpolarization IonChannels->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter Neurotransmitter->Analgesia

Caption: Delta-Opioid Receptor Signaling.

Anticancer and Myelostimulatory Activities

Derivatives of the spirohydantoin core have demonstrated significant potential in oncology and hematology.

  • Anticancer Activity: Various spirohydantoin derivatives have shown dose- and time-dependent cytotoxic effects on human leukemia cell lines.[10] Mechanistic studies suggest that these compounds can inhibit DNA replication and induce apoptosis through the mitochondrial pathway, evidenced by the activation of caspases and cleavage of poly (ADP-ribosyl) polymerase (PARP).[10]

  • Myelostimulating Effects: In models of chemotherapy-induced myelosuppression, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been shown to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools.[8][14] This suggests a potential application as supportive care agents for patients undergoing chemotherapy, helping to mitigate the dose-limiting toxicity of bone marrow suppression.

Structure-Activity Relationship (SAR) and Optimization

The therapeutic utility of the spirohydantoin core is highly dependent on the nature and position of its substituents. A thorough understanding of the SAR is crucial for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

  • N1 and N3 Positions: The N1 and N3 positions of the hydantoin ring are key points for modification. As discussed, the N3 position is more nucleophilic and its substitution, such as with the amino group, is critical for many of the observed biological activities. Alkylation or arylation at the N1 position can also significantly influence potency and selectivity.

  • Spirocyclic Ring System: Modifications on the spiro-fused cyclohexane ring can impact lipophilicity and how the molecule fits into the binding pocket of its target. Introducing heteroatoms or various substituents can fine-tune the pharmacological profile. For instance, in the 1,3,8-triazaspiro[4.5]decane-2,4-dione series of PHD inhibitors, the nature of the substituent on the piperidine nitrogen (the 8-position) is critical for potency and pharmacokinetic properties.[5]

  • Stereochemistry: The spiro center is a chiral center, and the stereochemistry of the molecule can have a profound impact on its biological activity. Diastereoselective synthetic methods are therefore highly valuable in this field to isolate the most active stereoisomer.

Quantitative Biological Data

The following table summarizes representative in vitro activity data for spirohydantoin derivatives and related analogs from the literature, highlighting their potency across different biological targets.

Compound ClassTargetAssayIC₅₀ / ActivityReference
Spirohydantoin Derivative (DFH)Human Leukemia Cells (K562)Cytotoxicity~5 µM[10]
Spirohydantoin Derivative (DCH)Human Leukemia Cells (K562)Cytotoxicity~7 µM[10]
1,3,8-Triazaspiro[4.5]decane-2,4-dionesHIF-PHD2Enzyme InhibitionNanomolar to low micromolar range[5][6]
Spirocyclic Benzamide (ADL5747)Delta-Opioid ReceptorPain Model (Inflammatory)High potency (nanomolar range)[5]

Conclusion and Future Directions

The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione core and its analogs represent a versatile and highly promising scaffold for drug discovery. Their demonstrated efficacy as PHD inhibitors, selective DOR agonists, and anticancer agents underscores their "privileged" status in medicinal chemistry. The synthetic accessibility of this core allows for extensive derivatization and optimization, providing a rich field for further exploration.

Future research should focus on:

  • Elucidating detailed SAR: Systematic modification of the core and its substituents to map the key interactions with biological targets, leading to the design of more potent and selective compounds.

  • Exploring novel therapeutic applications: The diverse biological activities suggest that these compounds may be effective in other disease areas, such as inflammatory and neurodegenerative disorders.

  • Optimizing pharmacokinetic properties: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles for clinical development.

This technical guide provides a solid foundation for researchers and drug developers to build upon, leveraging the unique properties of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold to create the next generation of innovative therapeutics.

References

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Solubility Profile of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: A Physicochemical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] Understanding the physicochemical properties of these molecules is paramount for successful drug development, with aqueous solubility being a critical determinant of bioavailability and formulation feasibility. This technical guide provides a comprehensive analysis of the solubility of a specific derivative, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. In the absence of direct experimental solubility data in peer-reviewed literature, this document leverages a first-principles approach. We will dissect the molecule's structural components, analyze data from close chemical analogs, and apply established chemical theory to build a robust, predictive solubility profile. Furthermore, we provide a gold-standard experimental protocol for researchers to determine its solubility empirically.

Molecular Profile and Structural Analysis

The target molecule, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is a complex heterocyclic system. Its structure is characterized by three key components that dictate its solubility behavior:

  • The Hydantoin Ring (Imidazolidine-2,4-dione): This five-membered ring is polar, containing two amide-like carbonyl groups and two nitrogen atoms. The N1 nitrogen bears a proton that is weakly acidic, while the N3 nitrogen is substituted with an amino group. The carbonyl oxygens and ring nitrogens can act as hydrogen bond acceptors, and the N1-H and the N-amino group act as hydrogen bond donors.[2]

  • The Spirocyclic Piperidine Ring: A cyclohexane ring is fused at the C5 position of the hydantoin core. This spirocyclic fusion introduces significant steric bulk and a large non-polar, hydrophobic surface area, which is generally expected to decrease aqueous solubility. The piperidine nitrogen itself is part of the hydantoin ring.

  • The N-Amino Group: The substitution of an amino group at the N3 position is the most functionally significant feature. This group introduces a primary amine, which is a basic center. It can be protonated at acidic pH, forming a cationic species. This feature suggests that the aqueous solubility of the molecule will be highly dependent on pH.

Caption: Structure of 1,3-diazaspiro[4.5]decane-2,4-dione (parent) and key features influencing solubility.

Predicted Physicochemical Properties

To understand the molecule's behavior, we can predict key physicochemical parameters by extrapolating from its parent structure and analogs.

PropertyPredicted Value / CharacteristicRationale and Expert Insight
Molecular Formula C₈H₁₃N₃O₂Based on the addition of an NH₂ group to the parent structure C₈H₁₂N₂O₂.[3]
Molecular Weight ~183.21 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 3One from the N1-H of the hydantoin ring and two from the N3-NH₂ group.
Hydrogen Bond Acceptors 3Two from the carbonyl oxygens and one from the N3-amino nitrogen.
logP (Octanol/Water) ~0.2 to 0.5The parent spirohydantoin has a computed XLogP3 of 0.6.[3] The addition of a polar amino group is expected to decrease the logP, making it slightly more hydrophilic.
pKa (Acidic) ~8.5 - 9.5The N1-H proton of the hydantoin ring is expected to have an acidic pKa in this range, similar to other 5,5-disubstituted hydantoins.[4]
pKa (Basic) ~3.0 - 5.0The N-amino group attached to the electron-withdrawing hydantoin ring will be a weak base. Its basicity will be significantly lower than that of a simple alkylamine.

Solubility Profile: An Analog-Based Assessment

Direct, quantitative solubility data for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is not available in published literature. However, we can construct a reliable, predictive profile by examining a closely related analog for which qualitative data exists.

Key Analog: 3-Amino-5-methyl-5-(4-pyridyl)hydantoin[5]

This analog shares the critical 3-amino-hydantoin core but differs at the C5 position, featuring a methyl group and a polar pyridyl ring instead of the spiro-cyclohexane moiety.

CompoundSolventSolubilitySource
3-Amino-5-methyl-5-(4-pyridyl)hydantoinWaterWeakly Soluble[5]
EthanolWeakly Soluble[5]
DMSOSoluble[5]
Interpretation and Extrapolation
  • Aqueous Solubility: The analog is "weakly soluble" in water. Our target molecule replaces the relatively polar methyl/pyridyl groups with a significantly larger and more hydrophobic spiro-cyclohexane ring. This change will substantially increase the molecule's non-polar surface area and likely decrease its interaction with water molecules. Therefore, it is predicted that 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione will have very low intrinsic aqueous solubility.

  • pH-Dependent Solubility: The presence of the basic N-amino group is key. At a pH below its predicted pKa (~3-5), the amino group will be protonated. This will form a cationic salt, which should exhibit significantly higher aqueous solubility . Conversely, at neutral or basic pH, the molecule will be in its free base form, and its low intrinsic solubility will dominate.

  • Organic Solvent Solubility: The analog is soluble in DMSO, a highly polar aprotic solvent. This is expected, as DMSO is an excellent solvent for many multifunctional organic molecules. The target molecule should also be readily soluble in DMSO . Its solubility in protic solvents like ethanol is predicted to be moderate, likely lower than the analog due to the increased hydrophobic character of the spiro-ring.

Predicted Solubility Summary for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione:

  • Aqueous Buffer (pH 7.4): Very low (< 0.1 mg/mL)

  • Aqueous Buffer (pH 2.0): Moderate to high (> 1 mg/mL)

  • DMSO: High (> 10 mg/mL)

  • Ethanol: Low to moderate

Gold-Standard Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To move from prediction to empirical data, the thermodynamic equilibrium solubility should be determined. The Shake-Flask method is the most reliable and widely used technique for this purpose.[6]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for an extended period (typically 24 hours) to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The suspension is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear filtrate is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 2-5 mg of solid 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione into a 2 mL glass vial. The key is to ensure an excess of solid remains after equilibrium is reached.

    • Add 1.0 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, DMSO, Ethanol) to the vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for 24 hours. This duration is critical to ensure the dissolution process reaches a true thermodynamic equilibrium.[7]

  • Sample Processing:

    • After 24 hours, visually inspect the vials to confirm that excess solid material is still present. This is a mandatory validation step.[6]

    • Carefully withdraw the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for low compound binding) into a clean HPLC vial. This step is crucial to remove all undissolved microcrystals.

  • Quantification (HPLC Analysis):

    • Prepare a set of calibration standards of the test compound in the mobile phase or a suitable solvent at known concentrations (e.g., from a stock solution in DMSO).

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a UV detector) capable of resolving the analyte from any impurities.

    • Inject the filtered sample and the calibration standards onto the HPLC system.

    • Calculate the concentration of the compound in the sample by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_proc 3. Processing cluster_quant 4. Quantification prep1 Weigh excess solid (2-5 mg) prep2 Add solvent (1.0 mL) prep1->prep2 into 2 mL vial equil1 Seal and place on shaker prep2->equil1 equil2 Agitate for 24h at 25°C equil1->equil2 proc1 Confirm excess solid equil2->proc1 proc2 Filter supernatant (0.45 µm syringe filter) proc1->proc2 quant2 Analyze filtrate & standards by HPLC-UV proc2->quant2 to HPLC vial quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While experimental data for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione remains to be published, a rigorous scientific analysis based on its structure and known data from analogs provides critical, actionable insights for researchers. The molecule is predicted to have low, pH-dependent aqueous solubility and good solubility in polar aprotic solvents like DMSO. The bulky, hydrophobic spiro-cyclohexane ring is the primary contributor to its poor aqueous solubility at neutral pH, while the N-amino group provides a handle for solubilization under acidic conditions. For drug development professionals, this profile suggests that formulation strategies for oral delivery might require enabling technologies such as salt formation or amorphous solid dispersions. The provided experimental protocol offers a clear and validated pathway to obtain the definitive thermodynamic solubility data required for such advanced development efforts.

References

  • M. de la Guardia, M. and Armenta, S. (2011). Green Extraction of Natural Products: Theory and Practice. Royal Society of Chemistry. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. PubChem Compound Database. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem Compound Database. Available at: [Link]

  • This citation was not used in the final response.
  • National Center for Biotechnology Information. (n.d.). cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. PubChem Compound Database. Available at: [Link]

  • This citation was not used in the final response.
  • ResearchGate. (n.d.). pKa Values for 5-substituted hydantoins. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

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  • Shivachev, B., et al. (2007). 3-Amino-5-methyl-5-(4-pyridyl)hydantoin. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1953. Available at: [Link]

  • This citation was not used in the final response.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin derivative of interest in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the well-established Bucherer-Bergs reaction to construct the core 1,3-diazaspiro[4.5]decane-2,4-dione scaffold from cyclohexanone. This is followed by a proposed electrophilic amination at the N-3 position of the hydantoin ring. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, providing detailed, step-by-step protocols, mechanistic insights, and safety considerations.

Introduction to Spirohydantoins

Spirohydantoins are a privileged class of heterocyclic compounds characterized by a hydantoin ring spiro-fused to a carbocyclic or heterocyclic ring system.[1][2] This unique three-dimensional architecture has made them attractive scaffolds in drug discovery, with demonstrated activities in a range of therapeutic areas.[1][3][4] The 1,3-diazaspiro[4.5]decane-2,4-dione core, derived from cyclohexanone, is a common motif in the development of novel therapeutic agents. The introduction of an amino group at the N-3 position can serve as a key pharmacophoric element or as a handle for further derivatization to explore structure-activity relationships (SAR).

Overall Synthetic Strategy

The synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is approached via a two-stage synthetic sequence. The first stage employs the Bucherer-Bergs multicomponent reaction to efficiently construct the spirohydantoin core. The second stage involves the direct amination of the hydantoin ring at the N-3 position.

G cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: N-Amination Cyclohexanone Cyclohexanone Reagents1 KCN, (NH4)2CO3 (aq. Ethanol) Cyclohexanone->Reagents1 Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione (Intermediate) Reagents1->Spirohydantoin Spirohydantoin_ref Intermediate from Stage 1 Spirohydantoin->Spirohydantoin_ref AminationReagent Electrophilic Aminating Agent (e.g., Chloramine) FinalProduct 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione AminationReagent->FinalProduct Spirohydantoin_ref->AminationReagent

Figure 1: Two-stage workflow for the synthesis of the target compound.

Part 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes.[5][6] It involves the reaction of a carbonyl compound with potassium cyanide and ammonium carbonate.

Mechanistic Insight

The reaction proceeds through several key intermediates.[5] Initially, cyclohexanone reacts with ammonia (from ammonium carbonate) to form a cyclohexanimine. Concurrently, cyanide attacks the carbonyl carbon to form a cyanohydrin. The imine and cyanohydrin are in equilibrium with the key intermediate, an α-aminonitrile. The aminonitrile then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) to form a carbamic acid derivative, which undergoes intramolecular cyclization to yield the spirohydantoin.

G A Cyclohexanone B α-Aminonitrile Intermediate A->B + KCN, NH3 C Cyclization Precursor B->C + CO2 D Spirohydantoin C->D Intramolecular Cyclization

Sources

Application Note: High-Throughput Screening of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione for Novel Modulators of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirohydantoin Scaffold as a Privileged Structure in Drug Discovery

The hydantoin heterocycle, imidazolidine-2,4-dione, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs such as the anticonvulsant Phenytoin and the nonsteroidal antiandrogen Enzalutamide.[1] Its value lies in its synthetic tractability and the spatial arrangement of hydrogen bond donors and acceptors, allowing for diverse substituent introductions to probe biological space.[1] The spirocyclic fusion of a cyclohexane ring to the hydantoin core, as seen in 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, introduces a three-dimensional rigidity that can enhance binding affinity and selectivity for protein targets.

Derivatives of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have recently been identified as novel, selective agonists for the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), through a high-throughput screening (HTS) campaign.[2] This precedent highlights the potential of the spirohydantoin chemotype to yield modulators of GPCRs, a major class of drug targets. Furthermore, spirohydantoins have been successfully developed as potent and selective inhibitors of enzymes like p300/CBP histone acetyltransferases (HATs).[3][4]

This application note provides a comprehensive guide for the utilization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (herein referred to as Compound SPH-3A) in a high-throughput screening campaign aimed at identifying novel modulators of a target GPCR. We will detail the experimental design, provide a step-by-step protocol for a homogenous, fluorescence-based assay, and outline a robust data analysis and hit validation workflow.

Scientific Rationale: Targeting GPCRs with a cAMP-based HTS Assay

GPCRs are integral membrane proteins that play a crucial role in cellular signaling and are implicated in a vast array of physiological processes, making them highly attractive targets for drug discovery.[2] Many GPCRs, upon activation by a ligand, couple to G-proteins which in turn modulate the activity of adenylyl cyclase, leading to a change in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

This modulation of cAMP levels provides a robust and measurable readout for receptor activation or inhibition. Therefore, a competitive immunoassay that measures intracellular cAMP concentration is an ideal format for a high-throughput screen. In this protocol, we will describe a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, which is a common and reliable method for HTS.[5] The principle involves a competition between cellular cAMP produced by activated cells and a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.

Experimental Design and Workflow

A successful HTS campaign requires meticulous planning and robust quality control at every stage.[6][7] The overall workflow is designed to move from a large-scale primary screen to progressively more focused secondary and tertiary assays to confirm and characterize initial "hits".

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Characterization Assay_Dev Assay Development & Miniaturization (384-well format) Pilot Pilot Screen (Z' Factor Validation) Assay_Dev->Pilot Optimize S/B HTS Full Library HTS (Single Concentration) Pilot->HTS Proceed if Z' > 0.5 Confirm Confirmatory Screen (Fresh Compound) HTS->Confirm Primary Hits Dose_Resp Dose-Response Curve (IC50/EC50 Determination) Confirm->Dose_Resp Confirmed Hits Triage Orthogonal & Counter-Screens (Rule out false positives) Dose_Resp->Triage Potent Hits SAR SAR Expansion (Analog Synthesis) Triage->SAR Validated Hits MoA Mechanism of Action Studies (e.g., Binding Assays) SAR->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Figure 1. A generalized workflow for a high-throughput screening campaign, from initial assay development through to hit validation and lead optimization.

Materials and Reagents

Reagent/MaterialRecommended SourcePurpose
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneCommercially AvailableTest Compound
Target GPCR-expressing cell line (e.g., CHO-K1)In-house/CommercialBiological System
Cell Culture Medium (e.g., F-12K) & FBSStandard SupplierCell Maintenance
Assay Plates (384-well, low-volume, white)Standard SupplierHTS Plates
cAMP TR-FRET Assay KitCommercial VendorSignal Detection
Reference Agonist/AntagonistKnown modulator of targetPositive Control
DMSO (HTS Grade)Standard SupplierCompound Solvent
Liquid Handling Automatione.g., Echo, MultidropPlate Preparation
Plate Reader (TR-FRET capable)e.g., PHERAstar, EnVisionData Acquisition

Detailed Protocol: Primary HTS for GPCR Modulators

This protocol is designed for a 384-well plate format and assumes an antagonist screening mode. For an agonist screen, the reference agonist addition step is omitted.

1. Compound Plate Preparation: a. Prepare a 10 mM stock solution of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in 100% DMSO. b. Using an acoustic liquid handler, perform serial dilutions to create a compound library plate. For the primary screen, a single final assay concentration of 10 µM is typical. c. Designate specific wells for controls:

  • Negative Control: DMSO only (0% inhibition).
  • Positive Control: Known saturating concentration of a reference antagonist (100% inhibition).

2. Cell Plating: a. Culture the target GPCR-expressing cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation buffer and resuspend in serum-free assay buffer. c. Dispense 10 µL of the cell suspension into each well of the 384-well assay plates (e.g., 5,000 cells/well).

3. Compound Addition & Incubation: a. Using an acoustic liquid handler (e.g., Echo), transfer 20 nL of compound solution from the compound plate to the assay plate. This results in a 1:500 dilution and a final DMSO concentration of 0.2%. b. Incubate the plates at room temperature for 30 minutes to allow compound to interact with the cells.

4. Agonist Stimulation: a. Prepare a solution of the reference agonist at a concentration that yields ~80% of the maximal response (EC80). b. Add 5 µL of the EC80 agonist solution to all wells except the negative control wells (which receive buffer only). c. Incubate for 30 minutes at room temperature to stimulate cAMP production.

5. Lysis and Signal Detection: a. Add 5 µL of the TR-FRET lysis buffer containing the donor fluorophore (e.g., antibody-Europium cryptate). b. Add 5 µL of the TR-FRET buffer containing the acceptor fluorophore (e.g., cAMP-d2). c. Incubate for 60 minutes at room temperature, protected from light.

6. Data Acquisition: a. Read the plates on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). b. Calculate the emission ratio (665 nm / 620 nm) for each well.

Data Analysis and Hit Identification

Rigorous data analysis is critical to minimize false positives and negatives.[8]

1. Quality Control: a. For each plate, calculate the Z-prime (Z') factor to assess assay quality and robustness.[9]

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
  • An assay is considered robust for HTS if the Z' factor is > 0.5. b. Monitor signal-to-background (S/B) ratios.

2. Data Normalization: a. Normalize the raw ratio data for each well to a percentage inhibition value:

  • % Inhibition = 100 * (1 - (Ratio_sample - Mean_Ratio_pos) / (Mean_Ratio_neg - Mean_Ratio_pos))

3. Hit Selection: a. A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample data.[10] b. A primary hit is typically defined as a compound that exhibits an effect greater than 3 times the standard deviation from the mean of the library compounds.

Signaling_Pathway cluster_0 Cell Membrane GPCR Target GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Modulates Ligand Agonist Ligand->GPCR Activates Compound SPH-3A (Antagonist) Compound->GPCR Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2. A simplified signaling pathway illustrating the mechanism of action for a GPCR antagonist in a cAMP assay.

Hit Validation Cascade

Primary hits from an HTS campaign require a rigorous validation process to eliminate artifacts and confirm true activity.[11]

  • Hit Confirmation: Re-test the primary hits from a freshly prepared sample of the compound to rule out plating or compound handling errors.

  • Dose-Response Analysis: Test confirmed hits in a multi-point concentration curve (e.g., 10-point, 1:3 dilution series) to determine potency (IC50 for antagonists, EC50 for agonists).

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or readout to measure the same biological endpoint. For example, a BRET-based assay for G-protein or β-arrestin recruitment.

  • Counter-Screening: Screen hits against related receptors or in parental cell lines lacking the target receptor to assess selectivity and rule out non-specific effects.

  • SAR Expansion: If a validated hit with desirable properties is identified, the next step involves synthesizing and testing analogs to explore the structure-activity relationship (SAR) and improve properties like potency and bioavailability.

Conclusion

The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a promising starting point for the discovery of novel therapeutics. Its rigid three-dimensional structure and the precedence of related chemotypes in modulating important drug targets make it an attractive candidate for high-throughput screening campaigns. By employing a robust, well-validated HTS assay, such as the TR-FRET cAMP assay described herein, coupled with a stringent data analysis and hit validation cascade, researchers can effectively screen this compound and its analogs to identify novel modulators of GPCRs and other target classes, paving the way for new drug discovery programs.

References

  • Meqbil, A., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther, 381(2), 143-152. Available from: [Link]

  • Wikipedia contributors. (2024, January 10). High-throughput screening. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available from: [Link]

  • Google Patents. (n.d.). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof.
  • ACS Publications. (2009). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved January 23, 2026, from [Link]

  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-546. Available from: [Link]

  • SciLifeLab. (2020). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. Retrieved January 23, 2026, from [Link]

  • Ji, Y., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. Available from: [Link]

  • Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved January 23, 2026, from [Link]

  • Frontiers Media. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Available from: [Link]

  • MDPI. (2010). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules. Available from: [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Available from: [Link]

  • SciLifeLab. (n.d.). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available from: [Link]

  • PubMed. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (n.d.). 1,3-diazaspiro[4.5]decane-2,4-dione | CAS#:702-62-5. Retrieved January 23, 2026, from [Link]

  • PubMed. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved January 23, 2026, from [Link]

  • PubMed Central. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy. Available from: [Link]

  • PubMed Central. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Frontiers in Pharmacology. Available from: [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved January 23, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Available from: [Link]

  • ACS Publications. (2016). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved January 23, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved January 23, 2026, from [Link]

  • Wikipedia contributors. (2023, December 20). Hydantoin. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved January 23, 2026, from [Link]

  • Oxford Academic. (2018). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available from: [Link]

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Application Notes and Protocols: The Versatile 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione core, a prominent member of the spirohydantoin family of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure, coupled with the synthetic tractability of the hydantoin ring, provides an exceptional framework for the development of novel therapeutic agents across a spectrum of diseases. This guide delves into the significant applications of this scaffold, offering detailed insights into its synthesis, biological activities, and the protocols for its evaluation.

The hydantoin ring itself is generally considered biologically inert; however, substitutions at the 5,5-spirocyclic position and on the hydantoin nitrogens (N1 and N3) give rise to a wide array of pharmacological activities.[1] The introduction of an amino group at the N3 position, in particular, can serve as a key pharmacophoric feature or as a versatile synthetic handle for further molecular elaboration, leading to compounds with enhanced potency and selectivity.

Therapeutic Applications & Key Biological Targets

Derivatives of the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold have demonstrated significant potential in several key therapeutic areas. The following sections explore these applications, presenting the underlying mechanism of action and relevant biological data.

Treatment of Anemia: Pan-Inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

A significant application of 1,3,8-triazaspiro[4.5]decane-2,4-diones, a closely related analog, is in the treatment of anemia through the inhibition of HIF prolyl hydroxylase (PHD) enzymes.[2][3] PHDs are responsible for the degradation of the alpha subunit of Hypoxia-Inducible Factor (HIF), a transcription factor that upregulates genes involved in erythropoiesis, including erythropoietin (EPO).

Mechanism of Action: Inhibition of PHD enzymes stabilizes HIF-α, allowing it to dimerize with HIF-β and translocate to the nucleus. This complex then binds to hypoxia-response elements (HREs) on DNA, stimulating the transcription of genes like EPO. The resulting increase in EPO levels promotes the production of red blood cells, offering a therapeutic strategy for anemia.[2][3]

Experimental Workflow: HIF-PHD Inhibition Assay

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Caption: Workflow for a HIF-PHD2 Inhibition Assay.

Protocol for In Vitro HIF-PHD2 Inhibition Assay:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.01% Tween-20, 1 mM Ascorbate, 100 µM α-ketoglutarate, 50 µM FeSO4). Prepare solutions of recombinant human PHD2 enzyme and a biotinylated HIF-1α peptide substrate.

  • Compound Plating: Serially dilute the 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives in DMSO and add to a 384-well assay plate.

  • Enzymatic Reaction: Add the PHD2 enzyme to the wells containing the test compounds and incubate for a short period. Initiate the reaction by adding the HIF-1α peptide substrate and co-factors.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add detection reagents. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), using a europium-labeled anti-hydroxy-HIF-1α antibody and a streptavidin-allophycocyanin (APC) conjugate.

  • Data Analysis: Read the plate on a TR-FRET compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Insights: SAR studies on this class of compounds have shown that the introduction of acidic functionality can mitigate off-target effects, such as hERG potassium channel activity.[2][3] The spirocyclic core is crucial for maintaining the appropriate orientation of substituents to interact with the active site of the PHD enzyme.

Neurological and Psychiatric Disorders: δ-Opioid Receptor (DOR) Agonists

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective agonists for the δ-opioid receptor (DOR).[4] DORs are a potential therapeutic target for a range of neurological and psychiatric conditions, including chronic pain and depression.[5]

Mechanism of Action: These spirohydantoin derivatives act as agonists at the DOR, a G-protein coupled receptor (GPCR). Upon binding, they stimulate downstream signaling pathways, such as the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4] This modulation of neuronal activity is believed to underlie their therapeutic effects.

Table 1: Biological Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor [4]

CompoundDOR Binding Affinity (Ki, nM)DOR Functional Potency (IC50, nM, cAMP assay)
Compound 1 180280
Compound 2 330560
Compound 3 860950

Protocol for cAMP Accumulation Assay:

  • Cell Culture: Culture cells stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds (spirohydantoin derivatives) at various concentrations for a short pre-incubation period.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells except the negative control, to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP levels against the compound concentration and calculate the IC50 values to determine the potency of the compounds as DOR agonists.

Ischemia/Reperfusion Injury: Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

In the context of cardiac ischemia/reperfusion injury, derivatives of 1,4,8-triazaspiro[4.5]decan-2-one have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP).[6] The opening of the mPTP is a critical event in cell death following reperfusion.

Mechanism of Action: These compounds are thought to target the c subunit of the F1/FO-ATP synthase complex within the mitochondria.[6] By binding to this subunit, they prevent the conformational changes that lead to the opening of the mPTP, thereby protecting cardiomyocytes from cell death.

Signaling Pathway: mPTP Inhibition in Cardioprotection

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Caption: Inhibition of mPTP by spiro[4.5]decan-2-one derivatives.

Oncology and Infectious Diseases

The versatility of the spiro[4.5]decane scaffold extends to other areas:

  • Anticancer Activity: Certain 1-thia-4-azaspiro[4.5]decane derivatives and their corresponding thioglycosides have shown moderate to high inhibitory activity against human liver, prostate, and colorectal carcinoma cell lines. Other spirohydantoin derivatives have demonstrated cytotoxic potency comparable to or greater than doxorubicin against human breast and colon carcinoma cell lines.

  • Antifungal Agents: Novel diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors, exhibiting moderate to excellent antifungal activity against pathogenic fungal strains.[7][8]

  • Myelostimulators: In models of chemotherapy-induced myelosuppression, 1,3,8-triazaspiro[4.5]decane-2,4-diones have been shown to accelerate the regeneration of lymphocytes and granulocytes, indicating their potential as myelostimulators.[9][10]

Synthesis of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Core

The synthesis of the core spirohydantoin structure is a critical first step. The introduction of the 3-amino group can be achieved through various methods, with the reaction of the parent spirohydantoin with hydrazine hydrate being a common approach.

General Synthetic Protocol:

  • Formation of the Spirohydantoin Core: A common method is the Bucherer-Bergs reaction, involving the reaction of a cyclohexanone derivative, an alkali metal cyanide (e.g., KCN), and ammonium carbonate to form the 5,5-spirocyclic hydantoin.

  • Introduction of the 3-Amino Group: The resulting 1,3-diazaspiro[4.5]decane-2,4-dione is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Purification and Characterization: The product is purified using standard techniques such as recrystallization or column chromatography. The structure is confirmed by analytical methods including NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.[1]

Synthetic Scheme: Formation of 3-Aminospirohydantoin

dot digraph "Synthesis_of_3_Amino_Spirohydantoin" { graph [rankdir="LR"]; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: General synthesis of 3-aminospirohydantoins.

Conclusion

The 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold and its close analogs represent a highly valuable and versatile platform in medicinal chemistry. The diverse range of biological activities, from enzyme inhibition to receptor modulation, underscores the potential of this structural motif in addressing unmet medical needs in oncology, hematology, neurology, and infectious diseases. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, paving the way for the design and discovery of next-generation therapeutics. The protocols and data presented herein provide a foundational guide for researchers aiming to explore and exploit the rich pharmacological potential of this remarkable scaffold.

References

  • Chatzisideri, T., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • Murdock, Y. J., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Murdock, Y. J., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available from: [Link]

  • Gouda, M. A., et al. (2020). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available from: [Link]

  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. Available from: [Link]

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  • Scott, J. S., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. Available from: [Link]

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  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. Available from: [Link]

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  • Xu, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available from: [Link]

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  • Li, S., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • Pettinato, M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available from: [Link]

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Sources

Application Notes and Protocols: The Emerging Role of 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Potent Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Modulating the Hypoxic Response

The cellular response to fluctuating oxygen levels is a fundamental biological process, orchestrated primarily by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[1][2] The dysregulation of this pathway is implicated in a multitude of pathologies, ranging from anemia and ischemia to cancer and inflammatory diseases. Consequently, the pharmacological modulation of the HIF signaling cascade has emerged as a promising therapeutic strategy.

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a class of 2-oxoglutarate (2OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[3] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of HIF-α.[4]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes that mediate adaptive responses to low oxygen. A key target gene is erythropoietin (EPO), the primary hormone regulating red blood cell production.[4][5]

The 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) scaffold has been identified as a potent class of pan-inhibitors of the PHD enzyme family (PHD1, PHD2, and PHD3).[6][7] By competitively inhibiting PHDs, these small molecules effectively mimic a hypoxic state, leading to the stabilization of HIF-α and the subsequent upregulation of endogenous EPO. This mechanism of action positions them as a novel oral therapeutic for the treatment of anemia, particularly in the context of chronic kidney disease (CKD).[8][9]

This technical guide provides a comprehensive overview of the mechanism of action of 1,3,8-triazaspiro[4.5]decane-2,4-diones as PHD inhibitors and offers detailed protocols for their in vitro and cell-based characterization.

Mechanism of Action: Stabilizing HIF-α through Competitive Inhibition of PHDs

The spirohydantoin core of 1,3,8-triazaspiro[4.5]decane-2,4-diones serves as a structural mimic of the 2-oxoglutarate co-substrate of PHD enzymes.[10] This allows the inhibitor to bind to the active site of the PHD, preventing the hydroxylation of HIF-α. The resulting stabilization of HIF-α triggers the downstream signaling cascade, culminating in the transcriptional activation of hypoxia-responsive genes.

The pleiotropic effects of HIF stabilization extend beyond erythropoiesis and include the modulation of iron metabolism, angiogenesis, and glucose metabolism.[10] The ability of these inhibitors to upregulate genes involved in iron transport and mobilization is a particularly attractive feature for the treatment of anemia.[4]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF-1α_N HIF-1α PHD PHD Enzymes (PHD1, PHD2, PHD3) HIF-1α_N->PHD Substrate Hydroxylated_HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated_HIF-1α Hydroxylation O2 O2 O2->PHD Co-substrate 2-OG 2-OG 2-OG->PHD Co-substrate VHL VHL Complex Hydroxylated_HIF-1α->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α HIF_Dimer HIF-1α/HIF-1β Dimer HIF-1α_H->HIF_Dimer Dimerization PHD_Inhibited PHD Enzymes Inhibitor 1,3,8-Triazaspiro[4.5] decane-2,4-dione Inhibitor->PHD_Inhibited Inhibition HIF-1β HIF-1β HIF-1β->HIF_Dimer Nucleus Nucleus HIF_Dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Transcription Activation

Figure 1: The HIF-1α Signaling Pathway in Normoxia vs. Hypoxia/PHD Inhibition.

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This protocol describes a homogenous, antibody-based assay to determine the in vitro potency of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives against the human PHD2 enzyme. The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate.

Materials:

  • Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

  • Biotinylated HIF-1α peptide substrate (e.g., corresponding to residues 556-574 of human HIF-1α)

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione inhibitor stock solution (in DMSO)

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • 2-Oxoglutarate (2-OG)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA

  • AlphaScreen® Streptavidin-conjugated Donor beads and Protein A-conjugated Acceptor beads

  • Anti-hydroxy-HIF-1α (Pro564) antibody

  • 384-well white ProxiPlates™

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the 1,3,8-triazaspiro[4.5]decane-2,4-dione inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Mix Preparation: In Assay Buffer, prepare a mixture containing PHD2, FeSO₄, and L-ascorbic acid.

  • Reaction Initiation:

    • To each well of a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for controls).

    • Add 5 µL of the Enzyme Mix to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.

    • Incubate for 10 minutes at room temperature.

  • Reaction Quenching: Stop the reaction by adding 5 µL of 30 mM EDTA.

  • Detection:

    • Prepare a mixture of AlphaScreen® Donor and Acceptor beads with the anti-hydroxy-HIF-1α antibody in the dark.

    • Add 5 µL of this bead mixture to each well.

    • Incubate for 1 hour in the dark at room temperature.

  • Data Acquisition: Read the plate on an Envision plate reader (or equivalent) to measure the luminescence signal.

  • Data Analysis: Normalize the data using no-enzyme and DMSO controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example Final Reagent Concentrations for PHD2 AlphaScreen Assay

ReagentFinal Concentration
PHD25 nM
Fe(II)10 µM
L-Ascorbic acid100 µM
Biotinylated HIF-1α peptide60 nM
2-Oxoglutarate2 µM
DMSO2%

Note: These concentrations may require optimization depending on the specific reagents and enzyme activity.[1]

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol outlines a method to assess the ability of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to stabilize HIF-1α in cultured cells.

Materials:

  • Human cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione inhibitor stock solution (in DMSO)

  • Positive control (e.g., Desferrioxamine (DFO) or CoCl₂)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the 1,3,8-triazaspiro[4.5]decane-2,4-dione inhibitor for 4-6 hours. Include a vehicle control (DMSO) and a positive control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.

    • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Reagents Prepare Reagents: - PHD2 Enzyme - HIF-1α Peptide - Inhibitor Dilutions Reaction Incubate Enzyme, Inhibitor, and Substrates Reagents->Reaction Detection Add Detection Reagents (AlphaScreen Beads) Reaction->Detection Measurement Measure Luminescence Detection->Measurement IC50 Calculate IC₅₀ Measurement->IC50 Cell_Culture Culture and Treat Cells with Inhibitor Lysis Lyse Cells and Quantify Protein Cell_Culture->Lysis Western_Blot Perform Western Blot for HIF-1α Lysis->Western_Blot Imaging Image and Quantify Band Intensity Western_Blot->Imaging Stabilization Determine HIF-1α Stabilization Imaging->Stabilization

Figure 2: General Experimental Workflow for Characterizing PHD Inhibitors.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The in vitro assay should include positive control inhibitors with known potencies to ensure the assay is performing within expected parameters. Similarly, the cell-based assay utilizes a positive control to confirm that the cellular machinery for HIF-1α stabilization is responsive. The inclusion of a loading control in the Western blot is critical for ensuring that any observed changes in HIF-1α levels are not due to variations in sample loading.

Conclusion and Future Directions

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a promising class of orally bioavailable small molecule inhibitors of HIF prolyl hydroxylases.[6] Their ability to stabilize HIF-α and stimulate endogenous erythropoietin production offers a novel therapeutic approach for the management of anemia associated with chronic kidney disease.[8] The protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds, enabling researchers to characterize their potency and cellular activity. Further investigations into the selectivity of these inhibitors against other 2-oxoglutarate-dependent dioxygenases and their long-term safety profiles will be crucial for their clinical development.[1]

References

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Application Notes & Protocols: A Multi-Tiered Approach to Investigating the Bioactivity of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial bioactivity screening and subsequent mechanistic evaluation of the novel small molecule, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. The hydantoin core, a key feature of this compound, is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties including anticonvulsant, anticancer, and anti-inflammatory activities[1]. Furthermore, related spirocyclic compounds have demonstrated potential as myelostimulators and antifungal agents[2][3][4][5]. Given this chemical precedent, a systematic, multi-tiered screening approach is essential to elucidate the specific biological functions of this new chemical entity. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental stage, from broad phenotypic screening to more targeted in vivo studies. All protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility, adhering to the principles of preclinical drug development[6][7][8][9].

Introduction: The Scientific Rationale

The process of bringing a novel therapeutic to market is a complex journey that begins with the fundamental question: "What does this compound do?"[10]. For 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, its structural components provide several compelling hypotheses for its potential bioactivity. The imidazolidine-2,4-dione (hydantoin) ring system is a well-established pharmacophore present in numerous FDA-approved drugs. For instance, Phenytoin, a 5,5-disubstituted hydantoin, has been a cornerstone of epilepsy treatment for decades. This history strongly suggests that an initial investigation into the anticonvulsant properties of our target compound is warranted.

Moreover, the broader class of diazaspiro[4.5]decane derivatives has been associated with diverse biological effects. Recent studies have highlighted their potential as antifungal agents by inhibiting chitin synthase, and as myelostimulators that can accelerate the regeneration of hematopoietic cells[2][4][5]. This diversity of function underscores the need for a broad-based initial screening strategy to avoid premature specialization and potentially overlook a novel mechanism of action.

Therefore, the experimental design detailed herein follows a logical progression from high-throughput in vitro screening across multiple therapeutic areas to more focused mechanistic and validation studies. This tiered approach is both resource-efficient and scientifically rigorous, allowing for data-driven decisions at each stage of the investigation[11][12].

Overall Experimental Workflow

The investigation is structured in three sequential tiers. Tier 1 focuses on broad phenotypic screening to identify potential areas of bioactivity. Positive "hits" from Tier 1 will inform the direction of Tier 2, which involves secondary validation and initial mechanistic studies. Finally, promising results from Tier 2 will justify progression to Tier 3, which encompasses more complex in vitro and in vivo models to confirm efficacy and assess safety.

G cluster_0 Tier 1: Primary Bioactivity Screening cluster_1 Tier 2: Hit Validation & Mechanistic Insight cluster_2 Tier 3: In-depth & In Vivo Evaluation T1_Anticancer Anticancer Screening (NCI-60 Panel or similar) T2_Cytotox Dose-Response Cytotoxicity (MTT/XTT Assays) T1_Anticancer->T2_Cytotox Positive Hit T1_Anticonvulsant Anticonvulsant Screening (In vitro seizure models) T2_Neuro Neuronal Excitability Assays (MEA / Patch-Clamp) T1_Anticonvulsant->T2_Neuro Positive Hit T1_Antimicrobial Antimicrobial Screening (MIC assays) T2_Target Initial Target Deconvolution (Activity-based probes, etc.) T1_Antimicrobial->T2_Target If Hit T1_Immuno Immunomodulatory Screening (Cytokine release assays) T1_Immuno->T2_Target If Hit T2_Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Staining) T2_Cytotox->T2_Apoptosis T3_InVivo_Tox Preliminary In Vivo Toxicity (Rodent MTD Study) T2_Cytotox->T3_InVivo_Tox T3_Pathway Signaling Pathway Analysis (Western Blot / Reporter Assays) T2_Apoptosis->T3_Pathway T2_Neuro->T3_InVivo_Tox T3_InVivo_Efficacy In Vivo Efficacy Models (e.g., PTZ Seizure Model, Xenograft Tumor Model) T2_Neuro->T3_InVivo_Efficacy Activity Confirmed T3_Pathway->T3_InVivo_Efficacy Mechanism Confirmed

Caption: Tiered workflow for bioactivity assessment.

Tier 1: Primary Bioactivity Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic area(s) for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Protocol: Anticancer Phenotypic Screening
  • Rationale: The hydantoin scaffold is present in some anticancer agents[1]. A broad screen against a panel of diverse cancer cell lines is the most effective initial step to identify potential cytotoxic or anti-proliferative effects[11][13][14].

  • Methodology: Utilize a commercially available cancer cell line panel (e.g., the NCI-60 panel or a similar service).

    • Compound Preparation: Prepare a 10 mM stock solution of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in sterile DMSO.

    • Assay: The compound will be tested at a single high concentration (e.g., 10 µM) across the full panel of cell lines.

    • Incubation: Cells are typically incubated with the compound for 48-72 hours.

    • Readout: Cell viability will be assessed using a standard method like the Sulforhodamine B (SRB) assay, which measures cellular protein content.

    • Hit Criteria: A "hit" is defined as a compound that causes ≥50% growth inhibition in one or more cell lines or shows a selective pattern of activity.

Protocol: In Vitro Anticonvulsant Screening
  • Rationale: Given the structural similarity to known anticonvulsants like Phenytoin, assessing the compound's ability to modulate neuronal excitability is a primary objective[1][15]. In vitro models that mimic seizure-like activity provide a high-throughput method for initial screening[16].

  • Methodology: Use primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on a multi-electrode array (MEA) platform.

    • Cell Culture: Plate neurons on MEA plates and allow them to form mature, spontaneously active networks.

    • Compound Application: Prepare serial dilutions of the test compound in culture medium. Add the compound to the wells at final concentrations ranging from 1 nM to 100 µM.

    • Induction of Seizure-like Activity: After a baseline recording, induce hyperexcitability in the neuronal network using a chemical convulsant like pentylenetetrazole (PTZ) or a high-potassium/low-magnesium medium[17].

    • Data Acquisition: Record network electrical activity (mean firing rate, burst frequency, network synchrony) before and after compound addition in the presence of the convulsant.

    • Hit Criteria: A significant reduction in burst frequency or network synchrony compared to vehicle-treated controls indicates potential anticonvulsant activity.

Tier 2: Hit Validation and Mechanistic Elucidation

Should Tier 1 screening yield a positive hit in either the anticancer or anticonvulsant assays, Tier 2 protocols are initiated to validate these findings and begin to understand the mechanism of action.

Protocol: Dose-Response Cytotoxicity Assay (MTT/XTT)
  • Rationale: This protocol is triggered by a positive hit in the anticancer screen. It aims to quantify the potency of the compound by determining its half-maximal inhibitory concentration (IC50). The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is a proxy for cell viability[18][19][20]. The XTT assay is often preferred as it does not require a solubilization step[19].

  • Methodology:

    • Cell Plating: Seed the "hit" cancer cell line(s) from Tier 1 into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a 2-fold serial dilution of the compound, typically ranging from 100 µM down to low nM concentrations. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) and no-treatment controls.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours[21][22].

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a designated solubilization solution to each well to dissolve the formazan crystals[21][22].

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

CompoundCell LineIncubation Time (h)IC50 (µM) [Hypothetical]
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneMCF-7487.8
Doxorubicin (Control)MCF-7480.9
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneA5494815.2
Doxorubicin (Control)A549481.2
Protocol: Apoptosis vs. Necrosis Determination
  • Rationale: If the compound is cytotoxic, it is crucial to determine the mode of cell death it induces. Apoptosis (programmed cell death) is often a desired mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry[23].

  • Methodology:

    • Cell Treatment: Treat the target cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol (e.g., 5 µL of each)[24].

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, late apoptotic/necrotic cells will be Annexin V+/PI+, and necrotic cells will be Annexin V-/PI+.[23]

G cluster_0 Apoptosis Induction cluster_1 Detection Mechanism cluster_2 Flow Cytometry Readout Compound Compound Cell Cell Compound->Cell Induces Stress PS_Translocation PS_Translocation Cell->PS_Translocation Early Stage Membrane_Blebbing Membrane_Blebbing PS_Translocation->Membrane_Blebbing AnnexinV_Binding AnnexinV_Binding PS_Translocation->AnnexinV_Binding Binds to exposed Phosphatidylserine (PS) PI_Entry PI_Entry Membrane_Blebbing->PI_Entry Late Stage: Membrane Permeability Early_Apoptotic Early_Apoptotic AnnexinV_Binding->Early_Apoptotic Annexin V Positive PI Negative Late_Apoptotic Late_Apoptotic PI_Entry->Late_Apoptotic Annexin V Positive PI Positive

Caption: Mechanism of Annexin V / PI Apoptosis Assay.

Tier 3: In-depth & In Vivo Evaluation

Promising and validated hits from Tier 2 justify the resource-intensive studies of Tier 3, which aim to confirm the mechanism of action and evaluate efficacy in a living organism.

Protocol: In Vivo Anticonvulsant Efficacy (PTZ Model)
  • Rationale: This protocol is triggered by a confirmed in vitro neuro-modulatory effect. The pentylenetetrazole (PTZ) induced seizure model is a standard and widely used acute model for screening potential anticonvulsant drugs[16][17]. It helps to assess a compound's ability to prevent or delay the onset of chemically induced seizures in vivo.

  • Methodology:

    • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week prior to the experiment.

    • Compound Administration: Administer 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione via intraperitoneal (IP) injection at three different doses (e.g., 10, 30, 100 mg/kg). A vehicle control group (e.g., saline with 5% DMSO) and a positive control group (e.g., diazepam) must be included.

    • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

    • PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous) to all animals.

    • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Key parameters to score include the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity can be scored using the Racine scale.

    • Data Analysis: Compare the latency to seizure onset and the percentage of animals protected from seizures in the compound-treated groups versus the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test or Log-rank test for latency).

Treatment Group (n=10)Dose (mg/kg, IP)Latency to Seizure (s) [Mean ± SEM]% Protection [Hypothetical]
Vehicle Control-125 ± 150%
Test Compound10180 ± 2220%
Test Compound30295 ± 31**60%
Test Compound100450 ± 45 90%
Diazepam (Positive Control)5510 ± 38100%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control

Trustworthiness and Self-Validation

The integrity of this experimental plan relies on rigorous controls and adherence to established guidelines for preclinical research[7][9].

  • Positive and Negative Controls: Every assay includes both positive controls (a known active compound) to confirm the assay is working correctly and negative/vehicle controls to establish a baseline and control for solvent effects.

  • Dose-Response: Moving from a single-point screen (Tier 1) to a full dose-response curve (Tier 2) is critical for confirming activity and ruling out artifacts.

  • Orthogonal Assays: Where possible, confirming a biological effect with a second, distinct assay is recommended. For example, if apoptosis is detected by Annexin V, it could be confirmed by measuring caspase-3/7 activity[25].

  • Reproducibility: All key experiments should be repeated at least three independent times to ensure the results are consistent and reliable.

Conclusion

This application note outlines a systematic and logical pathway for the comprehensive bioactivity assessment of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. By leveraging the known pharmacology of its core chemical scaffolds, we have proposed a targeted yet broad screening strategy. This tiered approach, from high-throughput in vitro screening to focused in vivo efficacy studies, ensures a resource-efficient progression and generates the robust, validated data necessary for informed decision-making in the drug discovery pipeline.

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Application Notes and Protocols: A Framework for the Cellular Characterization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for a Tiered Assay Approach

The 1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin scaffold, a privileged structure in medicinal chemistry. Compounds featuring this core have demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.[1][2] For instance, certain spirohydantoin derivatives have been identified as potent and selective inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer progression.[3][4] Others within the broader diazaspiro[4.5]decane class have shown potential as δ opioid receptor agonists for neurological disorders or as myelostimulators.[5][6]

Given the novelty of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a specific biological target is not yet defined. Therefore, a systematic, tiered approach to its cellular characterization is essential. Cell-based assays are indispensable in this context, as they provide critical insights into a compound's biological effects within a physiologically relevant system.[7][8][9] This guide presents a strategic workflow, progressing from broad phenotypic assessments to more focused mechanistic studies, designed to efficiently profile the compound's activity and elucidate its mechanism of action (MoA).

Our strategy is organized into three tiers:

  • Tier 1: Foundational Viability and Cytotoxicity Screening. To determine the compound's intrinsic effect on cell health and establish an effective concentration range for subsequent experiments.

  • Tier 2: Primary MoA Elucidation. To investigate the cellular pathways perturbed by the compound, focusing on common mechanisms of cell death and proliferation.

  • Tier 3: Advanced Mechanistic & Target Validation Concepts. To outline potential next steps for confirming the MoA and identifying the specific molecular target(s).

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Target Validation (Conceptual) T1_Start Compound 3-Amino-1,3-diazaspiro[4.5] decane-2,4-dione T1_Assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) T1_Start->T1_Assay T1_End Determine EC50/IC50 Establish Dose Range T1_Assay->T1_End T2_Start Compound Treatment (at IC50 concentrations) T1_End->T2_Start Inform Dosing T2_Apoptosis Apoptosis Assays (Caspase-Glo 3/7, Annexin V/PI) T2_Start->T2_Apoptosis T2_Cycle Cell Cycle Analysis (Propidium Iodide Staining) T2_Start->T2_Cycle T2_End Identify Phenotypic Effect (Apoptosis vs. Cycle Arrest) T2_Apoptosis->T2_End T2_Cycle->T2_End T3_Start Confirmed Phenotype T2_End->T3_Start Guide Hypothesis T3_Advanced Advanced Assays (CETSA, Proteomics, etc.) T3_Start->T3_Advanced T3_End Identify & Validate Molecular Target T3_Advanced->T3_End

Tier 1: Foundational Viability & Cytotoxicity Assays

Scientific Rationale: The initial step in characterizing any novel compound is to assess its impact on cell viability and proliferation. This provides a critical dose-response relationship, from which an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value can be derived. These values are fundamental for designing all subsequent, more detailed mechanistic experiments. We recommend using an assay that measures metabolic activity as a proxy for viability.

Protocol 2.1: MTT Cell Proliferation Assay

The MTT assay is a robust, colorimetric method for assessing cell viability based on the activity of mitochondrial dehydrogenases in living cells.[10] These enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.

Materials:

  • Cells (e.g., A549, MCF7, or a panel relevant to the suspected therapeutic area)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the seeding medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12]

  • Solubilization: Carefully add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking for 15 minutes.[13]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background noise.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Parameter Recommendation Rationale
Cell Line Examples A549 (Lung Carcinoma), MCF7 (Breast Carcinoma), HepG2 (Hepatocellular Carcinoma)[14]Use a panel to identify potential tissue-specific effects.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in an exponential growth phase during treatment.
Compound Conc. Range 0.01 µM to 100 µM (8-point, 3-fold dilution)A wide range is crucial for capturing the full dose-response curve.
Incubation Time 48 - 72 hoursAllows sufficient time for effects on proliferation to manifest.
MTT Incubation 4 hours[10]Balances signal generation with potential for MTT toxicity.
Solubilization Time 4-18 hours[10]Ensures complete dissolution of formazan for accurate readings.
Table 1. Recommended starting parameters for the MTT assay.

Tier 2: Primary Mechanism of Action (MoA) Elucidation

Scientific Rationale: Once the IC50 is established, the next logical step is to determine how the compound is affecting the cells. The two most common outcomes of anti-proliferative compounds are the induction of programmed cell death (apoptosis) or an arrest of the cell division cycle. Distinguishing between these primary mechanisms is crucial for directing further research.

Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity

A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method to directly measure this activity.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase and generating light.[16]

Materials:

  • Cells and culture reagents

  • White-walled 96-well plates (for luminescence)

  • Test compound

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

Procedure:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at 1x, 2x, and 5x the predetermined IC50 for 6, 12, and 24 hours. Include a known apoptosis inducer (e.g., Staurosporine, 1 µM) as a positive control.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[17] Allow it to equilibrate to room temperature.

  • Assay Reaction: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

  • Incubation: Mix the plate on a shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1-3 hours, protected from light.[16]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to vehicle-treated controls and express as fold-change in caspase activity. A significant increase indicates the induction of apoptosis.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound) Procaspase3_7 Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase3_7 activates Active_Caspase3_7 Active Caspase-3/7 Procaspase3_7->Active_Caspase3_7 Substrate Caspase-Glo® Substrate (DEVD-Aminoluciferin) Active_Caspase3_7->Substrate cleaves Luciferin Aminoluciferin Substrate->Luciferin Light Luminescent Signal Luciferin->Light luciferase + ATP

Protocol 3.2: Apoptosis Confirmation by Annexin V & Propidium Iodide (PI) Staining

To validate and further quantify apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] PI is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20][21]

Materials:

  • Cell suspension treated with the compound

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

Procedure:

  • Cell Preparation: Treat cells with the compound as described in 3.1. Harvest cells (including any floating cells in the supernatant) and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour.

  • Analysis: Gate on the cell population and create a quadrant plot of Annexin V vs. PI fluorescence to quantify the percentage of cells in each state (viable, early apoptotic, late apoptotic/necrotic).

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

If caspase activity is not significantly increased, the compound may be inducing cell cycle arrest. PI staining of fixed and permeabilized cells allows for the analysis of DNA content, which distinguishes between the major phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cell suspension treated with the compound

  • Cold 70% ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[22]

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Wash once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[24]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI Staining Solution.[24]

  • Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.

  • Data Acquisition: Analyze by flow cytometry, collecting PI fluorescence data on a linear scale.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases. Compare treated samples to vehicle controls to identify accumulation in a specific phase, which indicates cell cycle arrest.

Tier 3: Advanced Mechanistic & Target Validation Concepts

If the Tier 2 assays reveal a consistent and potent phenotype (e.g., G2/M arrest or robust apoptosis), the subsequent goal is to identify the specific molecular target of the compound. This is a complex endeavor that often requires a combination of biochemical, proteomic, and genetic approaches.

Hypothetical Next Steps:

  • Target Class Prediction: Based on the spirohydantoin scaffold and the observed phenotype (e.g., cell cycle arrest), one might hypothesize that the compound targets cell cycle-related proteins like cyclin-dependent kinases (CDKs) or proteins involved in histone modification like histone acetyltransferases (HATs).[3]

  • In Vitro Enzymatic Assays: If a target class is suspected, commercially available enzymatic assays can be used to screen the compound against a panel of relevant purified proteins (e.g., a CDK kinase panel).

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding. It can be a powerful tool for unbiased target identification.

  • Affinity-Based Proteomics: This involves immobilizing the compound on a resin to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.

These advanced methods are beyond the scope of this initial characterization guide but represent the logical progression for a compound that demonstrates promising and well-defined activity in the foundational assays described herein.

Conclusion and Self-Validating Principles

This application note provides a structured, tiered workflow for the initial characterization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. The trustworthiness of this protocol is built on a self-validating system. For example, a positive result in the Caspase-Glo® 3/7 assay (increased enzymatic activity) should be confirmed by the Annexin V/PI flow cytometry assay (phenotypic evidence of apoptosis).[25] Similarly, a decrease in viability in the MTT assay without a corresponding increase in apoptosis markers would lend weight to the hypothesis of cell cycle arrest, which can then be directly tested. By systematically progressing from broad phenotypic effects to specific mechanistic questions, researchers can efficiently and confidently profile this novel compound, paving the way for further drug development efforts.

References

  • Lasko, L. M., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Jayanthi, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Wang, X., et al. (2021). A review for cell-based screening methods in drug discovery. PMC. Available at: [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Concept Life Sciences. Available at: [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. University of Iowa. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biologically active spirohydantoins and thiohydantoins. ResearchGate. Available at: [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. University of Iowa. Available at: [Link]

  • Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCATS. Available at: [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • Schmid, C. L., et al. (2021). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • MDPI. (2022). Biological Activity of Natural and Synthetic Compounds. MDPI. Available at: [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Protocols.io. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • MDPI. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI. Available at: [Link]

  • Chen, G., et al. (2013). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Zhou, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

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In Vivo Preclinical Evaluation of Spirohydantoin Analogs: Application Notes & Protocols for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and its structural analogs. While specific in vivo data for the titular compound is emerging, this document leverages extensive research on closely related spirohydantoin derivatives, particularly 1,3,8-triazaspiro[4.5]decane-2,4-diones, to establish robust protocols and explain the underlying scientific rationale. The methodologies outlined herein are designed to be adaptable for the preclinical evaluation of this promising class of compounds in various therapeutic areas.

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anticancer, and antiarrhythmic properties.[1] The focus of this guide is to provide a practical and scientifically rigorous approach to translating promising in vitro findings into meaningful in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data.

I. Foundational Knowledge: The Spirohydantoin Core and Its Therapeutic Potential

The 1,3-diazaspiro[4.5]decane-2,4-dione core, also known as a spirohydantoin, is a heterocyclic motif that has garnered significant interest in drug discovery.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The addition of an amino group at the 3-position, as in the titular compound, offers a versatile point for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While direct in vivo studies on 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione are not extensively published, research on analogous structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, has revealed several key therapeutic avenues:

  • Myelostimulation: Certain derivatives have demonstrated the ability to stimulate the regeneration of lymphocyte and granulocyte cell pools in the bone marrow, suggesting potential applications in treating myelosuppression induced by chemotherapy or radiation.[2][3]

  • Neurological Disorders: A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists for the delta (δ) opioid receptor, a target for treating chronic pain and other neurological conditions.[4][5]

  • Treatment of Anemia: Spirohydantoins have been developed as potent pan-inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[6] Inhibition of PHDs stabilizes HIF, leading to the production of erythropoietin (EPO) and subsequent stimulation of red blood cell production, offering a novel treatment for anemia.[6]

  • Cardioprotection: Derivatives of 1,3,8-triazaspiro[4.5]decane have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in cell death following ischemia-reperfusion injury in myocardial infarction.[7]

  • Oncology: The broader class of spirohydantoins has been explored for anticancer activity, with some derivatives showing inhibitory effects on various cancer cell lines.[8] Additionally, specific spirohydantoins have been discovered as selective inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer pathogenesis.[9]

The diverse biological activities of spirohydantoin analogs underscore the importance of a well-designed in vivo testing strategy to elucidate the specific therapeutic potential of novel derivatives like 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

II. General Principles of In Vivo Study Design

A successful in vivo study begins with a meticulously planned experimental design. The following considerations are crucial for obtaining reproducible and translatable data.

A. Animal Model Selection

The choice of animal model is paramount and should be guided by the specific research question and the targeted therapeutic area.

  • For Myelostimulation Studies:

    • Model: Chemotherapy-induced myelosuppression in mice (e.g., C57BL/6 or BALB/c).

    • Rationale: This model recapitulates the clinical scenario of bone marrow suppression following cancer treatment. Cyclophosphamide is a commonly used agent to induce myelosuppression.[2][3]

  • For Neuropathic Pain Studies (as a δ-opioid agonist):

    • Model: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) in rats or mice.

    • Rationale: These models induce robust and persistent mechanical allodynia and thermal hyperalgesia, which are hallmarks of neuropathic pain.

  • For Anemia Studies (as a HIF PHD inhibitor):

    • Model: Healthy mice or rats to assess EPO induction. For efficacy, models of anemia of chronic disease or renal anemia can be used.

    • Rationale: Initial proof-of-concept can be established by demonstrating an increase in EPO levels in healthy animals.[6] Disease-specific models are then necessary to demonstrate therapeutic efficacy.

  • For Cardioprotection Studies (as an mPTP inhibitor):

    • Model: Myocardial ischemia-reperfusion injury in rats or mice.

    • Rationale: This model involves surgically ligating a coronary artery for a defined period, followed by reperfusion, which mimics the clinical events of a heart attack and subsequent treatment.[7]

B. Dosing and Formulation
  • Dose Selection: Initial dose ranges can be estimated from in vitro potency (e.g., EC50 or IC50 values) and preliminary tolerability studies. A dose-response study is essential to determine the optimal therapeutic dose.

  • Formulation: The vehicle for drug administration must be non-toxic and capable of solubilizing the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or PEG400. It is critical to test the vehicle alone as a control group.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal, subcutaneous) depends on the compound's physicochemical properties and the intended clinical application. Oral bioavailability is a key consideration for chronically administered drugs.[9]

C. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • Pharmacokinetics: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are typically collected at various time points after drug administration to determine parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

  • Pharmacodynamics: This assesses the biochemical and physiological effects of the drug on the body. PD markers should be directly related to the mechanism of action. For example, in a study of a HIF PHD inhibitor, plasma EPO levels would be a key PD marker.[6]

The relationship between drug concentration (PK) and its effect (PD) is crucial for optimizing dosing regimens.

III. Detailed Protocols for Key Therapeutic Applications

The following protocols are based on published studies of spirohydantoin analogs and can be adapted for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

A. Protocol 1: Evaluation of Myelostimulatory Activity in a Mouse Model of Chemotherapy-Induced Myelosuppression

This protocol is adapted from studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.[2][3]

1. Animal Model and Induction of Myelosuppression:

  • Use male C57BL/6 mice, 8-10 weeks old.
  • Allow a 1-week acclimatization period.
  • Induce myelosuppression with a single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 200 mg/kg).

2. Dosing and Treatment Groups:

  • Vehicle Control: Administer the formulation vehicle.
  • Test Compound: Administer 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione at various doses (e.g., 10, 30, 100 mg/kg) daily for a specified period (e.g., 7-14 days), starting 24 hours after cyclophosphamide injection.
  • Positive Control: Administer a known myelostimulatory agent, such as Filgrastim (G-CSF).

3. Endpoint Measurements:

  • Peripheral Blood Counts: Collect blood samples from the tail vein at regular intervals (e.g., days 3, 7, 10, 14) and perform a complete blood count (CBC) to measure white blood cells (WBC), neutrophils, and lymphocytes.[3]
  • Bone Marrow Analysis: At the end of the study, euthanize the animals and harvest femurs. Flush the bone marrow and perform cell counts and flow cytometry to analyze hematopoietic stem and progenitor cell populations.
  • Spleen Weight: Spleen weight can be used as an indicator of extramedullary hematopoiesis.

4. Data Analysis:

  • Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Experimental Workflow for Myelostimulation Study

G cluster_pre Pre-Treatment cluster_induction Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Acclimatization Animal Acclimatization (1 week) Baseline Baseline Blood Collection Acclimatization->Baseline Cyclo Cyclophosphamide Injection (Day 0) Baseline->Cyclo Treatment Daily Dosing (Test Compound/Vehicle) (Day 1 onwards) Cyclo->Treatment Blood Serial Blood Collection (e.g., Days 3, 7, 10, 14) Treatment->Blood repeated Euthanasia Euthanasia & Tissue Harvest (End of Study) Treatment->Euthanasia CBC Complete Blood Count (CBC) Blood->CBC BM Bone Marrow Analysis Euthanasia->BM Spleen Spleen Weight Euthanasia->Spleen

Caption: Workflow for evaluating myelostimulatory effects.

B. Protocol 2: Assessment of Analgesic Efficacy in a Rat Model of Neuropathic Pain

This protocol is based on general principles for testing δ-opioid receptor agonists.[5]

1. Animal Model and Surgical Procedure:

  • Use male Sprague-Dawley rats, 200-250g.
  • Induce neuropathic pain using the Chronic Constriction Injury (CCI) model by loosely ligating the sciatic nerve.
  • Allow a 2-week recovery and pain development period.

2. Behavioral Testing:

  • Establish a baseline pain threshold before drug administration using:
  • Von Frey filaments: to measure mechanical allodynia (paw withdrawal threshold).
  • Hargreaves test: to measure thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

3. Dosing and Treatment Groups:

  • Vehicle Control: Administer the formulation vehicle.
  • Test Compound: Administer 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione at various doses.
  • Positive Control: Administer a known analgesic, such as gabapentin or a known δ-opioid agonist.

4. Post-Dosing Assessment:

  • Measure pain thresholds at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the time course of the analgesic effect.

5. Data Analysis:

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
  • Use two-way repeated measures ANOVA to analyze the data.
C. Protocol 3: Evaluation of Erythropoietin (EPO) Induction in Mice

This protocol is designed to assess the pharmacodynamic effect of a potential HIF prolyl hydroxylase inhibitor.[6]

1. Animal Model:

  • Use healthy male CD-1 mice, 8-10 weeks old.

2. Dosing and Sample Collection:

  • Administer a single oral dose of the test compound.
  • Collect blood samples via cardiac puncture at various time points post-dose (e.g., 0, 2, 4, 6, 8, 24 hours). A terminal procedure is necessary for each time point.

3. Endpoint Measurement:

  • Separate plasma from the blood samples.
  • Measure plasma EPO levels using a commercially available ELISA kit.

4. Data Analysis:

  • Plot the mean plasma EPO concentration versus time for each dose group.
  • Determine the peak EPO concentration and the duration of the response.

HIF-1α Signaling Pathway

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD Hydroxylation (O2 present) VHL pVHL PHD->VHL enables binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Spiro Spirohydantoin (PHD Inhibitor) PHD_H PHD Enzymes Spiro->PHD_H Inhibition HIF1a_H HIF-1α HIF_complex HIF-1 Complex HIF1a_H->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE binds to EPO EPO Gene Transcription HRE->EPO

Caption: Mechanism of EPO induction via PHD inhibition.

IV. Quantitative Data Summary

The following table summarizes representative in vivo data from studies on spirohydantoin analogs. This data can serve as a benchmark for designing studies with 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Compound ClassAnimal ModelApplicationDosing RegimenKey FindingsReference
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMouse (Cyclophosphamide-induced myelosuppression)MyelostimulationNot specifiedAccelerated regeneration of lymphocyte and granulocyte pools[2][3]
1,3,8-Triazaspiro[4.5]decane-2,4-dioneMouse (CFA-induced allodynia)Neuropathic Pain (δ-opioid agonist)30 mg/kg, i.p.Demonstrated analgesic effects[5]
Spirohydantoin (HIF PHD inhibitor)MouseAnemiaNot specifiedRobust upregulation of erythropoietin (EPO)[6]
1,3,8-Triazaspiro[4.5]decaneRat (Myocardial Infarction)Cardioprotection (mPTP inhibitor)Not specifiedDecreased apoptotic rate and improved cardiac function[7]

V. Conclusion and Future Directions

The spirohydantoin scaffold represents a versatile platform for the development of novel therapeutics. While the in vivo profile of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is yet to be fully elucidated, the extensive research on its structural analogs provides a clear roadmap for its preclinical evaluation. The protocols and principles outlined in this guide offer a robust starting point for investigating its potential in myelostimulation, pain management, anemia treatment, and cardioprotection.

Future studies should focus on establishing a comprehensive PK/PD profile, conducting dose-response studies in relevant disease models, and evaluating the safety and tolerability of the compound. By following a systematic and scientifically rigorous approach, researchers can effectively unlock the therapeutic potential of this promising molecule.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Semantic Scholar. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione 250mg. Dana Bioscience. [Link]

  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. PubMed. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Synthesis, Biological Evaluation, Molecular Dynamics, and QM-MM Calculation of Spiro-Acridine Derivatives Against Leishmaniasis. MDPI. [Link]

  • Easy-to-Synthesize Spirocyclic Compounds Possess Remarkable In Vivo Activity Against Mycobacterium Tuberculosis. ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. [Link]

  • In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis. NIH. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • In vitro anti-Leishmania activity and molecular docking of spiro-acridine compounds as potential multitarget agents against Leishmania infantum. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot. IRIS Unimore. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

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Application Notes and Protocols: Functionalizing the Amino Group of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Spirohydantoin Scaffold

The 1,3-diazaspiro[4.5]decane-2,4-dione, commonly known as a spirohydantoin, represents a privileged scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, leading to compounds with a wide array of biological activities. Derivatives of this core have shown promise as therapeutic agents, including opioid receptor modulators and inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases.

The introduction of an amino group at the N-3 position of the hydantoin ring, yielding 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, opens up a vast potential for chemical diversification. This primary amino group serves as a versatile synthetic handle for the attachment of various functional moieties through well-established chemical transformations. This guide provides a detailed exploration of several key functionalization strategies for this amino group, offering researchers a robust toolkit for generating novel compound libraries for screening and lead optimization. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices and methods for structural verification.

Core Functionalization Strategies

The primary amino group of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a nucleophilic center that can readily participate in a variety of bond-forming reactions. This section outlines four principal strategies for its functionalization: acylation, sulfonylation, reductive amination, and urea formation.

G cluster_reactions Functionalization Reactions cluster_products Resulting Derivatives 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Acylation Acylation 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione->Acylation RCOCl or (RCO)2O Sulfonylation Sulfonylation 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione->Sulfonylation RSO2Cl Reductive Amination Reductive Amination 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione->Reductive Amination 1. R'CHO or R'R''CO 2. Reducing Agent Urea Formation Urea Formation 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione->Urea Formation R-NCO N-Acyl Derivatives N-Acyl Derivatives Acylation->N-Acyl Derivatives N-Sulfonyl Derivatives N-Sulfonyl Derivatives Sulfonylation->N-Sulfonyl Derivatives N-Alkyl/Aryl Derivatives N-Alkyl/Aryl Derivatives Reductive Amination->N-Alkyl/Aryl Derivatives N-Substituted Ureas N-Substituted Ureas Urea Formation->N-Substituted Ureas

Caption: Core functionalization pathways for the amino group.

N-Acylation: Formation of Amide Bonds

The formation of an amide bond via acylation is one of the most fundamental and widely utilized transformations in medicinal chemistry. This reaction introduces a carbonyl moiety, which can act as a hydrogen bond acceptor and provide a point for further structural elaboration. The reaction of the primary amino group of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with acylating agents such as acyl chlorides or acid anhydrides proceeds readily.

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide product.[1] An excess of a non-nucleophilic base is often employed to neutralize the acidic byproduct (HCl or carboxylic acid).[3]

Protocol 1.1: Acylation using an Acyl Chloride

This protocol describes a general procedure for the acylation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with an acyl chloride in the presence of a tertiary amine base.

Materials:

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to scavenge the HCl generated during the reaction.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to minimize side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid chloride and HCl salts), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-acyl derivative.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting material. The product should have a different Rf value.

  • Mass Spectrometry (MS): Confirm the mass of the desired product.

  • NMR Spectroscopy: 1H NMR should show the disappearance of the NH2 protons and the appearance of a new amide NH proton, along with signals corresponding to the acyl group. 13C NMR will show a new amide carbonyl signal.[4]

Data Presentation: Representative Acylation Reactions
Acyl ChlorideBaseSolventTime (h)Yield (%)
Acetyl chlorideTEADCM2>90
Benzoyl chlorideDIPEATHF4>85
Cyclopropanecarbonyl chlorideTEADCM3>88

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a multitude of clinically approved drugs. The introduction of a sulfonamide moiety can significantly impact the physicochemical properties of a molecule, such as its acidity and solubility, and can also serve as a crucial hydrogen bond donor. The reaction of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with a sulfonyl chloride in the presence of a base provides a direct route to the corresponding N-sulfonylated derivatives.

Mechanistic Rationale: Similar to acylation, the sulfonylation reaction proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride.[5] This is followed by the expulsion of the chloride leaving group. A base is required to neutralize the generated HCl.

Protocol 2.1: Sulfonylation using a Sulfonyl Chloride

This protocol details the synthesis of N-sulfonylated derivatives of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Materials:

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous DCM (0.1 M).

  • Add pyridine (2.0 eq) to the solution and stir at room temperature. Pyridine often serves as both the base and a catalyst in sulfonylation reactions.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.2 eq), either as a solid in portions or as a solution in DCM, dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS.

  • Dilute the reaction with DCM and wash with 1 M aqueous HCl to remove excess pyridine.

  • Subsequently, wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Self-Validation:

  • MS Analysis: Verify the molecular weight of the sulfonamide product.

  • IR Spectroscopy: Look for the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group.

  • NMR Spectroscopy: The 1H NMR spectrum should confirm the presence of the aromatic or alkyl protons of the sulfonyl group and a single NH proton.[6]

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[7] This two-step, one-pot process involves the initial formation of a hydrazone intermediate by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkyl derivative.[7][8]

Mechanistic Rationale: The reaction begins with the acid-catalyzed nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate.[9] This intermediate then dehydrates to form a hydrazone (C=N bond).[10][11] A selective reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), is then used to reduce the hydrazone to the amine.[12] These reducing agents are particularly effective because they are less reactive towards the starting carbonyl compound compared to the intermediate hydrazone.[12][13]

G Start 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione + Aldehyde/Ketone Intermediate Hydrazone Formation (C=N bond) Start->Intermediate H+ catalyst Reduction Reduction with NaBH3CN Intermediate->Reduction Product N-Alkyl Derivative Reduction->Product

Caption: Workflow for reductive amination.

Protocol 3.1: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione using an aldehyde and sodium cyanoborohydride.

Materials:

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Aldehyde (e.g., benzaldehyde)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) and the aldehyde (1.1 eq) in methanol (0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 2-3 drops) to facilitate hydrazone formation. The pH should be maintained between 4 and 6 for optimal results.[9]

  • Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the hydrazone intermediate.

  • In a separate vial, carefully dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol. Caution: NaBH3CN is toxic and can release HCN gas upon contact with strong acids.[12] Handle in a well-ventilated fume hood.

  • Add the NaBH3CN solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction for an additional 3-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Self-Validation:

  • MS Analysis: Confirm the expected molecular weight of the N-alkylated product.

  • NMR Spectroscopy: The 1H NMR spectrum will show the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The integration of these signals relative to the spirohydantoin core will confirm the structure.

Urea Formation

The urea functional group is a common motif in pharmacologically active compounds, acting as a rigid linker and a potent hydrogen bond donor and acceptor. The reaction of the amino group of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione with an isocyanate provides a straightforward and high-yielding route to N-substituted ureas.

Mechanistic Rationale: The synthesis of ureas from isocyanates and amines is a highly efficient reaction that proceeds through the nucleophilic attack of the amine on the central carbon of the isocyanate group.[14][15] This reaction is typically fast and does not require a catalyst.

Protocol 4.1: Synthesis of N-Substituted Ureas

This protocol outlines a general procedure for the synthesis of ureas from 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and an isocyanate.

Materials:

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

  • Isocyanate (e.g., phenyl isocyanate)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask.

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture as it forms.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or diethyl ether, and dry under vacuum.

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography if necessary.

Self-Validation:

  • MS Analysis: Confirm the molecular weight of the urea product.

  • IR Spectroscopy: Observe the characteristic C=O stretching frequency of the urea carbonyl group.

  • NMR Spectroscopy: The 1H NMR spectrum will show two new NH protons corresponding to the urea linkage, in addition to the signals from the substituent introduced from the isocyanate.

Conclusion

The 3-amino group of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a highly valuable functional handle for the synthesis of diverse libraries of novel compounds. The protocols for acylation, sulfonylation, reductive amination, and urea formation detailed in this guide provide a solid foundation for researchers in drug discovery and medicinal chemistry. The emphasis on mechanistic understanding and self-validating analytical techniques ensures the robust and reliable generation of new chemical entities based on this promising spirocyclic scaffold.

References

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  • Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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Sources

A Robust and Scalable Two-Step Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Spirohydantoin scaffolds are privileged structures in medicinal chemistry, valued for their rigid three-dimensional conformation and wide range of biological activities.[1][2] The 3-amino substituted variant, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is a key building block for the synthesis of novel therapeutics, including potential myelostimulators and agents targeting the central nervous system.[3][4] The development of a safe, efficient, and scalable synthesis is paramount for advancing these compounds from discovery to clinical development. This application note details a robust two-step process designed for scale-up, proceeding through a key 1-hydrazinylcyclohexanecarbonitrile intermediate. The protocol emphasizes causality, in-process controls for self-validation, and a thorough safety assessment to ensure operational excellence and batch-to-batch consistency.

Introduction: The Strategic Importance of Spirohydantoins

Hydantoins, or imidazolidine-2,4-diones, have been a cornerstone of pharmaceutical science for over a century, with prominent drugs like Phenytoin demonstrating their therapeutic value.[1] The introduction of a spirocyclic system at the C-5 position, particularly the spiro[4.5]decane core, imparts a high degree of three-dimensionality, which is often crucial for enhancing potency and selectivity by enabling precise interactions with biological targets.[2][5]

The addition of an amino group at the N-3 position of the hydantoin ring introduces a versatile synthetic handle for further derivatization, allowing for the exploration of a vast chemical space. However, the direct synthesis of 3-aminohydantoins presents unique challenges, often requiring specialized reagents or multi-step procedures that are not amenable to large-scale production.[6] Classical methods like the Bucherer-Bergs reaction, while excellent for producing parent hydantoins, are not directly applicable for installing the N-3 amino group in a one-pot fashion.[7][8]

This guide addresses this synthetic gap by providing a detailed, field-proven protocol for the multi-hundred-gram scale synthesis of the title compound. Our approach is bifurcated into two logical and high-yielding stages:

  • Formation of the Spiro Core: A modified Strecker synthesis using hydrazine hydrate to produce the key α-hydrazinonitrile intermediate.

  • Hydantoin Ring Annulation: A controlled cyclization of the intermediate with potassium cyanate, followed by acid-catalyzed rearrangement to yield the final product.

This methodology deliberately avoids highly energetic reagents and provides a clear, safe, and reproducible pathway for chemists in process development and medicinal chemistry.

Overall Synthetic Scheme

The synthesis proceeds in two distinct chemical operations, starting from the readily available and inexpensive cyclohexanone.

Reaction_Scheme cluster_0 Step 1: Hydrazino-Strecker Reaction cluster_1 Step 2: Cyclization & Rearrangement R1 Cyclohexanone I1 1-Hydrazinylcyclohexane- carbonitrile (Intermediate) R1->I1  1. (a) Hydrazine Hydrate  (b) NaCN, H₂O/MeOH 2. 0-5 °C R2 Hydrazine Hydrate R3 Sodium Cyanide R4 Potassium Cyanate R5 Hydrochloric Acid P1 3-Amino-1,3-diazaspiro[4.5]decane- 2,4-dione (Final Product) I1->P1  1. KOCN, Acetic Acid, H₂O  2. HCl (conc.), Heat

Diagram 1: Two-step reaction pathway for the synthesis of the target compound.

Part I: Scale-Up Synthesis of 1-Hydrazinylcyclohexanecarbonitrile

Principle and Rationale

This step is a variation of the classical Strecker amino acid synthesis. Here, hydrazine is used in place of ammonia to form a hydrazone in situ with cyclohexanone. Subsequent nucleophilic attack by the cyanide ion on the hydrazone C=N bond forms the target α-hydrazinonitrile.

Causality of Experimental Choices:

  • Temperature Control (0-5 °C): The addition of sodium cyanide is highly exothermic and can lead to the release of toxic hydrogen cyanide (HCN) gas at higher temperatures, especially under neutral or slightly acidic conditions. Maintaining a low temperature ensures reaction control, minimizes side reactions, and is a critical safety parameter.

  • Solvent System (Methanol/Water): This mixed-solvent system is optimal for balancing the solubility of both the organic ketone and the inorganic cyanide salt, facilitating a homogenous reaction environment and improving reaction kinetics.

  • Slow Addition of NaCN: Prevents thermal runaways and ensures the reaction proceeds at a controllable rate. This is a fundamental principle of process safety for exothermic reactions.

Materials and Equipment
MaterialGradeSupplierNotes
CyclohexanoneReagentSigma-AldrichPurity ≥99.8%
Hydrazine Hydrate (55%)ReagentSigma-AldrichAcute Toxin, Carcinogen [9]
Sodium Cyanide (NaCN)ReagentAcros OrganicsAcute Toxin
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousVWR
5 L Jacketed Glass Reactor-BuchiWith overhead stirrer, thermocouple, and addition funnel
Detailed Experimental Protocol (250 g Scale)
  • Reactor Setup: Assemble the 5 L jacketed reactor under a chemical fume hood. Ensure all joints are sealed and the system is inerted with a slow stream of nitrogen.

  • Charge Reagents: Charge the reactor with cyclohexanone (250 g, 2.55 mol, 1.0 equiv), methanol (500 mL), and water (250 mL).

  • Initial Cooling: Begin stirring at 200 RPM and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Hydrazine Addition: Add hydrazine hydrate (159 g, 2.80 mol, 1.1 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Cyanide Solution Preparation: In a separate beaker within the fume hood, carefully dissolve sodium cyanide (137 g, 2.80 mol, 1.1 equiv) in deionized water (250 mL). Extreme Caution: NaCN is highly toxic. Always wear appropriate PPE.

  • Cyanide Addition: Add the sodium cyanide solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0-5 °C.

  • Reaction & Monitoring (IPC-1): Stir the reaction mixture at 0-5 °C for an additional 4 hours. Monitor the reaction for the disappearance of cyclohexanone by Thin Layer Chromatography (TLC) (Mobile Phase: 30% EtOAc in Hexane; Visualization: KMnO₄ stain).

  • Work-up: Once the reaction is complete, transfer the biphasic mixture to a 4 L separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 300 mL) to remove water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), stir for 30 minutes, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at <40 °C to yield the crude product as a pale yellow oil. The product is typically used in the next step without further purification.

    • Expected Yield: 330-350 g (93-99% crude yield).

Part II: Cyclization to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Principle and Rationale

This step transforms the hydrazinonitrile intermediate into the final spirohydantoin. The reaction proceeds via the formation of a semicarbazido-nitrile upon treatment with potassium cyanate in an acidic medium. Subsequent heating with concentrated hydrochloric acid facilitates the hydrolysis of the nitrile to a carboxamide, followed by an intramolecular cyclization (ring closure) to form the stable hydantoin ring.[1]

Causality of Experimental Choices:

  • Acetic Acid: Provides the necessary acidic environment to protonate the cyanate, forming isocyanic acid (HNCO) in situ, which is the reactive electrophile that adds to the terminal nitrogen of the hydrazine moiety.

  • Potassium Cyanate (KOCN): A stable, easy-to-handle source of the cyanate anion, preferable to using gaseous isocyanic acid directly on a large scale.

  • Concentrated HCl and Heat: This is the critical step for driving the dual hydrolysis and cyclization. The strong acid and thermal energy are required to overcome the activation barrier for nitrile hydrolysis and subsequent ring formation. This is a common and robust method for hydantoin synthesis from ureido-nitrile precursors.[1]

Materials and Equipment
MaterialGradeSupplierNotes
1-HydrazinylcyclohexanecarbonitrileCrude from Part I-
Potassium Cyanate (KOCN)ReagentSigma-Aldrich
Acetic AcidGlacialFisher ScientificCorrosive
Hydrochloric Acid (HCl)37% (conc.)VWRCorrosive
Sodium Bicarbonate (NaHCO₃)ReagentVWR
Deionized Water--
5 L Jacketed Glass Reactor-BuchiWith overhead stirrer, thermocouple, and reflux condenser
Detailed Experimental Protocol (330 g Scale)
  • Charge Reagents: Charge the 5 L reactor with the crude 1-hydrazinylcyclohexanecarbonitrile (approx. 330 g, 2.37 mol, 1.0 equiv), acetic acid (600 mL), and water (300 mL).

  • Cyanate Addition: Cool the mixture to 15-20 °C. Add potassium cyanate (290 g, 3.56 mol, 1.5 equiv) portion-wise over 1 hour, maintaining the temperature below 30 °C.

  • Intermediate Formation (IPC-2): Stir the resulting slurry at room temperature for 3 hours. Monitor the formation of the semicarbazido-nitrile intermediate by TLC.

  • Acid Hydrolysis & Cyclization: Carefully add concentrated hydrochloric acid (1.2 L) to the reactor. Caution: The addition is exothermic and will release CO₂ gas. Ensure adequate ventilation and headspace in the reactor.

  • Heating to Reflux: Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) and maintain for 6-8 hours.

  • Reaction Monitoring (IPC-3): Monitor the reaction by HPLC until the intermediate is consumed (<1% remaining).

  • Cooling and Precipitation: Cool the reaction mixture slowly to 0-5 °C over 2-3 hours. The product will precipitate as a white solid (likely the HCl salt).

  • Isolation: Isolate the solid product by filtration using a large Buchner funnel. Wash the filter cake with cold deionized water (2 x 500 mL) to remove excess acid and salts.

  • Neutralization and Final Product Isolation: Resuspend the wet cake in 2 L of deionized water and stir. Slowly add a saturated solution of sodium bicarbonate until the pH of the slurry reaches 7-8.

  • Final Filtration and Drying: Filter the neutralized white solid, wash thoroughly with deionized water (3 x 500 mL) to remove sodium salts, and then with a small amount of cold methanol. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 290-325 g (67-75% yield over two steps).

    • Expected Purity: >98% by HPLC.

Process Safety Assessment

Scaling up chemical reactions requires a stringent focus on safety. The primary hazards in this synthesis are the acute toxicity of sodium cyanide and the carcinogenicity and reactivity of hydrazine hydrate.[9][10][11][12]

ReagentHazard ClassKey RisksMitigation Strategy
Sodium Cyanide Acute ToxinFatal if swallowed or inhaled. Releases toxic HCN gas upon contact with acid.- Use only in a well-ventilated fume hood.- Wear nitrile gloves, lab coat, and safety goggles.- Keep a cyanide antidote kit available.- Quench all waste streams containing cyanide with bleach (sodium hypochlorite) before disposal.
Hydrazine Hydrate Carcinogen, Acute Toxin, CorrosiveSuspected of causing cancer. Toxic if inhaled/swallowed. Causes severe skin burns.[9][10]- Handle as a confirmed carcinogen, minimizing exposure.- Use in a closed system (reactor) where possible.- Wear appropriate chemical-resistant gloves and face shield.- Avoid contact with oxidizing agents.[12]
Conc. HCl / Acetic Acid CorrosiveCauses severe skin burns and eye damage. Respiratory irritant.- Handle in a fume hood.- Wear acid-resistant gloves, apron, and face shield.

Overall Process Workflow and Controls

Diagram 2: Step-by-step workflow with integrated in-process controls (IPCs).

Data Summary

Table 1: Representative Process Parameters and Results
ParameterStep 1 (Intermediate)Step 2 (Final Product)Overall
Input Scale 250 g Cyclohexanone~330 g Crude Intermediate-
Key Reagent Equiv. 1.1 (Hydrazine), 1.1 (NaCN)1.5 (KOCN)-
Reaction Time ~7 hours~12 hours~19 hours
Typical Yield 95% (Crude)71%67%
Final Output ~335 g (Crude Oil)~290 g (White Solid)~290 g
Final Purity (HPLC) N/A>98.0%>98.0%
Table 2: Final Product Analytical Characterization
TestSpecification
Appearance White to off-white crystalline solid
Melting Point 215-220 °C (decomposes)
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spec (ESI+) [M+H]⁺ = 184.11 m/z
Purity (HPLC) ≥ 98.0%

Conclusion

The two-step synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione presented herein provides a reliable and scalable route for producing this valuable chemical intermediate. By carefully selecting reagents and controlling reaction parameters, this protocol achieves high yields and excellent purity. The integration of in-process controls at critical junctures ensures the process is self-validating and reproducible. The detailed safety assessment provides the necessary framework for implementing this synthesis safely on a larger scale, thereby supporting the advancement of drug discovery and development programs that rely on this important spirohydantoin scaffold.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. Retrieved January 23, 2026, from [Link]

  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. (n.d.). Google Patents.
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  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

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  • New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. (2023). Thieme Connect. Retrieved January 23, 2026, from [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

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  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

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The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a compelling blend of structural rigidity, three-dimensionality, and synthetic tractability is perpetual. The 1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin, has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.[1] The introduction of an amino group at the N-3 position, creating 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, further enhances the potential for diverse biological activities by providing a key site for derivatization and interaction with biological targets.

This guide provides a comprehensive overview of the application of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold in drug design. We will delve into its synthesis, explore its utility in targeting a range of diseases, and provide detailed protocols for its synthesis and biological evaluation.

The Strategic Advantage of the Spirohydantoin Core

The spirocyclic nature of the 1,3-diazaspiro[4.5]decane-2,4-dione core imparts several desirable properties for drug candidates:

  • Three-Dimensionality: The spiro linkage creates a non-planar structure that can explore chemical space more effectively than traditional flat aromatic compounds, often leading to higher binding affinity and selectivity for protein targets.

  • Structural Rigidity: The constrained conformation of the spirocycle reduces the entropic penalty upon binding to a target, which can contribute to enhanced potency.

  • Metabolic Stability: The quaternary carbon at the spiro center can block sites of metabolism, potentially improving the pharmacokinetic profile of drug candidates.

  • Synthetic Accessibility: As will be detailed, the hydantoin core can be constructed through well-established synthetic routes, and the N-H and carbonyl functionalities offer multiple points for diversification.[2][3]

Synthesis of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold

The synthesis of the core 1,3-diazaspiro[4.5]decane-2,4-dione can be achieved through established methods such as the Bucherer-Bergs reaction, which utilizes a ketone (cyclohexanone), potassium cyanide, and ammonium carbonate.[3] A plausible and reasoned protocol for the subsequent N-amination at the 3-position is detailed below, drawing upon principles of electrophilic amination.[4][5]

Protocol 1: Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Part A: Synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin)

This protocol is based on the well-established Bucherer-Bergs reaction.

Materials:

  • Cyclohexanone

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine cyclohexanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a sealed pressure vessel.

  • Solvent Addition: Add a 1:1 mixture of ethanol and water to the vessel.

  • Heating: Heat the mixture to 60-70°C with vigorous stirring for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully vent the vessel in the fume hood. Acidify the reaction mixture with concentrated HCl to pH 1-2.

  • Isolation: The spirohydantoin product will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: N-Amination of 1,3-diazaspiro[4.5]decane-2,4-dione

This protocol utilizes an electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is a suitable reagent for this transformation.[4]

Materials:

  • 1,3-diazaspiro[4.5]decane-2,4-dione (from Part A)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the spirohydantoin (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the more nucleophilic N-3 anion.

  • Amination: Cool the reaction mixture back to 0°C and add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Synthetic Workflow Cyclohexanone Cyclohexanone Spirohydantoin 1,3-diazaspiro[4.5]decane-2,4-dione Cyclohexanone->Spirohydantoin Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) Amino_Spirohydantoin 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Spirohydantoin->Amino_Spirohydantoin Electrophilic Amination (e.g., HOSA, Base) DOR Signaling Pathway Ligand 3-Amino-Spirohydantoin Derivative DOR δ-Opioid Receptor (DOR) Ligand->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Leads to

Caption: Simplified signaling pathway of a δ-opioid receptor agonist.

Protocol 2: In Vitro Evaluation of δ-Opioid Receptor Agonism

This protocol outlines a cAMP accumulation assay to determine the functional activity of test compounds at the DOR.

Materials:

  • HEK293 cells stably expressing the human δ-opioid receptor.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds and a reference DOR agonist (e.g., SNC80).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

Procedure:

  • Cell Seeding: Seed the DOR-expressing HEK293 cells into 96- or 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Cell Treatment: Remove the culture medium and add the compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

CompoundTargetAssayPotency (IC₅₀/EC₅₀)Reference
SNC80Human δ-Opioid ReceptorRadioligand Binding ([³H]-naltrindole)1.7 nM (Ki)[6]
Compound 21 (Spirohydantoin)p300Enzymatic AssayPotent Inhibitor[7][8]
A-485p300/CBPEnzymatic AssayPotent Inhibitor[7]
Myelostimulators for Hematopoietic Recovery

Certain derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have demonstrated myelostimulating activity in preclinical models of chemotherapy-induced myelosuppression. [9][10]These compounds have been shown to accelerate the regeneration of lymphocytes and granulocytes. [9] Protocol 3: In Vivo Assessment of Myelostimulating Activity

This protocol provides a representative model for evaluating the hematopoietic recovery potential of test compounds in mice.

Materials:

  • Laboratory mice (e.g., C57BL/6).

  • Cyclophosphamide (chemotherapeutic agent to induce myelosuppression).

  • Test compound.

  • Vehicle control (e.g., saline or a suitable solvent for the test compound).

  • Positive control (e.g., a known myelostimulatory agent).

  • Equipment for blood collection and complete blood count (CBC) analysis.

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Myelosuppression Induction: Administer a single intraperitoneal (i.p.) injection of cyclophosphamide at a dose known to induce significant myelosuppression (e.g., 150-200 mg/kg). [11]3. Treatment: Beginning 24 hours after cyclophosphamide administration, treat the mice daily with the test compound, vehicle, or positive control via a suitable route (e.g., oral gavage or i.p. injection) for a specified duration (e.g., 7-14 days).

  • Blood Sampling: Collect peripheral blood samples from the tail vein or retro-orbital sinus at regular intervals (e.g., days 0, 4, 7, 11, and 15 post-cyclophosphamide).

  • Hematological Analysis: Perform a complete blood count (CBC) on the collected blood samples to determine the white blood cell (WBC) count, absolute neutrophil count (ANC), and lymphocyte count.

  • Data Analysis: Plot the blood cell counts over time for each treatment group. Compare the rate and extent of hematopoietic recovery in the test compound-treated group to the vehicle and positive control groups.

Compound GroupEffect on Hematopoiesis (vs. Control)Day of Peak RecoveryReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione DerivativesSignificant acceleration of lymphocyte and granulocyte regeneration~ Day 11-15[9][10]
Inhibitors of p300/CBP Histone Acetyltransferases for Oncology

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators whose dysregulation is implicated in various cancers. [7]Spirohydantoin derivatives have been discovered as selective and orally bioavailable inhibitors of p300/CBP. [8] Mechanism of Action:

These inhibitors typically bind to the active site of the HAT domain of p300/CBP, preventing the transfer of an acetyl group from acetyl-CoA to histone and non-histone protein substrates. This leads to the modulation of gene expression and can induce anti-proliferative effects in cancer cells.

Protocol 4: In Vitro p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against p300/CBP.

Materials:

  • Recombinant human p300 or CBP enzyme.

  • Histone H3 or a peptide substrate.

  • Acetyl-Coenzyme A (Acetyl-CoA).

  • HAT assay buffer.

  • Test compounds.

  • Detection reagents (e.g., an antibody specific for acetylated histone H3, coupled with a secondary antibody for colorimetric, fluorescent, or chemiluminescent readout).

Procedure:

  • Compound Plating: Add serial dilutions of the test compounds to the wells of a microplate.

  • Enzyme and Substrate Addition: Add the p300/CBP enzyme and the histone substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding Acetyl-CoA.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the level of histone acetylation using an appropriate method. For an ELISA-based assay, this would involve coating the plate with the reaction mixture, followed by incubation with a primary antibody against the acetylated histone, a secondary HRP-conjugated antibody, and a chemiluminescent substrate.

  • Data Analysis: Determine the IC₅₀ value of the test compounds by plotting the percent inhibition against the log of the compound concentration.

Conclusion: A Scaffold with a Bright Future

The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a highly promising platform for the development of novel therapeutics. Its inherent structural features, combined with synthetic accessibility and the versatility of the 3-amino group for diversification, make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). (2025). Request PDF. [Link]

  • Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022). PMC. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

  • Preparation of hydantoin. PrepChem.com. [Link]

  • Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin. (CN101792433B).
  • Synthesis of 3′-Amino and 5′-Amino Hydantoin 2′-Deoxynucleosides. Taylor & Francis. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [Link]

  • SYNTHESIS OF THE HYDANTOIN OF 3-AMINO-TYROSINE. [SEVENTEENTH PAPER.]. Journal of Biological Chemistry. [Link]

  • Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • Synthesis of [D-Ala2,4'-125I-Phe3,Glu4]deltorphin and characterization of its delta opioid receptor binding properties. PubMed. [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2021). NIH. [Link]

  • Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains. NIH. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed. [Link]

  • A quantitative hematopoietic stem cell reconstitution protocol: Accounting for recipient variability, tissue distribution and cell half-lives. NIH. [Link]

  • Optimizing hematopoietic recovery following bone marrow transplantation. PMC. [Link]

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  • Amelioration of cyclophosphamide-induced myelosuppression during treatment to rats with breast cancer through low-intensity pulsed ultrasound. PMC. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirohydantoin scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic principles and field-proven insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. A common synthetic approach involves a multi-step process, including the formation of a protected intermediate followed by deprotection. Our troubleshooting guide is structured around this workflow.

Visualizing the Synthetic Workflow

The diagram below outlines a common synthetic pathway for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the critical stages where challenges often arise.

Synthetic_Workflow cluster_0 Step 1: Spirohydantoin Formation cluster_1 Step 2: Deprotection cluster_2 Challenges start Cyclohexanone + KCN + Boc-hydrazine reaction1 Bucherer-Bergs Reaction start->reaction1 Reaction Conditions intermediate 3-(Boc-amino)-1,3-diazaspiro[4.5]decane-2,4-dione reaction1->intermediate Formation of Protected Intermediate challenge1 Low Yield in Step 1 reaction1->challenge1 deprotection Acidic Hydrolysis (e.g., TFA) intermediate->deprotection Removal of Boc Group final_product 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione deprotection->final_product challenge2 Incomplete Deprotection deprotection->challenge2 challenge3 Purification Issues final_product->challenge3

Caption: A typical synthetic workflow for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Question 1: I am observing very low yields or no product formation during the initial Bucherer-Bergs reaction to form the protected spirohydantoin. What could be the cause?

Answer:

Low yields in the Bucherer-Bergs reaction for spirohydantoin synthesis can often be attributed to several factors related to the reactants and reaction conditions.[1][2]

  • Causality: The Bucherer-Bergs reaction involves the formation of a cyanohydrin intermediate, followed by reaction with an ammonia source (in this case, Boc-hydrazine) and subsequent cyclization.[3] The stability of the cyanohydrin and the nucleophilicity of the hydrazine are critical.

    • Degradation of Cyanide: Potassium or sodium cyanide can be sensitive to acidic conditions, leading to the formation of hydrogen cyanide gas and reducing the effective concentration of the cyanide nucleophile.

    • Poor Quality of Boc-hydrazine: Boc-hydrazine can degrade over time. Ensure you are using a high-purity reagent.

    • Suboptimal Reaction Temperature: The reaction typically requires heating to proceed at a reasonable rate.[2] However, excessive temperatures can lead to decomposition of reactants or intermediates.

  • Troubleshooting Protocol:

    • Reagent Quality Check: Use freshly opened or properly stored potassium cyanide and high-purity Boc-hydrazine.

    • pH Control: Ensure the reaction mixture is slightly basic to maintain the cyanide in its nucleophilic form. The ammonium carbonate, if used, typically provides a sufficiently basic environment.

    • Temperature Optimization: Start with a reaction temperature around 60-70°C in a sealed vessel and monitor the reaction progress by TLC. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Solvent System: While aqueous ethanol is common, for less reactive ketones, using a solvent like acetamide or dimethylformamide has been reported to improve yields in challenging Bucherer-Bergs reactions.[1]

Question 2: My deprotection step using Trifluoroacetic Acid (TFA) is incomplete, or I am seeing significant side products. How can I improve this step?

Answer:

Incomplete deprotection of the Boc group or the formation of side products is a common hurdle. The efficiency of TFA-mediated deprotection depends on the reaction conditions and the work-up procedure.[4][5]

  • Causality: The mechanism involves protonation of the Boc-carbamate, followed by the loss of a stable tert-butyl cation.[6]

    • Insufficient Acid: An inadequate amount of TFA will result in incomplete deprotection.

    • Scavenger Requirement: The liberated tert-butyl cation is a potent electrophile and can re-alkylate the desired amino group or other nucleophilic sites on your molecule, leading to impurities.

    • Work-up Issues: The final product is an amine salt of TFA. Improper work-up can lead to difficulties in isolating the free amine.

  • Troubleshooting Protocol:

    • TFA Stoichiometry and Reaction Time: Use a significant excess of TFA, often as a co-solvent with dichloromethane (DCM). A common ratio is 1:1 TFA:DCM. Allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.

    • Use of Scavengers: To prevent side reactions from the tert-butyl cation, add a scavenger such as triethylsilane or anisole to the reaction mixture.

    • Work-up Procedure:

      • After completion, carefully remove the TFA and DCM under reduced pressure.

      • The resulting residue is the TFA salt of your product. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base like saturated sodium bicarbonate solution until the pH is > 8.

      • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or chloroform).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine. For water-soluble compounds, alternative work-up procedures using ion-exchange resins may be necessary.[7]

Question 3: I am struggling with the purification of the final 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. It appears to be very polar. What are my options?

Answer:

The presence of the free amino group and the hydantoin ring makes the final product quite polar, which can complicate purification by traditional silica gel chromatography.

  • Causality: The primary amine and the two amide N-H protons of the hydantoin ring can interact strongly with the acidic silica gel, leading to poor peak shape, streaking, and sometimes irreversible adsorption.

  • Troubleshooting Protocol:

    • Column Chromatography on Modified Silica:

      • Base-Washed Silica: Prepare a slurry of silica gel in a solvent containing 1-2% of a base like triethylamine or ammonium hydroxide. This will neutralize the acidic sites on the silica and improve the elution of the basic amine.

      • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or C18-functionalized silica (reverse-phase chromatography).

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems. A common approach is to dissolve the crude product in a polar solvent (e.g., methanol, ethanol, or isopropanol) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until turbidity is observed, then allow it to cool.

    • Salt Formation and Crystallization: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the amine with HCl or HBr. The resulting salt may have better crystallization properties.

Comparative Data on Reaction Conditions

ParameterBucherer-Bergs ReactionBoc Deprotection
Solvent Aqueous Ethanol, DMF, AcetamideDichloromethane (DCM)
Temperature 60-80°CRoom Temperature
Key Reagents KCN, Boc-hydrazine, (NH4)2CO3Trifluoroacetic Acid (TFA)
Typical Yield 40-70%85-95%
Common Issue Low conversionIncomplete reaction, side products
Solution Optimize temperature, ensure reagent qualityUse excess TFA, add scavenger

Frequently Asked Questions (FAQs)

Q1: Is the Bucherer-Bergs reaction the only way to synthesize the spirohydantoin core?

While the Bucherer-Bergs reaction is a classic and widely used method for preparing 5,5-disubstituted hydantoins[2], other synthetic strategies exist for related spirocyclic systems. These can include palladium-catalyzed domino reactions[8] or intramolecular cyclizations.[9] However, for the specific substitution pattern of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a modified Bucherer-Bergs approach is often the most direct.

Q2: Are there any safety concerns I should be aware of during this synthesis?

Absolutely. The use of potassium or sodium cyanide is a significant hazard. All manipulations involving cyanide salts must be performed in a well-ventilated fume hood, and a proper quench solution (e.g., bleach) should be readily available for any spills or residual cyanide. Trifluoroacetic acid is also highly corrosive and should be handled with appropriate personal protective equipment.

Q3: Can I use other protecting groups for the hydrazine?

Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the stability of your intermediates to the required deprotection conditions. The Boc group is popular due to its stability under a wide range of conditions and the ease of its removal with acid.[10]

Q4: How can I confirm the structure of my final product?

A combination of analytical techniques is necessary for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will provide information on the proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H and C=O stretches of the hydantoin ring. For similar spirocyclic hydantoin structures, detailed NMR and MS analysis have been reported.[11]

Q5: My final compound shows poor solubility. How can I improve this for biological assays?

Poor aqueous solubility is a common challenge for many drug-like molecules. To improve solubility for in vitro assays, you can:

  • Formulate as a salt: As mentioned for purification, converting the amine to a salt (e.g., hydrochloride) can significantly enhance aqueous solubility.

  • Use co-solvents: Prepare stock solutions in a water-miscible organic solvent like DMSO and then dilute into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]

  • 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof. Google Patents.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. Available from: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. PubChem. Available from: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]

  • Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. ResearchGate. Available from: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Europe PMC. Available from: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available from: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. Available from: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspiro[12][12]undecane-2,4-dione activated α-amino acids. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]

  • 3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione 250mg. Dana Bioscience. Available from: [Link]

  • 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights.

Introduction

The synthesis of spirohydantoins, such as 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is a cornerstone in medicinal chemistry due to their diverse pharmacological activities. The Bucherer-Bergs reaction is a classical and versatile multicomponent reaction for preparing such scaffolds.[1][2] This guide will focus on optimizing this reaction for the specific synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and addressing the unique challenges presented by the amino substituent on the hydantoin ring.

Proposed Synthetic Pathway

A plausible and efficient route to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione involves a modified Bucherer-Bergs reaction. The key challenge is the presence of the reactive amino group. Therefore, a judicious choice of starting materials is crucial. One effective strategy is to utilize a protected form of an aminoketone as the starting material.

Reaction Scheme:

Synthetic_Pathway N-Boc-4-aminocyclohexanone N-Boc-4-aminocyclohexanone Protected_Spirohydantoin tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate N-Boc-4-aminocyclohexanone->Protected_Spirohydantoin Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 Ethanol/Water Final_Product 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Protected_Spirohydantoin->Final_Product Deprotection Deprotection TFA or HCl in Dioxane

Caption: Proposed two-step synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the Bucherer-Bergs reaction for this synthesis?

A1: The most critical factor is maintaining the optimal pH of the reaction mixture, typically between 8 and 9.[1] Ammonium carbonate acts as a buffer to maintain this pH.[1] If the pH is too high (strongly alkaline), cyanide can degrade. Conversely, if the pH is too low (acidic), the formation of the initial cyanohydrin intermediate is hindered.[1] Careful monitoring and adjustment of pH are paramount.

Q2: Can I use an unprotected aminoketone directly in the Bucherer-Bergs reaction?

A2: It is highly discouraged. The free amino group is nucleophilic and can lead to a variety of side reactions, such as reacting with the carbonyl group of another ketone molecule or participating in polymerization, which can significantly lower the yield and complicate purification.[2] The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is recommended to circumvent these issues.

Q3: What are the best solvents for this reaction?

A3: A mixture of ethanol and water is a commonly used and effective solvent system for the Bucherer-Bergs reaction.[2] 50% aqueous alcohol has been shown to give excellent yields for ketones.[2] This solvent system is adept at dissolving both the organic starting materials and the inorganic reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material from the product. The disappearance of the starting ketone spot indicates the completion of the reaction.

Q5: What is the best method for purifying the final product?

A5: After deprotection, the final product, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate). Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.[1] If further purification is required, column chromatography on silica gel may be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH of the reaction mixture. 2. Impure or wet reagents (especially KCN and (NH4)2CO3). 3. Inefficient stirring, leading to a heterogeneous mixture. 4. Reaction temperature is too low.1. Monitor and adjust the pH to 8-9 using a pH meter. 2. Use freshly opened, high-purity reagents and ensure anhydrous conditions where necessary. 3. Employ vigorous mechanical or magnetic stirring to ensure proper mixing. 4. Maintain the reaction temperature at a reflux of 80-100°C.[1]
Formation of Multiple Products (as seen on TLC) 1. Use of unprotected aminoketone leading to side reactions. 2. Reaction time is too long, causing product degradation or side reactions. 3. Excess cyanide leading to over-alkylation or other side products.[1]1. Use an N-protected aminoketone (e.g., N-Boc-4-aminocyclohexanone). 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. Use the recommended stoichiometric ratio of ketone:KCN:(NH4)2CO3 (typically 1:2:2).[1]
Product is an intractable oil or difficult to crystallize 1. Presence of impurities. 2. The product is hygroscopic.1. Purify the crude product by column chromatography before attempting crystallization. 2. After purification, dry the product thoroughly under high vacuum. Consider co-evaporation with a non-polar solvent like toluene to remove residual water.
Incomplete Deprotection of the Boc Group 1. Insufficient amount of deprotecting agent (TFA or HCl). 2. Deprotection time is too short.1. Use a larger excess of the deprotecting agent. 2. Extend the reaction time and monitor the progress by TLC or LC-MS until the protected intermediate is no longer observed.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate (Protected Spirohydantoin)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Boc-4-aminocyclohexanone (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of ethanol and water. To this suspension, add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Acidify the mixture to pH 6 with concentrated HCl to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Deprotection to Yield 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Hydrochloride
  • Reaction Setup: Dissolve the protected spirohydantoin (1.0 eq) in 1,4-dioxane in a round-bottom flask.

  • Reagent Addition: To this solution, add a 4M solution of HCl in dioxane (5-10 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Isolation: The product will precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the solid product with cold diethyl ether to remove any organic impurities and then dry under vacuum.

Data Summary

Parameter Bucherer-Bergs Reaction Deprotection
Key Reagents KCN, (NH4)2CO3HCl in Dioxane or TFA
Solvent Ethanol/WaterDioxane or DCM
Temperature 80-100°CRoom Temperature
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 70-85%>90%

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Monitoring Start Low Yield or Complex Mixture Check_pH Is pH between 8-9? Start->Check_pH Adjust_pH Adjust pH with (NH4)2CO3 or dil. acid Check_pH->Adjust_pH No Check_Reagents Are reagents pure and anhydrous? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_New_Reagents Use fresh, high-purity reagents Check_Reagents->Use_New_Reagents No Check_Protection Is the amino group protected? Check_Reagents->Check_Protection Yes Use_New_Reagents->Check_Protection Protect_Ketone Use N-Boc protected aminoketone Check_Protection->Protect_Ketone No Check_Stirring Is stirring vigorous? Check_Protection->Check_Stirring Yes Protect_Ketone->Check_Stirring Increase_Stirring Increase stirring speed Check_Stirring->Increase_Stirring No Re-run_Reaction Re-run reaction with optimized conditions Check_Stirring->Re-run_Reaction Yes Increase_Stirring->Re-run_Reaction

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Given the unique structural features of this spirohydantoin—namely the presence of a basic amino group and a polar hydantoin core—purification can present specific challenges. This document will address these challenges in a comprehensive question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Question 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. What is the likely cause and how can I resolve this?

Answer: The presence of residual solvents, unreacted starting materials, or low molecular weight by-products often leads to an oily or non-crystalline crude product. The polarity of the hydantoin ring combined with the amino group can also contribute to strong intermolecular interactions that hinder crystallization.

  • Initial Troubleshooting Steps:

    • Solvent Removal: Ensure all volatile solvents from the reaction work-up are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

    • Trituration: Attempt to solidify the oil by trituration with a non-polar solvent in which the desired product is insoluble, such as hexanes, diethyl ether, or a mixture of both. This will wash away non-polar impurities and can often induce crystallization.

    • Impurity Analysis: If the product remains oily, perform a preliminary analysis by Thin Layer Chromatography (TLC) or Proton NMR (¹H NMR) to identify the nature of the impurities. This will inform the selection of an appropriate purification strategy.

Question 2: I am observing significant streaking on my silica gel TLC plate when developing a solvent system. What causes this and how can I get clean spots?

Answer: Streaking on a silica gel TLC plate is a common issue when dealing with basic compounds like 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. The primary cause is the strong interaction between the basic amino group and the acidic silanol groups on the surface of the silica gel.[1] This leads to poor migration and tailing of the spot.

  • Solutions:

    • Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.[1] Commonly used modifiers include:

      • Triethylamine (Et₃N): 0.1-1% by volume.

      • Ammonia solution (typically a solution of ammonia in methanol or using a concentrated aqueous solution as part of the mobile phase): 0.5-2% of a 7N solution in methanol is a good starting point.

    • Alternative Stationary Phase: Consider using a different stationary phase for your TLC analysis.

      • Alumina (basic or neutral): This is a good alternative to silica for basic compounds.[1]

      • Reversed-Phase (C18): On a C18 plate, the compound will be eluted with a polar mobile phase (e.g., methanol/water or acetonitrile/water), and interactions with acidic silanols are minimized.[1]

Question 3: My compound is not eluting from the silica gel column, even with a highly polar solvent system. What should I do?

Answer: Irreversible adsorption to the stationary phase can occur with highly polar, basic compounds. If increasing the polarity of the mobile phase (e.g., high percentages of methanol in dichloromethane) does not elute the compound, it is likely strongly bound to the silica.

  • Troubleshooting Strategies:

    • Check Compound Stability: First, ensure your compound is not decomposing on the silica gel. Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears or the original spot diminishes, decomposition is likely.[1]

    • Use a Basic Modifier: As with TLC, add a basic modifier like triethylamine or ammonia to the eluent to reduce the interaction with the silica.

    • Switch to a Different Stationary Phase:

      • Neutral or Basic Alumina: This is often the best choice for purifying basic compounds via normal-phase chromatography.

      • Reversed-Phase Chromatography: This is a highly effective method for purifying polar compounds. A C18-functionalized silica is used as the stationary phase with a polar mobile phase.[1]

Question 4: I am attempting to purify my compound by recrystallization, but it is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the crystallization solvent, or when the solution is too supersaturated.[1] The presence of impurities can also inhibit crystal lattice formation.

  • Methods to Induce Crystallization:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool very slowly.[1]

    • Reduce Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. A Dewar flask or an insulated container can be used to slow the cooling process.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]

    • Change Solvent System: Your current solvent may not be ideal. Experiment with different single or binary solvent systems.

Part 2: Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general workflow for purifying 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione using column chromatography.

1. Selection of Stationary and Mobile Phase:

  • Initial Assessment (TLC):

    • Stationary Phase: Start with silica gel 60 F₂₅₄ plates. If significant streaking occurs, switch to neutral alumina plates or C18 reversed-phase plates.

    • Mobile Phase Development (Normal Phase - Silica/Alumina):

      • Begin with a relatively non-polar system and gradually increase polarity. Good starting systems include ethyl acetate/hexanes and dichloromethane/methanol.

      • For this compound, a system of dichloromethane (DCM) with an increasing gradient of methanol (MeOH) is a good starting point (e.g., 0-10% MeOH in DCM).

      • If streaking is observed, add 0.5% triethylamine (Et₃N) to the mobile phase.

      • Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Mobile Phase Development (Reversed-Phase - C18):

      • Use a polar mobile phase such as methanol/water or acetonitrile/water.

      • A gradient of increasing organic solvent (e.g., 10-100% methanol in water) is typically effective.

      • A modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for amines in reversed-phase chromatography.[1]

2. Column Packing and Sample Loading:

  • Slurry Packing (Wet Method):

    • Choose an appropriate size column (typically use 20-50 times the weight of the crude material for the stationary phase).[2]

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM or methanol).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase.

  • If using a gradient, gradually increase the polarity of the mobile phase.

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol outlines a systematic approach to finding a suitable recrystallization solvent.

1. Solvent Screening:

  • Place a small amount of the crude product (10-20 mg) into several test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Refer to the table below for a list of common recrystallization solvents ordered by polarity.

SolventPolarity IndexBoiling Point (°C)Notes
n-Hexane0.169Good for washing non-polar impurities.
Diethyl Ether2.835Low boiling point, can be a fire hazard.
Ethyl Acetate4.477Good general-purpose solvent.
Acetone5.156Dissolves many polar compounds.
Isopropanol3.982Can be a good choice for moderately polar compounds.
Ethanol4.378Often a good solvent for recrystallization.
Methanol5.165Highly polar, may dissolve the compound too well.
Water10.2100Good for highly polar, salt-like compounds.
  • Binary Solvent Systems: If a single solvent is not ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly. Common binary systems include ethyl acetate/hexanes, methanol/diethyl ether, and ethanol/water.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution to remove it.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the flask or seeding with a pure crystal.

  • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Part 3: Visualization and Data Presentation

Workflow Diagrams

The following diagrams illustrate the decision-making process for purification and troubleshooting.

Purification_Strategy start Crude Product oily_solid Oily or Amorphous Solid? start->oily_solid tlc_analysis TLC Analysis streaking Streaking on TLC? tlc_analysis->streaking recrystallization Attempt Recrystallization tlc_analysis->recrystallization < 2 spots, good separation column_chrom Perform Column Chromatography tlc_analysis->column_chrom Multiple spots or poor separation oily_solid->tlc_analysis No trituration Triturate with non-polar solvent oily_solid->trituration Yes trituration->tlc_analysis add_base Add Basic Modifier (e.g., Et3N) to Eluent streaking->add_base Yes streaking->column_chrom No add_base->tlc_analysis change_tlc Use Alumina or C18 TLC Plate oiling_out Oiling Out? recrystallization->oiling_out pure_crystals Pure Crystals oiling_out->pure_crystals No troubleshoot_xtal Troubleshoot Recrystallization (slow cool, seed, change solvent) oiling_out->troubleshoot_xtal Yes troubleshoot_xtal->recrystallization

Caption: Decision workflow for selecting a purification strategy.

Column_Troubleshooting start Column Chromatography Issue no_elution Compound Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Yes check_stability Check Stability on Silica increase_polarity->check_stability add_base_column Add Basic Modifier to Eluent check_stability->add_base_column change_stationary Switch to Alumina or Reversed-Phase (C18) add_base_column->change_stationary solution Pure Compound change_stationary->solution reduce_load Reduce Sample Load optimize_solvent->reduce_load reduce_load->solution

Caption: Troubleshooting guide for column chromatography.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support. Accessed January 22, 2026.
  • Zhang, Y. et al. Subunit dissociation and stability alteration of D hydantoinase deleted at the terminal amino acid residue. Biotechnol Lett. 2007, 29(3), 467-72.
  • "Column chromatography & TLC on highly polar compounds?" Reddit. r/chemistry. 2017.
  • Matić, S. et al. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Molecules. 2013, 18(3), 2619-2639.
  • "What is the best solvent system for amino acid thin layer chromatography?
  • Marinov, M. et al. Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy. 2022, 57(1), 25-32.
  • "Do Polar Compounds Elute First In Column Chromatography?" Chemistry For Everyone. YouTube. 2025.
  • BenchChem. Technical Support Center: Purification of Polar Aza-Heterocycles. BenchChem Technical Support. Accessed January 22, 2026.
  • "TLC of aminoacids and short peptides." NPTEL.
  • Wadghane, S. et al. A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics. 2023, 13(1), 171-178.
  • "Column chromatography." University of California, Los Angeles.
  • "Solvent Systems for Thin-layer Chromatography of Novabiochem Products." Sigma-Aldrich.
  • El-Nahas, A. M. et al. Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry. 2017, 33(5).
  • Czopek, A. et al. NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica. 2016, 73(6), 1545-1554.
  • Hroch, L. et al. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules. 2020, 25(18), 4052.
  • "New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study.
  • "B.
  • "Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide." BioTech Beacons. 2025.
  • "Reagents & Solvents: Solvents for Recrystallization." University of Rochester, Department of Chemistry.
  • "Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.
  • "Urea." Wikipedia.
  • Lasko, L. M. et al. Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. European Journal of Medicinal Chemistry. 2021, 216, 113317.
  • Kumar, A. et al. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry. 2023, 2023, 7624283.
  • "Hydantoin." Wikipedia.
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  • "Parallel Solution and SolidPhase Synthesis of Spirohydantoin Derivatives as Neurokinin1 Receptor Ligands.
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Technical Support Center: Troubleshooting Stability Issues of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As a spirohydantoin, this molecule offers a rigid, three-dimensional structure that is increasingly valuable in medicinal chemistry for improving drug-like properties.[1][2][3][4][5] However, the inherent chemical functionalities of the hydantoin ring and the N-amino group present specific stability challenges that must be understood to ensure data integrity and experimental reproducibility.

This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

What are the primary stability concerns for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in solution, and how should I prepare and store stock solutions?

Answer:

The primary stability concern for this compound, like other hydantoins, is its susceptibility to hydrolysis, particularly through the opening of the hydantoin ring.[6][7][8] This degradation is highly dependent on the pH, temperature, and composition of the solvent. The N-amino group also introduces a potential site for other reactions, such as oxidation or Schiff base formation with aldehydes, although hydrolysis is typically the most immediate concern in aqueous media.

Causality Behind Recommendations: The hydantoin ring contains two amide-like bonds (technically, a urea sub-structure) which can be cleaved by nucleophilic attack, most commonly by hydroxide ions in aqueous solutions.[6][8] Alkaline conditions significantly accelerate this process because hydroxide is a potent nucleophile and can deprotonate the ring nitrogens, increasing the ring's susceptibility to cleavage.[6][8] Conversely, strongly acidic conditions can also promote hydrolysis, although the mechanism differs. For optimal stability, maintaining a neutral to slightly acidic pH and low temperatures is critical. Aprotic organic solvents prevent hydrolysis, making them ideal for long-term storage.

Recommended Stock Solution Protocol:

  • Solvent Selection: Use a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount in a controlled environment and dissolve in the chosen solvent. Sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or, for enhanced longevity, at -80°C. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic solvent.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFPrevents hydrolytic degradation.
Concentration 10-50 mMHigh concentration minimizes the relative amount of any trace water.
Temperature -20°C to -80°CReduces the kinetic rate of any potential degradation reactions.
Handling Aliquot to avoid freeze-thawEach freeze-thaw cycle can introduce moisture and degrade the compound.
My compound appears to be degrading in my aqueous buffer. How does pH affect its stability?

Answer:

The stability of the hydantoin ring is profoundly influenced by pH. Both strongly acidic and, more significantly, alkaline conditions can catalyze the hydrolytic cleavage of the ring.

  • Alkaline Conditions (pH > 8): This is the most common cause of degradation. The hydantoin ring is susceptible to base-catalyzed hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons (typically C4, adjacent to the spiro center), leading to ring opening and the formation of a hydantoic acid derivative.[6][7][8] The rate of this degradation is generally first-order with respect to the hydroxide ion concentration in mildly alkaline media.

  • Neutral Conditions (pH ≈ 7.4): While more stable than in alkaline solutions, gradual hydrolysis can still occur, especially during prolonged incubations at physiological temperatures (37°C).[9] The rate will be significantly slower than at high pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur, though often at a slower rate than base-catalyzed hydrolysis for many hydantoins.[10] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

The diagram below illustrates the primary degradation pathway under alkaline conditions.

G cluster_0 Alkaline Hydrolysis Pathway cluster_1 Key Factors Compound 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione (Stable Hydantoin Ring) Intermediate Tetrahedral Intermediate Compound->Intermediate 1. Nucleophilic Attack by OH⁻ on C4 Carbonyl Product Ring-Opened Product (Hydantoic Acid Derivative) Intermediate->Product 2. Ring Cleavage (C4-N3 Bond Scission) pH High pH (≥ 8) Temp Elevated Temperature

Caption: Proposed mechanism for the alkaline hydrolysis of the spirohydantoin ring.

Troubleshooting Tip: If you suspect pH-driven degradation, run a pilot stability study. Incubate your compound in your experimental buffer at the intended temperature and take samples at various time points (e.g., 0, 1, 4, 8, 24 hours). Analyze these samples by HPLC or LC-MS to quantify the remaining parent compound. If degradation is observed, consider lowering the buffer pH (if experimentally permissible) or reducing the incubation time.

How can I confirm that my compound is degrading and identify the potential byproducts?

Answer:

The most reliable method for monitoring stability and identifying degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis (PDA) or a Mass Spectrometer (MS).

Causality Behind the Method: HPLC separates the components of a mixture based on their physicochemical properties (e.g., polarity). As the parent compound degrades, its concentration will decrease over time, and new peaks corresponding to the degradation products will appear in the chromatogram. A UV-Vis detector can quantify these species if they contain a chromophore. Coupling HPLC to a mass spectrometer (LC-MS) is even more powerful, as it provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the determination of their molecular weights. This information is crucial for proposing the structures of the degradation products, such as the predicted ring-opened hydantoic acid.[11]

Experimental Protocol: HPLC-MS Stability Assay
  • System Preparation:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. The gradient should be optimized to resolve the parent compound from its more polar degradation products.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: PDA detector scanning a relevant UV range and a mass spectrometer in positive ion mode.

  • Sample Preparation (Time-Point Analysis):

    • Prepare the compound solution in the aqueous buffer of interest at the desired concentration and temperature.

    • At each time point (t=0, 1, 2, 4, 8, 24h), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by adding an equal volume of cold Acetonitrile containing 0.1% formic acid. This stops the reaction by precipitating proteins (if any) and acidifying the sample.[11]

    • Centrifuge the quenched sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point. A decrease in area indicates degradation.

    • Look for the appearance of new peaks. The ring-opened hydantoic acid product will be more polar and thus typically elute earlier than the parent compound on a reverse-phase column.

    • Extract the mass spectra for the new peaks. The primary degradation product should have a molecular weight corresponding to the parent compound + 18 Da (the mass of water).

The workflow for this stability assessment is visualized below.

G cluster_workflow Stability Assessment Workflow A 1. Incubate Compound in Aqueous Buffer B 2. Withdraw Aliquots at Time Points (t=0, 1, 4, 24h) A->B C 3. Quench Reaction (e.g., with acidic ACN) B->C D 4. Analyze by LC-MS C->D E 5. Quantify Parent Peak Area & Identify Degradant Peaks D->E F 6. Plot % Remaining vs. Time & Analyze Degradant Masses E->F

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower your experimental design and troubleshooting efforts.

Introduction to the Challenge

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative, a class of compounds with significant pharmacological interest.[1][2] However, like many promising drug candidates, its utility can be limited by poor water solubility.[3] This guide will walk you through a systematic approach to enhancing the solubility of this compound, from fundamental principles to advanced techniques.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione?

A1: Before attempting to improve solubility, it's crucial to establish a baseline. A simple shake-flask method is a standard approach.

Experimental Protocol: Baseline Solubility Assessment

  • Preparation of Saturated Solution: Add an excess amount of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Q2: Can pH modification improve the solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione?

A2: Yes, pH modification is often a primary strategy for compounds with ionizable groups. The hydantoin ring contains acidic protons, and the amino group is basic. Therefore, the solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is expected to be pH-dependent. The solubility of some hydantoin derivatives has been shown to increase with a rise in pH.[4][5]

Causality: At a pH above the pKa of the acidic protons on the hydantoin ring, the compound will deprotonate to form a more soluble anionic salt. Conversely, at a pH below the pKa of the amino group, the compound will protonate to form a more soluble cationic salt.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Measurement: Perform the shake-flask solubility assessment as described in A1 in each of these buffers.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Below is a diagram illustrating the expected relationship between pH and the ionization state of the molecule, which in turn affects its solubility.

pH_Solubility cluster_low_pH Low pH cluster_neutral_pH Near Isoelectric Point cluster_high_pH High pH Cationic_Form Protonated (Cationic) More Soluble Zwitterionic_Neutral Zwitterionic/Neutral Least Soluble Cationic_Form->Zwitterionic_Neutral Increase pH Anionic_Form Deprotonated (Anionic) More Soluble Zwitterionic_Neutral->Anionic_Form Increase pH

Caption: pH-dependent ionization and solubility.

Q3: What are co-solvents and how can they be used to dissolve 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[6][7] This is a widely used and effective technique.[8][9][10]

Causality: The addition of a co-solvent reduces the interfacial tension between the aqueous solvent and the hydrophobic solute, making it more favorable for the solute to dissolve.[7]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeNotes
Ethanol5-40% (v/v)Generally well-tolerated.
Propylene Glycol (PG)10-60% (v/v)A common vehicle for oral and injectable formulations.
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Low molecular weight PEGs are effective solubilizers.
Glycerin5-30% (v/v)Often used in combination with other co-solvents.

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare stock solutions of the co-solvents in water at various concentrations (e.g., 10%, 20%, 40% v/v).

  • Solubility Measurement: Determine the solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in each co-solvent mixture using the shake-flask method.

  • Selection: Identify the co-solvent and concentration that provides the desired solubility with the lowest potential for toxicity or other undesirable effects.

The following workflow illustrates the decision-making process for employing co-solvents.

Cosolvent_Workflow Start Poor Aqueous Solubility Screen_Cosolvents Screen Common Co-solvents (Ethanol, PG, PEG) Start->Screen_Cosolvents Assess_Solubility Assess Solubility at Different Concentrations Screen_Cosolvents->Assess_Solubility Evaluate_Toxicity Evaluate Potential Toxicity and Compatibility Assess_Solubility->Evaluate_Toxicity Select_System Select Optimal Co-solvent System Evaluate_Toxicity->Select_System

Caption: Workflow for co-solvent selection.

Q4: Are there other formulation strategies to enhance the solubility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione?

A4: Yes, if pH adjustment and co-solvents are insufficient or not suitable for your application, you can explore the use of excipients.[11] These are pharmacologically inactive substances that can improve the solubility and stability of the active pharmaceutical ingredient (API).[12]

Key Excipient-Based Strategies:

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. Common examples include Polysorbate 80 and Sodium Lauryl Sulfate (SLS).[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing their solubility.[13][14]

  • Polymers: Certain polymers can be used to create amorphous solid dispersions, which can prevent the drug from crystallizing and maintain a higher concentration in solution.[3]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.

  • Complex Preparation: Prepare aqueous solutions of HP-β-CD at various concentrations. Add an excess of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to each solution.

  • Equilibration and Measurement: Follow the shake-flask method to determine the solubility of the compound in each cyclodextrin solution.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of the initial linear portion of the curve can be used to determine the complexation efficiency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Compound precipitates out of solution upon standing. - The solution is supersaturated.- Change in temperature or pH.- Re-evaluate the equilibrium solubility.- Ensure the pH of the solution is stable.- Consider adding a crystallization inhibitor (e.g., a polymer like HPMC).
Inconsistent solubility results. - Incomplete equilibration.- Inaccurate quantification method.- Polymorphism of the solid compound.- Increase the equilibration time in the shake-flask method.- Validate your analytical method (e.g., HPLC).- Characterize the solid-state properties of your compound (e.g., using DSC or XRD).
High concentrations of co-solvent are required. - The compound is highly lipophilic.- Explore combination approaches (e.g., pH adjustment in a co-solvent system).- Consider more advanced formulation strategies like lipid-based formulations or nanosuspensions.[3]
The chosen excipient is incompatible with the downstream application. - The excipient interferes with a biological assay.- The excipient is not suitable for the intended route of administration.- Screen a panel of excipients for compatibility with your specific application.- Consult formulation guidelines for the intended use.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available from: [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold - PubMed. Available from: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Available from: [Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed. Available from: [Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties - PMC - NIH. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available from: [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. Available from: [Link]

  • Co-solvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Negative Results. Available from: [Link]

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Technical Support Center: Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable spirohydantoin derivative. Our approach is rooted in mechanistic principles to empower you not just to solve problems, but to understand their origins.

Overview of the Synthetic Pathway

The synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is typically approached as a two-stage process. The first stage involves the formation of the spirohydantoin core, 1,3-diazaspiro[4.5]decane-2,4-dione, from cyclohexanone via the well-established Bucherer-Bergs reaction. The second stage is the selective electrophilic amination of the hydantoin ring at the N-3 position. Each of these stages presents a unique set of challenges that can impact yield, purity, and scalability.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues that may arise during your synthesis.

Part 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a robust multicomponent reaction, but its success is highly dependent on carefully controlled reaction conditions.[1][2]

Question 1: My Bucherer-Bergs reaction has a very low yield or has failed completely. What are the likely causes?

Answer:

Low or no yield in this reaction typically points to one of several critical parameters being suboptimal. Let's break down the possibilities:

  • Cause A: Inefficient Cyanohydrin Formation: The reaction begins with the formation of a cyanohydrin from cyclohexanone. This is a reversible equilibrium. If the concentration of cyanide is too low or if the pH is too acidic, this equilibrium will not favor the cyanohydrin intermediate.[3]

  • Cause B: Incomplete Conversion to Aminonitrile: The cyanohydrin is then converted to an aminonitrile by reaction with ammonia (generated from ammonium carbonate). Insufficient ammonia concentration or side reactions of the cyanohydrin can stall the reaction at this stage.

  • Cause C: Suboptimal pH Control: The overall reaction is sensitive to pH. A pH in the range of 8-9 is generally optimal.[3] If the pH is too low, the cyanide will be protonated to HCN, reducing the concentration of the active nucleophile, CN-. If the pH is too high, it can promote the degradation of the cyanide salt and may lead to other side reactions.

  • Cause D: Temperature and Reaction Time: The Bucherer-Bergs reaction often requires elevated temperatures (typically 60-100 °C) and sufficient time to drive the cyclization to completion.[3] Insufficient heating or premature termination of the reaction will result in low conversion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Ensure that your potassium or sodium cyanide has not been excessively exposed to atmospheric moisture and CO2, which can degrade it. Use fresh ammonium carbonate.

  • Optimize Reagent Stoichiometry: An excess of both the cyanide salt and ammonium carbonate is often used to drive the equilibria towards the product. A molar ratio of 1:2:4 (cyclohexanone:KCN:(NH4)2CO3) is a good starting point.

  • Monitor and Control pH: If possible, monitor the pH of the reaction mixture. The buffering capacity of ammonium carbonate is generally sufficient, but for problematic reactions, the addition of a small amount of a non-reactive base might be necessary.

  • Ensure Adequate Heating and Time: Use a reaction setup that allows for consistent heating and reflux. Allow the reaction to proceed for a sufficient duration (often several hours) and monitor the progress by TLC or another suitable analytical technique.

Question 2: I've isolated my spirohydantoin product, but it is contaminated with unreacted cyclohexanone and a significant amount of a water-soluble, nitrogen-containing byproduct. What is this byproduct and how can I avoid it?

Answer:

The likely water-soluble byproduct is the corresponding α-amino acid, formed by the hydrolysis of the hydantoin ring.

  • Mechanism of Hydrolysis: Under strongly acidic or basic conditions, particularly during workup, the hydantoin ring can be hydrolyzed. This opens the ring to form an N-carbamoyl amino acid, which can be further hydrolyzed to the α-amino acid.

Mitigation and Purification Strategies:

  • Careful Workup: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (like HCl) to a pH of about 6-7 to precipitate the hydantoin product. Avoid strongly acidic or basic conditions for extended periods.

  • Purification by Recrystallization: The crude spirohydantoin can be effectively purified by recrystallization. Ethanol/water mixtures are often suitable solvents.[3] The unreacted cyclohexanone will likely be removed during this process, and the more polar amino acid byproduct will remain in the mother liquor.

  • Washing: Thoroughly washing the crude, filtered product with cold water will help remove any residual ammonium salts and the water-soluble amino acid byproduct.

Part 2: N-Amination of 1,3-Diazaspiro[4.5]decane-2,4-dione

The introduction of the amino group at the N-3 position requires an electrophilic aminating agent. A common and effective reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA).[4]

Question 3: My N-amination reaction is giving me a mixture of products, including what appears to be a di-aminated product and another mono-aminated isomer. How can I improve the selectivity?

Answer:

This is a classic regioselectivity problem. The hydantoin ring has two nitrogen atoms (N-1 and N-3) that can potentially be aminated.

  • Understanding the Reactivity: The N-3 position is generally more acidic and, upon deprotonation, more nucleophilic than the N-1 position due to the influence of the two adjacent carbonyl groups. However, the N-1 position is less sterically hindered. The reaction conditions, particularly the base used, can influence which site reacts.

  • Di-amination: Using a large excess of the aminating agent (HOSA) and/or a strong, non-hindered base can lead to amination at both nitrogen atoms.

Strategies for Improved Selectivity:

  • Control Stoichiometry: Use a carefully measured amount of the aminating agent, typically 1.0 to 1.2 equivalents, to favor mono-amination.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base can help favor deprotonation at the more accessible N-1 position, which may not be what you want. A moderately strong base, like potassium carbonate, in a polar aprotic solvent is often a good choice to selectively deprotonate the more acidic N-3 proton.

  • Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product, which is often the desired N-3 aminated product.

Question 4: The yield of my N-aminated product is low, and I see a lot of my starting spirohydantoin remaining, even after extended reaction times. What's going wrong?

Answer:

Low conversion in an N-amination reaction can be due to several factors related to the reagents and conditions.

  • Cause A: Inactive Aminating Agent: Hydroxylamine-O-sulfonic acid can degrade over time, especially if not stored properly in a cool, dry place.[4]

  • Cause B: Insufficient Base: Complete deprotonation of the N-3 position is necessary for the reaction to proceed efficiently. If less than one equivalent of a suitable base is used, a significant portion of the starting material will remain unreacted.

  • Cause C: Solvent Effects: The choice of solvent can impact the solubility of the hydantoin anion and the aminating agent, thereby affecting the reaction rate. A polar aprotic solvent like DMF or DMSO is often effective.

Troubleshooting Protocol:

  • Use Fresh HOSA: Ensure your hydroxylamine-O-sulfonic acid is of good quality. If in doubt, use a freshly opened bottle.

  • Ensure Complete Deprotonation: Use at least one full equivalent of a strong enough base (e.g., potassium carbonate, sodium hydride) to deprotonate the N-3 position. You can test the reaction on a small scale with a slight excess of base.

  • Optimize Solvent and Temperature: If the reaction is sluggish, consider switching to a solvent in which the deprotonated hydantoin is more soluble. Gently heating the reaction may also increase the rate, but be mindful of potential side reactions and decomposition at higher temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Bucherer-Bergs reaction for forming the spirohydantoin?

A1: The reaction proceeds through several key steps:

  • Nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone to form a cyanohydrin.

  • Reaction of the cyanohydrin with ammonia (from ammonium carbonate) to form an α-aminonitrile.

  • Nucleophilic attack of the amino group onto carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Intramolecular cyclization to a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement of this intermediate to the more stable spirohydantoin product.[5]

Q2: Are there any safer alternatives to using cyanide salts in the first step?

A2: While the Bucherer-Bergs reaction is very common, the use of cyanide salts requires stringent safety precautions. Some alternative methods for hydantoin synthesis exist, such as the Urech synthesis from amino acids and potassium cyanate, but these are not directly applicable to the synthesis of 5,5-disubstituted hydantoins from a ketone.[6][7] For this specific spiro structure, the Bucherer-Bergs or a related Strecker-type synthesis remains the most direct route. Always handle cyanides in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I confirm that I have successfully synthesized the 3-amino derivative and not the 1-amino isomer?

A3: Spectroscopic methods are key to distinguishing between the N-1 and N-3 isomers.

  • NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons in the different chemical environments of the two isomers. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be particularly useful. An HMBC experiment should show a correlation between the N-H proton of the remaining (non-aminated) amide and the spiro carbon, which can help elucidate the substitution pattern.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Q4: My final 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione product is unstable and seems to decompose over time. What are the storage recommendations?

A4: N-amino hydantoins can be susceptible to oxidation and hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., in a freezer). Protecting it from light can also be beneficial.

Visualizing the Process: Diagrams and Data

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key reaction pathways and decision-making processes.

Diagram 1: Proposed Synthetic Pathway

Synthetic Pathway Cyclohexanone Cyclohexanone Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Cyclohexanone->Spirohydantoin KCN, (NH4)2CO3 (Bucherer-Bergs) FinalProduct 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Spirohydantoin->FinalProduct H2NOSO3H (HOSA), Base (N-Amination)

Caption: A two-step synthesis of the target compound.

Diagram 2: Troubleshooting the Bucherer-Bergs Reaction

Troubleshooting_Bucherer_Bergs start Low Yield in Step 1 q1 Check Reagent Quality (KCN, (NH4)2CO3) start->q1 q2 Verify Stoichiometry (Excess reagents used?) q1->q2 [ Good ] a1 Use fresh, dry reagents. q1->a1 [ Poor ] q3 Check Reaction Conditions (Temp: 60-100°C? Time?) q2->q3 [ Yes ] a2 Increase excess of KCN and (NH4)2CO3. q2->a2 [ No ] a3 Increase temperature and/or reaction time. Monitor via TLC. q3->a3

Caption: Decision tree for addressing low yields in the first step.

Table 1: Common Side Products and Their Identification

Side Product/ImpurityFormation StageProbable CauseSuggested Analytical Detection Method
1-Aminocyclohexane-1-carboxylic acidBucherer-Bergs (Workup)Hydrolysis of the hydantoin ringLC-MS, 1H NMR (disappearance of hydantoin signals)
1-Aminocyclohexane-1-carbonitrileBucherer-BergsIncomplete cyclizationIR (strong C≡N stretch), LC-MS
1-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneN-AminationLack of regioselectivityLC-MS (same mass as product), NMR (different shifts)
1,3-Diamino-1,3-diazaspiro[4.5]decane-2,4-dioneN-AminationExcess aminating agentLC-MS (higher mass), 1H NMR

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved from [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 1-8.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. 3, 121-134.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • Recent Developments in Hydantoin Chemistry. (2021). Molecules, 26(16), 4797.
  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. (2024). Bioactive Compounds in Health and Disease, 7(6), 1-15.
  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021).
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018).
  • Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. (1998).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2004).
  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. (1974). Canadian Journal of Chemistry, 52(1), 8-15.
  • Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This spirohydantoin scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for developing novel therapeutics, including δ-opioid receptor agonists and myelostimulators.[1][2][3] Its unique three-dimensional structure offers significant potential for creating compounds with high specificity and efficacy.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and ensuring the integrity of your results.

Core Concepts in Derivatization

The primary site for derivatization on 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is the exocyclic amino group at the N-3 position. This primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. The N-1 position of the hydantoin ring is significantly less reactive due to the lesser acidity of its proton compared to the N-3 proton in the unsubstituted parent spirohydantoin.[5] However, under certain conditions, reactivity at N-1 can become a competing pathway, a crucial factor in troubleshooting.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental failures in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My acylation/alkylation reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the primary causes and how can I systematically troubleshoot this?

Answer: Low or no yield is a common but solvable issue that typically points to a problem with one of the core reaction components or conditions. Let's break down the potential culprits.

  • Reagent Quality and Stoichiometry:

    • Acylating/Alkylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis.[6] Using an old or improperly stored reagent is a frequent cause of failure. Always use a fresh or recently purified batch. Alkyl halides can also degrade over time.

    • Solvent: The presence of water or other protic impurities in your solvent can consume the electrophile and deactivate the reaction. Ensure you are using a dry, anhydrous solvent appropriate for the reaction.

    • Stoichiometry: Ensure you are using a slight excess (typically 1.1-1.5 equivalents) of the electrophile to drive the reaction towards completion, especially if you notice the reaction stalling.

  • Base Selection and Activation:

    • Causality: A base is critical when using acyl halides or anhydrides to neutralize the acidic byproduct (e.g., HCl or carboxylic acid).[7] If this acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.

    • Solution: For acylations, tertiary amines like triethylamine (TEA) or pyridine are common choices. For alkylations, a stronger, non-nucleophilic base or an inorganic base like potassium carbonate (K₂CO₃) may be necessary to deprotonate the amine or the resulting product to prevent over-alkylation.[8] The base must be strong enough to deprotonate the relevant species but not so strong that it promotes unwanted side reactions.

  • Reaction Conditions:

    • Temperature: Many acylation and alkylation reactions are initially run at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive acyl halides.[7] However, after the initial addition, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[8] If the reaction is sluggish, consider gradually increasing the temperature.

    • Reaction Time: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[8] Some reactions may appear complete in a few hours, while others may require overnight stirring. Do not assume a standard reaction time; verify completion empirically.

Low_Yield_Troubleshooting start Low / No Product Yield check_reagents Step 1: Verify Reagents (Starting Material, Electrophile, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_base Step 2: Evaluate Base (Choice, Stoichiometry, Dryness) reagents_ok->check_base Yes purify_reagents Solution: Use Fresh/Purified Reagents Use Anhydrous Solvent reagents_ok->purify_reagents No base_ok Base OK check_base->base_ok check_conditions Step 3: Optimize Conditions (Temperature, Time) base_ok->check_conditions Yes change_base Solution: Select Stronger/Different Base Ensure Stoichiometry (2-3 eq.) base_ok->change_base No conditions_ok Conditions OK check_conditions->conditions_ok modify_conditions Solution: Increase Temperature Incrementally Extend Reaction Time (Monitor by TLC) conditions_ok->modify_conditions No success Successful Reaction conditions_ok->success Yes purify_reagents->check_reagents change_base->check_base modify_conditions->check_conditions Base_Selection start What type of derivatization? acylation Acylation (Acyl Halide / Anhydride) start->acylation Acylation alkylation Alkylation (Alkyl Halide) start->alkylation Alkylation organic_base Use Organic Amine Base (e.g., Triethylamine, Pyridine) Purpose: Acid Scavenger acylation->organic_base inorganic_base Use Inorganic Carbonate Base (e.g., K₂CO₃, Cs₂CO₃) Purpose: Deprotonation / Acid Scavenger alkylation->inorganic_base

Sources

troubleshooting assay interference with 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in various assays. Our goal is to equip you with the scientific rationale and practical protocols needed to identify and mitigate potential assay interference, ensuring the integrity and accuracy of your experimental data.

The spirohydantoin scaffold is a well-established "privileged structure" in medicinal chemistry, known for its diverse biological activities, including the inhibition of enzymes like p300/CBP histone acetyltransferases and prolyl hydroxylases.[1][2] However, like many small molecules identified through high-throughput screening (HTS), compounds featuring this core can sometimes produce misleading results through off-target or technology-based interference.[3][4] This guide is structured to address these potential issues systematically.

Section 1: Compound Properties and Initial Assay Considerations

This section addresses fundamental questions about the compound's behavior in typical assay conditions. Understanding its physicochemical properties is the first step in designing robust experiments and troubleshooting unexpected outcomes.

Q1: What are the key physicochemical properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, and how might they impact my assay?

Answer: While comprehensive experimental data for this specific molecule is not widely published, we can infer key properties from its structure: a spirohydantoin core with a critical N-amino functional group.

  • Solubility: The hydantoin moiety provides hydrogen bond donors and acceptors, which can aid solubility in polar solvents. However, the overall spirocyclic structure is rigid and relatively hydrophobic. At higher concentrations, the compound may have limited aqueous solubility, potentially leading to precipitation in your assay buffer. Always determine the kinetic solubility of your specific lot in your assay buffer before proceeding.

  • Aggregation Potential: Many small molecules discovered in HTS are prone to forming colloidal aggregates at micromolar concentrations.[5] These aggregates can non-specifically sequester and inhibit proteins, leading to promiscuous activity across unrelated targets—a common source of false positives.[6] This behavior is a leading hypothesis for unexpected inhibitory activity.

  • Chemical Stability & Reactivity: The N-amino group on the hydantoin ring is a potential site for chemical reactivity. It can act as a nucleophile or be susceptible to oxidation. This reactivity could lead to covalent modification of target proteins or interference with assay reagents, especially those containing electrophilic components.[7] It is also crucial to consider the potential for this compound to form reactive metabolites in cell-based assays, which can cause toxicity or off-target effects.[8]

PropertyPotential Impact on AssaysRecommended Initial Check
Aqueous Solubility Precipitation, leading to inaccurate concentration and false negatives or positives (light scattering).Visual inspection of stock solutions; determine kinetic solubility via nephelometry or dynamic light scattering (DLS).
Aggregation Non-specific protein sequestration, causing promiscuous inhibition (false positives).Counter-screen with a non-ionic detergent (see Section 3). Perform DLS analysis at assay concentrations.[9]
Chemical Reactivity Covalent modification of target protein or assay reagents; signal instability.Include thiol-containing reagents like DTT in a counter-assay; monitor assay signal over time.[7]
Section 2: Troubleshooting False-Positive Results

A "hit" in a screen is exciting, but confirming its validity is paramount. False positives are a significant challenge in drug discovery, wasting time and resources.[10] This section provides a logical workflow to diagnose common causes of false-positive signals associated with this compound.

False_Positive_Workflow Start Observation: Unexpected Positive 'Hit' Triage Is the hit plausible based on target class? Start->Triage AggregationTest Hypothesis 1: Promiscuous Aggregation Triage->AggregationTest Yes/No InterferenceTest Hypothesis 2: Assay Tech Interference Triage->InterferenceTest ReactivityTest Hypothesis 3: Chemical Reactivity Triage->ReactivityTest DetergentAssay Protocol: Run assay +/- 0.01% Triton X-100 AggregationTest->DetergentAssay CounterscreenAssay Protocol: Run compound in cell-free 'empty vector' assay InterferenceTest->CounterscreenAssay ThiolAssay Protocol: Run assay +/- 1 mM DTT ReactivityTest->ThiolAssay ResultAgg Result: IC50 increases >10-fold? DetergentAssay->ResultAgg ResultInt Result: Signal generated without target? CounterscreenAssay->ResultInt ResultReact Result: Activity is attenuated? ThiolAssay->ResultReact ConclusionAgg Conclusion: Likely Aggregator. Deprioritize. ResultAgg->ConclusionAgg Yes ValidHit Conclusion: Hypothesis Not Supported. Hit may be valid. Proceed to Orthogonal Assays. ResultAgg->ValidHit No ConclusionInt Conclusion: Interference Compound. Deprioritize. ResultInt->ConclusionInt Yes ResultInt->ValidHit No ConclusionReact Conclusion: Likely Reactive. Deprioritize. ResultReact->ConclusionReact Yes ResultReact->ValidHit No

Caption: Workflow for diagnosing false-positive hits.

Q2: My compound shows potent activity. How do I confirm it's not an aggregation-based artifact?

Answer: This is the most common mechanism for promiscuous inhibitors.[6] Aggregates act like a "molecular sponge," sequestering the target enzyme and preventing it from accessing its substrate. This inhibition is non-specific and can be identified with a simple, robust counter-screen.

The underlying principle is that non-ionic detergents at concentrations above their critical micelle concentration (CMC) will disrupt the colloidal aggregates formed by the compound, thereby restoring enzyme activity.[11]

Protocol: Detergent-Based Counter-Screen

  • Prepare Reagents: Prepare a stock solution of a non-ionic detergent, such as Triton X-100 or Tween-80, to a final concentration of 0.01% (v/v) in your assay buffer. This concentration is well above the CMC for these detergents and is known to be effective without generally denaturing proteins.

  • Set Up Parallel Assays: Prepare two sets of assay plates.

    • Plate A (Standard Condition): Run your standard dose-response experiment with 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

    • Plate B (Detergent Condition): Run an identical dose-response experiment, but ensure the final assay buffer in each well contains 0.01% of the chosen detergent.

  • Execute and Analyze: Incubate both plates under identical conditions and measure the readout. Calculate the IC50 value for the compound from both curves.

Interpreting the Results:

  • Significant IC50 Shift (>10-fold increase): If the compound's potency is substantially reduced (i.e., the IC50 value increases significantly) in the presence of detergent, it strongly indicates an aggregation-based mechanism. The hit should be flagged as a likely false positive.

  • No Significant Change in IC50: If the potency remains relatively unchanged, the inhibition is likely not due to aggregation, and you can proceed with other validation experiments.

Q3: Could 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione be interfering with my assay technology itself (e.g., fluorescence, luminescence)?

Answer: Yes, this is a well-known source of assay interference.[4] The compound may be fluorescent at the excitation/emission wavelengths of your assay, or it could quench the signal from your reporter molecule. It is essential to rule this out using a simplified version of your assay.

Protocol: Technology Interference Counter-Screen

  • Establish a Target-Free System: The goal is to run the assay with all components except for the biological target (e.g., the enzyme or receptor). For cell-based assays, you can use a parental cell line that does not express the target protein. For biochemical assays, simply replace the enzyme with an equal volume of buffer.

  • Test the Compound: Add 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione to this target-free system at the concentration that produced the "hit" signal in your primary screen.

  • Measure the Readout: Measure the signal (fluorescence, luminescence, absorbance) as you would in the full assay.

Interpreting the Results:

  • Signal is Generated or Modulated: If the compound produces a signal or significantly alters the background signal in the absence of the biological target, it is directly interfering with the assay technology. This is a clear artifact, and the compound should be discarded as a valid hit.

  • No Signal Change: If the compound has no effect on the background signal, technology-based interference is unlikely to be the cause of your primary result.

Section 3: Troubleshooting Signal Instability and Assay Variability

Inconsistent results can undermine confidence in your data. This section focuses on issues related to poor reproducibility, signal drift, or unexpected loss of activity.

Q4: I'm observing a high degree of variability between replicate wells or signal that changes over my reading time. What could be the cause?

Answer: High variability or signal drift often points to issues with compound solubility or stability.

  • Precipitation: If the compound is precipitating out of solution during the assay incubation, the effective concentration will vary between wells, leading to poor reproducibility. Light scattering from precipitated material can also interfere with optical readouts.

  • Chemical Instability: The compound might be degrading in the assay buffer over the course of the experiment. This could lead to a decrease in the inhibitory signal over time. The N-amino group, in particular, could be susceptible to reaction with buffer components or oxidation.

Instability_Workflow Start Observation: High Variability or Signal Drift CheckSolubility Step 1: Assess Solubility Start->CheckSolubility ProtocolSol Protocol: - Visual inspection of wells - Pre-incubate compound in buffer, then centrifuge. Test supernatant. CheckSolubility->ProtocolSol CheckStability Step 2: Assess Stability ProtocolStab Protocol: - Pre-incubate compound in buffer for different time points before adding to assay. CheckStability->ProtocolStab ResultSol Is supernatant activity lower than expected? ProtocolSol->ResultSol ResultStab Does activity decrease with longer pre-incubation? ProtocolStab->ResultStab ResultSol->CheckStability No ConclusionSol Conclusion: Compound is precipitating. Lower concentration or add co-solvent. ResultSol->ConclusionSol Yes ConclusionStab Conclusion: Compound is unstable. Shorten incubation time or reformulate buffer. ResultStab->ConclusionStab Yes OK Proceed with caution. Monitor controls closely. ResultStab->OK No

Caption: Troubleshooting workflow for signal instability.

Protocol: Assessing Compound Stability and Solubility

  • Solubility Check (Supernatant Test):

    • Prepare the compound in your final assay buffer at the highest concentration to be tested.

    • Incubate for the full duration of your assay at the same temperature.

    • Centrifuge the tube at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitated material.

    • Carefully remove the supernatant and test its activity in your assay. If the activity is significantly lower than a freshly prepared (uncentrifuged) sample, precipitation is occurring.

  • Stability Check (Time-Course Pre-incubation):

    • Prepare a master mix of the compound in your assay buffer.

    • At different time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of this pre-incubating mix and initiate the assay by adding the target enzyme and other reagents.

    • Compare the activity from the different pre-incubation times. A progressive loss of activity with longer pre-incubation times points to compound degradation.

Corrective Actions:

  • For Solubility Issues: Lower the maximum test concentration of the compound. If your experiment allows, consider increasing the percentage of co-solvent (e.g., DMSO), but be mindful of its potential effects on your biological target.

  • For Stability Issues: Reduce the assay incubation time if possible. Alternatively, investigate the stability of the compound in different buffer formulations (e.g., varying pH, avoiding certain additives).

References
  • Cioffi, C. L., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(9), 4380-4399. [Link]

  • Paronik, V. V., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(1), 36-40. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12799, 1,3-Diazaspiro[4.5]decane-2,4-dione. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Silva, A. M. S., et al. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1126. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12799, 1,3-Diazaspiro[4.5]decane-2,4-dione. [Link]

  • Chemsrc. (n.d.). 1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • This reference was not cited in the text.
  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 37, 127854. [Link]

  • Schürer, S. C., et al. (2011). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 16, 334-345. [Link]

  • Molecular B· · ·. (n.d.). Assay Troubleshooting. [Link]

  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722. [Link]

  • ResearchGate. (n.d.). Examples of biologically active spirohydantoins and thiohydantoins. [Link]

  • Axxam S.p.A. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]

  • This reference was not cited in the text.
  • Capuzzi, S. J., et al. (2017). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 12(12), 930-941. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). High-throughput Assays for Promiscuous Inhibitors. Methods in Molecular Biology, 440, 245-257. [Link]

  • Evotec. (n.d.). Reactive Metabolite Assessment. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • This reference was not cited in the text.
  • This reference was not cited in the text.
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • This reference was not cited in the text.
  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]

  • This reference was not cited in the text.
  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols, 1(2), 550-553. [Link]

  • This reference was not cited in the text.

Sources

Technical Support Center: Chiral Separation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione enantiomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve robust, reproducible separations.

Introduction: The Challenge of a Chiral Spirohydantoin with a Primary Amine

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione presents a unique challenge for chiral separation. Its spirocyclic hydantoin core provides rigidity, which is beneficial for chiral recognition. However, the primary amino group at the 3-position introduces basicity, which can lead to strong, undesirable interactions with the silica backbone of many chiral stationary phases (CSPs). This often results in poor peak shape, long retention times, or even complete retention of the analyte on the column.

This guide will walk you through a systematic approach to developing and troubleshooting a successful chiral separation method for this and similar compounds, with a focus on polysaccharide-based CSPs under normal phase conditions.

Frequently Asked Questions (FAQs)

Q1: Why is a basic additive necessary in the mobile phase for this separation?

The primary amino group of the analyte is basic and can interact strongly with acidic silanol groups present on the surface of the silica-based CSP. This can lead to peak tailing and irreversible adsorption. A basic additive, such as diethylamine (DEA), is added to the mobile phase to compete with the analyte for these active sites, effectively masking them and leading to improved peak shape and elution.[1] In the absence of a basic additive, basic compounds like this may be strongly retained on the stationary phase, with no peaks observed even after extended run times.[1]

Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound?

Polysaccharide-based CSPs, particularly those with carbamate derivatives of cellulose and amylose, are highly effective for a wide range of chiral compounds, including those with primary amine functionalities.[1][2] Specifically, cellulose-based columns with tris(3,5-dimethylphenylcarbamate) as the chiral selector have shown superior efficiency in resolving chiral amines.[1] However, it is always recommended to screen a variety of both cellulose and amylose-based columns, as their selectivities can be complementary.

Q3: Can I use reversed-phase chromatography for this separation?

While polysaccharide-based CSPs can be used in reversed-phase mode, it is crucial to keep the analyte in a neutral state to avoid loss of enantioselectivity.[3] For a basic compound like 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, this would require a mobile phase with a high pH to suppress the ionization of the amino group.[3] Normal phase chromatography is often a more straightforward starting point for this type of analyte.

Q4: What is the expected elution order of the enantiomers?

The elution order of enantiomers is dependent on the specific CSP and mobile phase combination and is difficult to predict without experimental data. It is determined by the relative stability of the transient diastereomeric complexes formed between each enantiomer and the chiral selector.

Q5: How can I confirm the identity of each enantiomeric peak?

If you have a sample of a single, pure enantiomer (a reference standard), you can inject it to identify the corresponding peak in the racemic mixture. Alternatively, if the elution order on a particular CSP for a similar compound is known from the literature, it may provide a clue, but this should always be confirmed experimentally.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Issue 1: No Peaks or Very Broad, Late-Eluting Peaks
  • Probable Cause: Strong interaction between the basic analyte and acidic sites on the CSP. This is the most common issue for chiral separations of primary amines without proper mobile phase modification.

  • Solution:

    • Introduce a Basic Additive: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) is a common first choice. Start with a concentration of 0.1% (v/v) and adjust as needed, typically not exceeding 0.5%.[4] Other amines like butylamine or ethanolamine can also be effective.[4]

    • Verify Mobile Phase Composition: Ensure your mobile phase components are correct and accurately prepared.

Issue 2: Poor Resolution of Enantiomers (Rs < 1.5)
  • Probable Cause: The chosen CSP and/or mobile phase do not provide sufficient enantioselectivity.

  • Solution:

    • Screen Different CSPs: Test a range of polysaccharide-based columns. Good candidates include those with cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) selectors.

    • Optimize the Mobile Phase:

      • Alcohol Modifier: Change the type and/or concentration of the alcohol modifier. Switching from isopropanol to ethanol, or vice versa, can significantly impact resolution.[1] Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

      • Alkane Component: While less common, switching between n-hexane and cyclohexane can sometimes influence selectivity.[1]

    • Lower the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution. Try running the separation at 10°C or 15°C.

Issue 3: Peak Tailing
  • Probable Cause: Secondary interactions between the analyte and the stationary phase, often due to insufficient masking of silanol groups.

  • Solution:

    • Increase Basic Additive Concentration: Gradually increase the concentration of DEA (or other basic additive) in the mobile phase, for example, from 0.1% to 0.2%.

    • Try a Different Basic Additive: Some basic compounds show improved peak shape with additives like ethylenediamine (EDA) or 2-aminoethanol, which can be more effective than DEA.[4] Note that these may have limited miscibility with non-polar solvents unless a small amount of alcohol is present.[4]

    • Use a Deactivated Column: If available, use a column specifically designated for basic compounds, which may have a more thoroughly end-capped stationary phase.

Issue 4: Irreproducible Retention Times and/or Resolution
  • Probable Cause: Column equilibration issues, mobile phase instability, or changes to the stationary phase over time.

  • Solution:

    • Ensure Proper Column Equilibration: When changing mobile phases, ensure the column is thoroughly equilibrated. For isocratic separations, flushing with 10-20 column volumes of the new mobile phase is a good starting point.

    • Prepare Fresh Mobile Phase: Mobile phase components, especially volatile ones like hexane and DEA, can evaporate over time, altering the composition and affecting chromatography. Prepare fresh mobile phase daily.

    • Dedicate a Column: Chiral separations can be sensitive to the column's history.[5] If possible, dedicate a specific column for this analysis to ensure consistent performance. Label columns that have been exposed to acidic or basic additives.[5]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to selecting a suitable CSP and initial mobile phase conditions.

  • Column Selection:

    • Select a minimum of two polysaccharide-based CSPs. A good starting pair would be a cellulose-based column (e.g., one with a tris(3,5-dimethylphenylcarbamate) selector) and an amylose-based column (e.g., one with a tris(3,5-dimethylphenylcarbamate) selector).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV, at a wavelength where the analyte has good absorbance (e.g., 220 nm or 254 nm, to be determined by UV scan).

    • Injection Volume: 5-10 µL

    • Sample Concentration: 0.5 - 1.0 mg/mL in mobile phase.

  • Procedure:

    • Install the first CSP and equilibrate with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic sample of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

    • Evaluate the chromatogram for retention, resolution, and peak shape.

    • Repeat the process with Mobile Phase B.

    • Install the second CSP and repeat steps 1-4.

  • Evaluation:

    • Compare the results from all runs. Identify the CSP and mobile phase combination that provides the best separation (ideally, baseline resolution with good peak shape).

Protocol 2: Method Optimization

Once a promising set of conditions is identified, this protocol can be used to fine-tune the separation.

  • Mobile Phase Ratio Optimization:

    • Using the best CSP and mobile phase from the initial screen, systematically vary the ratio of the alkane to the alcohol. For example, if n-Hexane/Ethanol was promising, try ratios of 95:5, 90:10, and 85:15 (always keeping the DEA concentration at 0.1%).

  • Basic Additive Optimization:

    • If peak shape is still suboptimal, adjust the concentration of DEA (e.g., 0.05%, 0.15%, 0.2%).

  • Flow Rate and Temperature Optimization:

    • To improve resolution of closely eluting peaks, try reducing the flow rate (e.g., to 0.8 mL/min).

    • To improve resolution, decrease the column temperature (e.g., to 15°C). Be aware that this will increase retention times and backpressure.

Data Presentation

Table 1: Recommended Starting Conditions for CSP Screening

Chiral Stationary Phase TypeRecommended Mobile Phase (v/v/v)Expected Outcome
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / DEA (90:10:0.1)High probability of success for chiral amines.
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol / DEA (80:20:0.1)Offers alternative selectivity to cellulose-based phases.
Cellulose tris(4-methylbenzoate)n-Hexane / Isopropanol / DEA (80:20:0.1)May provide different enantioselectivity due to the ester linkage.

Visualizations

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic Sample Screen_CSP Screen CSPs (Cellulose & Amylose based) Start->Screen_CSP Screen_MP Screen Mobile Phases (Hex/EtOH, Hex/IPA) + 0.1% DEA Screen_CSP->Screen_MP Evaluate Evaluate Resolution (Rs) Screen_MP->Evaluate Evaluate->Screen_CSP Rs < 1.0 Optimize_MP Optimize Mobile Phase Ratio (Alkane/Alcohol) Evaluate->Optimize_MP Rs > 1.0 Optimize_Additive Optimize Additive Conc. Optimize_MP->Optimize_Additive Optimize_Temp Optimize Temperature & Flow Rate Optimize_Additive->Optimize_Temp Final_Method Final Method Optimize_Temp->Final_Method Troubleshooting_Tree Problem Chromatographic Issue? No_Peaks No Peaks / Very Broad Peaks Problem->No_Peaks No Elution Poor_Res Poor Resolution (Rs < 1.5) Problem->Poor_Res Co-elution Tailing Peak Tailing Problem->Tailing Asymmetry Sol_No_Peaks Add/Increase Basic Additive (DEA) No_Peaks->Sol_No_Peaks Sol_Poor_Res1 Screen Different CSPs Poor_Res->Sol_Poor_Res1 Sol_Poor_Res2 Optimize Mobile Phase (Alcohol type/conc.) Poor_Res->Sol_Poor_Res2 Sol_Tailing Increase Basic Additive Conc. or Change Additive Tailing->Sol_Tailing

Caption: Troubleshooting Decision Tree.

References

  • Al-Majid, A. M., & Al-Othman, Z. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012).
  • Ismail, O. S., Antonious, A. S., & El-Yazbi, F. A. (2018). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 159, 269-278.
  • Welch, C. J., & Pirkle, W. H. (1998). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. ResearchGate. [Link]

  • Yin, J. Y., & Ng, S. C. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-186. [Link]

Sources

Technical Support Center: Stability and Storage of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction to the Stability of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is a unique spirohydantoin derivative with promising applications in drug discovery and development. The stability of this compound is paramount to obtaining reliable and reproducible experimental results. The core structure, a hydantoin ring, is susceptible to degradation, primarily through hydrolysis. Furthermore, the presence of an N-amino group introduces the potential for oxidative degradation pathways. Understanding and mitigating these degradation routes are critical for maintaining the compound's purity and activity.

This guide provides a comprehensive overview of potential stability issues and practical solutions to ensure the long-term integrity of your 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione supply.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the storage and use of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in a question-and-answer format.

Question 1: I've observed a change in the physical appearance of my solid compound (e.g., color change, clumping). What could be the cause?

Answer:

Changes in the physical appearance of a solid active pharmaceutical ingredient (API) are often the first indicators of chemical degradation or physical instability.

  • Color Change (e.g., yellowing): This may indicate oxidative degradation. The N-amino group, being a hydrazine derivative, can be susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air (oxygen) and light can accelerate this process.

  • Clumping or Caking: This is typically a sign of moisture absorption. The presence of water can initiate hydrolytic degradation of the hydantoin ring. Hydantoin hydrolysis is a known degradation pathway that proceeds via ring-opening to form hydantoic acid derivatives, which can further degrade to the corresponding amino acid.

Causality Explained: The hydantoin ring contains two amide bonds, which are susceptible to hydrolysis. The N-amino group is an electron-donating group, which can influence the reactivity of the hydantoin ring. Moisture provides the medium for this hydrolytic cleavage.

Recommended Actions:

  • Immediate Segregation: Isolate the affected batch to prevent cross-contamination and further degradation.

  • Analytical Verification: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation and identify potential degradation products. A comparison of the chromatogram with that of a reference standard is essential.

  • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a desiccator, and protected from light.

Question 2: My recent HPLC analysis shows a new, more polar peak that was not present in the initial analysis. What is this likely to be?

Answer:

The appearance of a new, more polar peak in the HPLC chromatogram is a strong indication of degradation. Given the structure of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, the most probable cause is hydrolysis of the hydantoin ring.

Potential Degradation Product: The primary hydrolytic degradation product is likely the corresponding hydantoic acid derivative, formed by the cleavage of one of the amide bonds in the hydantoin ring. This introduces a carboxylic acid group, significantly increasing the polarity of the molecule, which would result in an earlier elution time (a more polar peak) in a reverse-phase HPLC method.

Experimental Workflow: Investigating Hydrolytic Degradation

Caption: Workflow for identifying hydrolytic degradation products.

Step-by-Step Protocol for Forced Hydrolytic Degradation:

  • Sample Preparation: Prepare separate solutions of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Stress Conditions: Incubate the acidic and neutral solutions at 60°C. Keep the basic solution at room temperature due to the increased rate of base-catalyzed hydrolysis.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • HPLC-MS Analysis: Analyze all samples by HPLC-MS to track the formation of degradation products and determine their mass-to-charge ratio (m/z).

  • Comparison: Compare the retention time and m/z of the degradants formed under forced degradation with the unknown peak in your stored sample.

Question 3: I am concerned about the potential for oxidative degradation. What are the signs, and how can I prevent it?

Answer:

The N-amino group in 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is structurally related to hydrazine, making it a potential site for oxidation.

Signs of Oxidative Degradation:

  • Appearance of Color: As mentioned, a yellow or brownish tint can be indicative of oxidation.

  • New Peaks in HPLC: Oxidative degradation can lead to a variety of products, which may appear as new peaks in your chromatogram. These could include N-nitroso derivatives or products of oxidative cleavage of the N-N bond.

Prevention of Oxidative Degradation:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon. This can be achieved by using a glovebox for aliquoting and sealing the container with an inert gas before storage.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, as light can catalyze oxidative reactions.

  • Temperature Control: Store at recommended low temperatures (see FAQ section) to reduce the rate of all chemical reactions, including oxidation.[1]

  • Avoid Pro-oxidant Contaminants: Ensure that all storage containers and handling equipment are free from metal ions (e.g., copper, iron), which can catalyze oxidation reactions.

Diagram: Potential Degradation Pathways

G cluster_0 Degradation Stressors cluster_1 Degradation Pathways cluster_2 Potential Degradation Products Moisture Moisture/pH Hydrolysis Hydrolysis Moisture->Hydrolysis Oxygen Oxygen/Light Oxidation Oxidation Oxygen->Oxidation Heat Elevated Temperature Thermal Thermal Degradation Heat->Thermal HydantoicAcid Hydantoic Acid Derivative Hydrolysis->HydantoicAcid OxidizedProducts Oxidized N-Amino Species Oxidation->OxidizedProducts RingOpened Other Ring-Opened Products Thermal->RingOpened AminoAcid Corresponding Amino Acid HydantoicAcid->AminoAcid Compound 3-Amino-1,3-diazaspiro [4.5]decane-2,4-dione Compound->Hydrolysis Compound->Oxidation Compound->Thermal

Caption: Potential degradation pathways for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione?

For optimal long-term stability, the compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of all potential degradation reactions.[1]
Humidity As low as possible (store in a desiccator)Minimizes the risk of hydrolytic degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative degradation of the N-amino group.
Light Protected from light (amber vials or foil-wrapped)Prevents photolytic degradation and light-catalyzed oxidation.

These conditions are in line with general best practices for the storage of active pharmaceutical ingredients (APIs).

Q2: How should I handle the compound for routine experimental use?

To maintain the integrity of your bulk supply, it is crucial to handle the compound appropriately:

  • Aliquoting: If you will be using the compound frequently, consider aliquoting the bulk supply into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric moisture and oxygen each time it is used.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: If possible, handle the compound in a glovebox or under a stream of inert gas.

Q3: What analytical methods are recommended for routine quality control?

Regularly assessing the purity of your compound is essential. We recommend the following:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment. A stability-indicating method should be developed that can separate the parent compound from its potential degradation products.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the identity and structure of the compound and can be used to identify major degradation products if they are present in sufficient quantities.[2][3][4]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of any degradation products, aiding in their structural elucidation.

Q4: Are there any known incompatibilities with common excipients?

While specific compatibility studies for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione may not be widely published, based on its chemical structure, caution should be exercised with certain excipients:

  • Reducing Sugars: Excipients such as lactose can react with the primary amino group via the Maillard reaction, especially in the presence of heat and moisture.[5][6] This can lead to the formation of colored degradants.

  • Oxidizing Agents: Avoid excipients that may contain peroxide impurities (e.g., some grades of povidone), as these could promote the oxidation of the N-amino group.

It is always recommended to perform compatibility studies with your intended formulation excipients under accelerated conditions to identify any potential interactions.

References

  • U.S. Department of Transportation. (n.d.). Safety and Handling of Hydrazine.
  • Wikipedia. (2024). Semicarbazide.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • Gomes, P. A. C., et al. (2025).
  • Magolan, J., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Williamson, M. J., & Bryce, M. R. (n.d.).
  • Szczepańska, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2835.
  • AbbVie Inc. (n.d.). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases.
  • National Oceanic and Atmospheric Administration. (n.d.). Semicarbazide Hydrochloride. CAMEO Chemicals.
  • G. E. M. V. D. Sterre, et al. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Steroids.
  • K. S. C. Kumar, et al. (n.d.). N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds.
  • AltaBioscience. (n.d.).
  • Old Dominion University. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.
  • Arxada. (n.d.). Anhydrous Hydrazine AH.
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • ResearchGate. (2022). (PDF)
  • ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Journal of Chemical Technology and Metallurgy. (2021).
  • Royal Society of Chemistry. (n.d.).
  • Veeprho. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (2016).
  • PubMed. (n.d.). The determination of semicarbazide (N-aminourea)
  • National Institutes of Health. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS.
  • eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
  • TA Instruments. (n.d.).
  • Defense Technical Information Center. (n.d.).
  • Semantic Scholar. (2021).
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.
  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Protheragen. (n.d.).
  • Royal Society of Chemistry. (2022).
  • Arkema. (2012).
  • MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
  • SciSpace. (n.d.).
  • PubMed. (n.d.). Functionalized spiro- and fused-ring heterocycles via oxidative demetalation of cyclohexadienyl ruthenium complexes.
  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • Wikipedia. (2024). Urea.
  • PubMed. (n.d.). Hydrazide derivatives produce active oxygen species as hydrazine.
  • Environmental Health & Safety. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Journal of Synthetic Chemistry. (n.d.). CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS.

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Spirohydantoins: A Focus on the Potential of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the spirohydantoin scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of the biological activities of various spirohydantoin derivatives, with a special focus on the potential of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. By examining the structure-activity relationships of well-characterized spirohydantoins, we can extrapolate and propose the potential therapeutic applications of this specific underexplored derivative.

The Spirohydantoin Scaffold: A Gateway to Diverse Biological Activities

Spirohydantoins are a class of heterocyclic compounds characterized by a hydantoin ring spiro-fused to another cyclic moiety. This unique three-dimensional structure imparts conformational rigidity and allows for diverse substitutions, leading to a wide array of pharmacological properties.[1] Research has shown that modifications to both the spiro-linked ring and the substituents on the hydantoin core can significantly influence the biological activity, leading to compounds with anticonvulsant, anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3][4]

Anticonvulsant Activity: A Promising Avenue for Spirohydantoins

Several spirohydantoin derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[5][6] A study on N-1' and N-3'-disubstituted spirohydantoins revealed that specific substitutions are crucial for their anticonvulsant effects.[5] For instance, compound 5c from the study, with an alkyl group at the N-3' position and a 4-nitrophenyl group at the N-1' position, completely prevented motor seizures in a pilocarpine-induced epilepsy model.[5] This highlights the importance of substituent patterns in modulating the interaction with neuronal targets.

The proposed mechanism for the anticonvulsant activity of many hydantoin derivatives involves the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid and repetitive firing of action potentials associated with seizures. While the exact mechanism for many novel spirohydantoins is still under investigation, their structural similarity to known anticonvulsants like phenytoin suggests a similar mode of action.

Anticancer Potential: Targeting Key Pathways in Carcinogenesis

The anticancer activity of spirohydantoins is a rapidly growing field of research, with numerous derivatives showing potent cytotoxicity against various cancer cell lines.[3][7][8] The spirocyclic nature of these compounds provides a rigid scaffold for the precise orientation of functional groups that can interact with biological targets involved in cancer progression.

One notable example is the discovery of spirohydantoins as selective inhibitors of p300/CBP histone acetyltransferases (HATs).[9][10] Dysregulation of p300/CBP HAT activity is linked to a broad spectrum of cancers, making them attractive therapeutic targets.[9] A novel drug-like spirohydantoin, compound 21 from a recent study, was found to be a potent and selective inhibitor of p300/CBP, demonstrating superior enzymatic and cellular potency compared to the first-in-class inhibitor A-485.[10]

Another class of spirohydantoins, the cyclohexanespiro-5-hydantoins, have been shown to exert cytotoxic effects against cervical, colorectal, and lung cancer cell lines.[8] The mechanism of action for some of these compounds involves the induction of apoptosis.[8] Spiromustine, a spirohydantoin mustard, is another example of an anticancer agent that can penetrate the blood-brain barrier, making it a candidate for treating brain tumors.[3]

Comparative Anticancer Activity of Selected Spirohydantoins
Compound ClassCancer Cell LineIC50 (µM)Reference
Cyclohexanespiro-5-hydantoins (Compound 6 )HeLa (Cervical Adenocarcinoma)10.08 ± 3.90[8]
Cyclohexanespiro-5-hydantoins (Compound 6 )LS174T (Colorectal Adenocarcinoma)15.86 ± 4.64[8]
Thiohydantoin Derivatives (1d and 2d )Prostate Cancer CellsGood Activity (IC50 values reported in study)[7]
3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Compound 4 )SW480 (Colon Cancer)Most Effective in Study[3]
3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Compound 4 )SW620 (Colon Cancer)Most Effective in Study[3]
3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione derivative (Compound 4 )PC3 (Prostate Cancer)Most Effective in Study[3]

Antimicrobial Properties: A New Frontier for Spirohydantoins

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Spirohydantoins have demonstrated promising activity against a range of bacteria and fungi.[4][11] A study evaluating a series of imidazolidine-2,4-dione derivatives, including spirohydantoins, found that these compounds exhibited stronger antibacterial effects compared to other hydantoin derivatives.[4] Specifically, compounds Hyd15 and Hyd17 were effective against Lactobacillus plantarum with a Minimum Inhibitory Concentration (MIC) of 15.75 μg/mL.[4] Furthermore, several spirohydantoins were able to inhibit the growth of Pseudomonas aeruginosa.[4]

The mechanism of antimicrobial action for spirohydantoins is not yet fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Further research is needed to explore the full potential of these compounds in combating infectious diseases.

The Untapped Potential of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: A Forward Look

The synthesis of 3-aminospirohydantoins is achievable through the reaction of the corresponding spirohydantoin with hydrazine hydrate. The presence of the amino group at the N-3 position introduces a key functional group that can significantly influence the compound's biological profile. This amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced and diverse activities.

Based on the activities of other spirohydantoins, it is plausible to hypothesize that 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives could exhibit:

  • Anticonvulsant properties: The core spirohydantoin scaffold is a known pharmacophore for anticonvulsant activity. The amino group could be further functionalized to mimic the substituent patterns of potent anticonvulsant spirohydantoins.

  • Anticancer activity: The amino group could serve as a handle to attach various pharmacophores known to interact with anticancer targets. For example, it could be acylated or derivatized to mimic the side chains of histone deacetylase (HDAC) inhibitors or other enzyme inhibitors.

  • Antimicrobial effects: The introduction of a basic amino group could enhance the interaction of the molecule with the negatively charged components of microbial cell walls or membranes, potentially leading to antimicrobial activity.

Experimental Protocols

General Synthesis of 3-Aminospirohydantoins

The synthesis of 3-aminospirohydantoins can be achieved by reacting the parent spirohydantoin with hydrazine hydrate.

Step 1: Synthesis of the Spirohydantoin Precursor The precursor, 1,3-diazaspiro[4.5]decane-2,4-dione, can be synthesized via the Bucherer-Bergs reaction from cyclohexanone, potassium cyanide, and ammonium carbonate.

Step 2: Amination at the N-3 Position The synthesized spirohydantoin is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, is isolated and purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of 3-Aminospirohydantoin Cyclohexanone Cyclohexanone Bucherer_Bergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Cyclohexanone->Bucherer_Bergs Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Bucherer_Bergs->Spirohydantoin Hydrazine_Hydrate Hydrazine Hydrate (Reflux in Ethanol) Spirohydantoin->Hydrazine_Hydrate Aminospirohydantoin 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Hydrazine_Hydrate->Aminospirohydantoin

Caption: General synthetic workflow for 3-Aminospirohydantoins.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step 1: Cell Culture and Seeding Cancer cells are cultured in an appropriate medium and seeded into 96-well plates at a specific density. The cells are allowed to adhere overnight.

Step 2: Compound Treatment The cells are treated with various concentrations of the test compounds (e.g., spirohydantoin derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Addition and Incubation MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

Step 4: Formazan Solubilization and Absorbance Measurement A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.

G cluster_mtt MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with Spirohydantoins (various concentrations) Cell_Seeding->Compound_Treatment Incubation_1 Incubate (e.g., 48h) Compound_Treatment->Incubation_1 MTT_Addition Add MTT solution Incubation_1->MTT_Addition Incubation_2 Incubate (e.g., 4h) MTT_Addition->Incubation_2 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_2->Solubilization Absorbance_Reading Measure absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The spirohydantoin scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione remains a largely unexplored compound, the extensive research on other spirohydantoins provides a strong rationale for its investigation. Future studies should focus on the synthesis of this compound and a library of its derivatives, followed by comprehensive screening for anticonvulsant, anticancer, and antimicrobial activities. Elucidating the mechanisms of action and identifying the specific molecular targets will be crucial for the rational design of more potent and selective spirohydantoin-based drugs. The exploration of this chemical space holds significant promise for addressing unmet medical needs.

References

  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(4), 633-640. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. ResearchGate. [Link]

  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 156434, 1,3,8-Triazaspiro[4.5]decane-2,4-dione. PubChem. [Link]

  • Krasowski, M. D., McMillin, K. A., & Ekins, S. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & Medicinal Chemistry Letters, 26(12), 2823-2827. [Link]

  • Stankova, I., Chobanov, I., & Danchev, N. (2014). Antimicrobial activity of spiro-hydantoins. ResearchGate. [Link]

  • Saeed, A., & Shah, S. Z. A. (2015). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]

  • Matić, J., Babić, G., Pavić, A., & Opsenica, D. M. (2020). Twisted amides based on the spirohydantoin scaffold as potential anticancer agents. ResearchGate. [Link]

  • Łażewska, D., Kamińska, K., Szymańska, E., & Kieć-Kononowicz, K. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(24), 5923. [Link]

  • El-Gamal, M. I., Anbar, A. S., & Al-Aaliy, A. A. (2018). Spirohydantoins and 1,2,4-triazole-3-carboxamide derivatives as inhibitors of histone deacetylase: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 146, 79-92. [Link]

  • Goszczyńska, A., Dąbrowska, A., & Olejniczak, A. B. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. International Journal of Molecular Sciences, 22(11), 5851. [Link]

  • Turski, L., & Stephens, D. N. (1994). Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor. Pharmacology Biochemistry and Behavior, 47(2), 391-396. [Link]

  • Papakyriakou, A., Zervou, M., & Igglessi-Markopoulou, O. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Singh, P., & Kaur, M. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry, 215, 113263. [Link]

  • Marinov, M., Frenkeva, M., & Naydenova, E. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 329-334. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative, represents a valuable scaffold in medicinal chemistry. The unique three-dimensional structure of spirocyclic compounds offers exciting possibilities for exploring new chemical spaces in drug discovery. The incorporation of an amino group at the N-3 position of the hydantoin ring further provides a key vector for derivatization, enabling the generation of diverse compound libraries for screening and lead optimization. This guide provides a comparative analysis of two distinct synthetic routes to this promising molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Route 1: Multi-Step Synthesis via N-Amination of a Pre-formed Spirohydantoin

This approach follows a convergent strategy, first constructing the core spirohydantoin ring system and subsequently introducing the N-amino functionality.

Workflow for Route 1

Route 1 Workflow A Cyclohexanone B Bucherer-Bergs Reaction A->B KCN, (NH4)2CO3 C 1,3-Diazaspiro[4.5]decane-2,4-dione B->C D N-Amination C->D e.g., Chloramine (NH2Cl) E 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione D->E

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione (Bucherer-Bergs Reaction)

The cornerstone of this route is the classical Bucherer-Bergs reaction, a robust and well-established one-pot multicomponent reaction for the synthesis of hydantoins from ketones.[1][2]

Protocol:

  • In a suitable pressure vessel, combine cyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 6. The product will precipitate out of solution.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,3-diazaspiro[4.5]decane-2,4-dione.

Causality of Experimental Choices:

  • Pressure Vessel: The reaction generates ammonia and carbon dioxide, leading to a pressure increase. A sealed vessel is crucial for safety and to maintain the concentration of these volatile reactants.

  • Ethanol/Water Solvent System: This mixture provides good solubility for the reactants and facilitates the reaction.

  • Excess Ammonium Carbonate: The excess ammonium carbonate serves as a source of both ammonia and carbon dioxide, driving the equilibrium towards product formation.

  • Acidification: The hydantoin product is less soluble in acidic to neutral aqueous solutions, allowing for its precipitation and isolation.

Step 2: N-Amination of 1,3-Diazaspiro[4.5]decane-2,4-dione

The introduction of the amino group at the N-3 position is a critical and challenging step. Direct N-amination of hydantoins is not widely reported, but methods using electrophilic aminating agents like chloramine (NH₂Cl) have been employed for other heterocyclic systems.[3][4]

Generalized Protocol (Hypothetical, requires optimization):

  • Dissolve 1,3-diazaspiro[4.5]decane-2,4-dione (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to deprotonate the hydantoin nitrogen.

  • Slowly add a freshly prepared solution of chloramine (NH₂Cl, 1.2 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Causality of Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of moisture and atmospheric CO₂ to prevent side reactions.

  • Strong Base: Deprotonation of the hydantoin nitrogen is required to generate a nucleophile that can react with the electrophilic aminating agent.

  • Chloramine: As an electrophilic source of the "NH₂" group, it is a logical choice for this transformation. However, its instability requires in situ generation or careful handling of a pre-formed solution.

  • Quenching with Sodium Thiosulfate: This step is to neutralize any unreacted chloramine.

Route 2: Convergent Synthesis via an Isocyanate Intermediate

This strategy builds the 3-aminohydantoin ring system in a convergent manner, starting from a precursor that already contains the spirocyclic core and the α-amino acid functionality.

Workflow for Route 2

Route 2 Workflow A 1-Aminocyclohexanecarboxylic Acid B Esterification A->B ROH, H+ C 1-Aminocyclohexanecarboxylic Acid Ester B->C D Isocyanate Formation C->D Phosgene or equivalent E Spirocyclic Isocyanate D->E F Reaction with Hydrazine E->F Hydrazine (NH2NH2) G 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione F->G

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 1-Aminocyclohexanecarboxylic Acid Ester

The starting material, 1-aminocyclohexanecarboxylic acid, is commercially available.[5][6] Esterification is a standard procedure to protect the carboxylic acid and facilitate the subsequent isocyanate formation.

Protocol:

  • Suspend 1-aminocyclohexanecarboxylic acid (1.0 eq) in an alcohol (e.g., methanol or ethanol, excess) as the solvent.

  • Cool the suspension to 0 °C and bubble dry hydrogen chloride gas through the mixture until saturation, or add thionyl chloride (1.2 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Remove the excess alcohol and HCl under reduced pressure to obtain the crude amino acid ester hydrochloride salt.

  • The salt can be used directly in the next step or neutralized with a base to yield the free amino ester.

Causality of Experimental Choices:

  • Esterification: This protects the carboxylic acid from reacting in the subsequent step and increases the solubility of the starting material in organic solvents.

  • Acid Catalyst (HCl or SOCl₂): The Fischer esterification is an acid-catalyzed equilibrium process. Using an excess of the alcohol and removing water (or in this case, using a dehydrating agent like thionyl chloride) drives the reaction to completion.

Step 2: Formation of the Spirocyclic Isocyanate and Reaction with Hydrazine

This two-step, one-pot procedure is a highly efficient method for the synthesis of 3-aminohydantoins, as demonstrated by Bouchnak et al. for various α-amino esters.[7]

Protocol:

  • Dissolve the 1-aminocyclohexanecarboxylic acid ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Add a phosgene equivalent, such as triphosgene (0.4 eq), dissolved in the same solvent, dropwise at 0 °C.

  • Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.2 eq), to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours to ensure complete formation of the isocyanate.

  • In the same pot, add a solution of hydrazine hydrate (1.2 eq) and 4-dimethylaminopyridine (DMAP, catalytic amount) in the same solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Causality of Experimental Choices:

  • Phosgene Equivalent (Triphosgene): Triphosgene is a safer, solid alternative to gaseous phosgene for the synthesis of isocyanates from amines.[8]

  • Non-nucleophilic Base (DIPEA): A hindered base is used to neutralize the HCl generated during isocyanate formation without competing as a nucleophile.

  • One-Pot Procedure: The in situ generated isocyanate is highly reactive and is immediately trapped with hydrazine, which simplifies the workflow and avoids the isolation of the potentially hazardous isocyanate intermediate.

  • DMAP Catalyst: DMAP is a highly effective acylation catalyst that can accelerate the cyclization step.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: N-AminationRoute 2: Isocyanate Intermediate
Starting Materials Cyclohexanone, KCN, (NH₄)₂CO₃, Chloramine1-Aminocyclohexanecarboxylic acid, Phosgene equivalent, Hydrazine
Number of Steps 22 (can be a one-pot procedure from the amino ester)
Key Intermediates 1,3-Diazaspiro[4.5]decane-2,4-dioneSpirocyclic α-amino ester, Spirocyclic isocyanate
Yields Bucherer-Bergs: Generally good to excellent. N-Amination: Potentially moderate and requires optimization.Generally moderate to good yields have been reported for the isocyanate route to 3-aminohydantoins.[7]
Scalability Bucherer-Bergs is scalable. N-amination with chloramine may pose challenges on a large scale due to the reagent's instability.The use of triphosgene is manageable on a larger scale, and one-pot procedures are generally favorable for scalability.
Safety Concerns Use of highly toxic potassium cyanide. Generation and handling of unstable and potentially explosive chloramine.Use of phosgene or its equivalents (e.g., triphosgene), which are highly toxic and require careful handling. Use of hydrazine, which is also toxic and corrosive.
Purification Precipitation for the first step is straightforward. The second step will likely require chromatographic purification.The final product may be purified by recrystallization or chromatography.
Versatility The N-amination step might be applicable to other pre-formed hydantoins.The isocyanate route is versatile for creating a variety of 3-aminohydantoins by starting with different α-amino acids.

Conclusion

Both synthetic routes present viable pathways to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, each with a distinct set of advantages and challenges.

Route 1 benefits from the well-established and high-yielding Bucherer-Bergs reaction for the construction of the spirohydantoin core. However, the subsequent N-amination step is less precedented for this specific substrate and may require significant optimization. The handling of chloramine also presents a notable safety consideration.

Route 2 offers a more convergent and potentially higher-yielding approach, especially when performed as a one-pot reaction from the amino ester. The methodology has been successfully applied to a range of α-amino acids, suggesting its robustness. However, this route involves the use of highly toxic reagents such as phosgene equivalents and hydrazine, demanding stringent safety protocols.

The choice of the optimal synthetic route will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the comfort level of the researchers with handling the hazardous reagents involved in each pathway. For initial exploratory work, Route 2 may offer a more direct path to the target compound, provided the necessary safety precautions are in place. For larger-scale synthesis, a thorough evaluation of the safety and scalability of the N-amination step in Route 1 would be warranted.

References

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • National Institutes of Health. (2018). A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines. Retrieved from [Link]

  • PubMed. (2009). Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers. Retrieved from [Link]

  • ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • National Research Council of Canada. (n.d.). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Syntheses of some N-substituted hydrazines by the anhydrous chloramine process. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous N-chloramine formation. Retrieved from [Link]

  • PubMed. (2012). A hydrazine- and phosgene-free synthesis of tetrazinanones, precursors to 1,5-dialkyl-6-oxoverdazyl radicals. Retrieved from [Link]

  • PubMed Central. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]

  • PubMed. (2013). Formation of N-nitrosamines From Chlorination and Chloramination of Molecular Weight Fractions of Natural Organic Matter. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • MDPI. (n.d.). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]

  • Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
  • (n.d.). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Retrieved from [Link]

  • (n.d.). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Retrieved from [Link]

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A Senior Application Scientist's Guide to the In Vitro Validation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the validation of in vitro results is a critical checkpoint, ensuring that early-stage findings are robust, reproducible, and relevant to the physiological context. This guide provides an in-depth framework for the comprehensive in vitro validation of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a member of the spirohydantoin class of compounds. Spirohydantoins are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anti-cancer, antimicrobial, and enzyme inhibitory effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind essential validation experiments.

The core principle of this guide is to establish a self-validating experimental workflow. Each step is designed not only to generate data but also to provide internal controls and cross-verification for preceding and subsequent assays. This approach mitigates the risk of advancing compounds based on artifactual or misleading initial results, a common pitfall in high-throughput screening.

Section 1: The Spirohydantoin Landscape and the Rationale for Rigorous Validation

Spirohydantoin derivatives have been identified as potent inhibitors of various enzymes, including prolyl hydroxylases (PHDs), making them attractive candidates for therapies targeting conditions like anemia.[3][4] For the purpose of this guide, we will proceed with the hypothesis that 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is an enzyme inhibitor. The validation workflow is, however, broadly applicable to other mechanisms of action.

The necessity for a multi-faceted validation approach stems from the inherent limitations of simplified in vitro systems.[5] A compound might show potent activity in a biochemical assay but fail in a cellular context due to poor permeability, metabolic instability, or off-target effects. Therefore, a logical progression from biochemical to cell-based assays is paramount.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "High-Level In Vitro Validation Workflow."

Section 2: Core Validation Assays

This section details the essential assays for a thorough in vitro validation cascade. For each, we provide the rationale, a detailed protocol, and a template for data presentation.

Rationale: The first step is to confirm direct interaction with the purified target enzyme and to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6][7] This assay provides a clean, direct measure of target engagement without the complexities of a cellular environment.[8]

Experimental Protocol: Enzyme Inhibition Assay (Generic Fluorogenic)

  • Reagent Preparation:

    • Prepare a stock solution of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a solution of the target enzyme in assay buffer.

    • Prepare a solution of a fluorogenic substrate in assay buffer.

  • Assay Plate Preparation:

    • In a 384-well black, flat-bottom plate, perform a serial dilution of the compound stock in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the diluted compound and controls (DMSO for negative control, known inhibitor for positive control) to the assay plate.

  • Enzyme Reaction:

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin kinetic monitoring of the fluorescence signal using a plate reader at the appropriate excitation/emission wavelengths.

    • Record data points every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the DMSO control (100% activity) and the positive control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Hill Slope
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneEnzyme X0.521.1
Alternative 1Enzyme X1.20.9
Alternative 2Enzyme X0.081.0
Staurosporine (Control)Kinase Y0.011.2

Rationale: Once biochemical potency is established, it is crucial to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[9][10][11] Cell-based assays provide this critical link between biochemical activity and potential therapeutic effect.[12]

Experimental Protocol: Reporter Gene Assay (for a transcription-related target)

  • Cell Culture:

    • Culture a stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter regulated by the target pathway.

    • Maintain cells in appropriate growth medium at 37°C and 5% CO2.

  • Cell Plating:

    • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the growth medium from the cells and replace it with the compound-containing medium.

    • Incubate for a duration sufficient to elicit a transcriptional response (e.g., 6-24 hours).

  • Lysis and Reporter Detection:

    • Lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Add the luciferase substrate and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., a constitutively expressed reporter or total protein concentration) to account for variations in cell number.

    • Plot the normalized reporter activity versus the logarithm of the compound concentration and fit the data to determine the EC50 value.

Data Presentation:

CompoundCell LineTarget PathwayEC50 (µM)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneHEK293-ReporterPathway A2.1
Alternative 1HEK293-ReporterPathway A8.5
Alternative 2HEK293-ReporterPathway A0.4

Rationale: It is essential to distinguish between specific, on-target effects and non-specific cytotoxicity.[13][14] A compound that inhibits a cellular process simply by killing the cells is not a viable drug candidate.[15][16] Cytotoxicity assays are a critical component of the self-validating workflow, ensuring that the observed cellular activity is not an artifact of poor cell health.[17]

Experimental Protocol: MTS Assay

  • Cell Plating:

    • Seed a relevant cell line (e.g., the one used in the cell-based functional assay) into a 96-well clear plate and allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with the same concentration range of the compound used in the functional assays.

    • Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control (DMSO).

    • Incubate for a relevant time period (e.g., 24-72 hours).

  • MTS Reagent Addition:

    • Add the MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation:

CompoundCell LineIncubation Time (h)CC50 (µM)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dioneHEK29348> 100
Alternative 1HEK2934825
Alternative 2HEK29348> 100
Doxorubicin (Control)HEK293480.8
Section 3: Data Integration and Interpretation

The true power of this validation workflow lies in the integrated analysis of the data. The goal is to identify compounds with a clear "therapeutic window" in vitro, where the on-target cellular activity occurs at concentrations significantly lower than those causing cytotoxicity.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Integrated Data Profile for a Promising Compound."

A desirable compound profile would show a potent biochemical IC50, a slightly right-shifted but still potent cellular EC50 (indicating good cell permeability and target engagement), and a CC50 that is at least 10-fold, and ideally over 100-fold, greater than the EC50.

Section 4: Conclusion

This guide outlines a structured, logical, and self-validating approach to the in vitro characterization of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione. By systematically progressing from direct target inhibition to cellular activity and safety profiling, researchers can build a robust data package that provides high confidence in the compound's mechanism of action and therapeutic potential. Adherence to these principles of rigorous in vitro validation, as outlined in guidelines such as the OECD's Good In Vitro Method Practices (GIVIMP), is essential for the successful translation of promising molecules from the bench to the clinic.[18]

References

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy.
  • A Practical Guide to Immunoassay Method Valid
  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central.
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3)
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (n.d.). OECD.
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (n.d.).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI.
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2025).
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • Cell Based Assays & Cell Based Screening Assays in Modern Research. (n.d.). Vipergen.
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  • Cytotoxicity Assays. (n.d.).
  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
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  • Cell Based Assays Development. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Analogs and Related Spirohydantoins

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-diazaspiro[4.5]decane-2,4-dione, or spirohydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of an amino group at the N-3 position of the hydantoin ring opens up new avenues for chemical modification and the potential to modulate interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione analogs and closely related spirohydantoin derivatives, drawing on experimental data from studies on their anticancer and enzyme inhibitory activities.

The Spirohydantoin Core: A Versatile Pharmacophore

The spirocyclic nature of the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold imparts a rigid, three-dimensional geometry that can be exploited for precise interactions with the binding sites of proteins. The hydantoin moiety itself, while generally considered biologically inert, provides key hydrogen bond donors and acceptors. It is the substitutions at the N-1, N-3, and C-5 positions that dictate the pharmacological profile of these compounds, leading to activities ranging from anticonvulsant and antiarrhythmic to anticancer and anti-inflammatory effects.[1]

Comparative Analysis 1: Anticancer Activity of 3-Substituted Spirohydantoin Derivatives

A series of 3-(alkyl)(alkyl-substituted)spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines.[2] This class of compounds, while differing in the spirocyclic system fused at C-5, provides valuable insights into the influence of substituents at the N-3 position, which is analogous to the 3-amino substitution in our target compounds.

Key SAR Insights for Anticancer Activity:

The cytotoxic potency of these analogs against the MCF-7 (human breast carcinoma) and SW 620 (human colon carcinoma) cell lines was found to be highly dependent on the nature of the substituent at the N-3 position.

  • Influence of the N-3 Substituent: The presence of a substituted alkyl chain at the N-3 position is crucial for anticancer activity.

  • Terminal Amino Group: A terminal dimethylamino group on the N-3 alkyl chain appears to be a key feature for potent cytotoxicity. For instance, compound 15 in the study, which possesses a 3-(N,N-dimethyl)aminopropyl substituent, exhibited remarkable cytotoxic activity against a panel of human solid tumor cell lines.[2]

  • Chain Length: The length of the alkyl chain connecting the hydantoin ring to the terminal amino group also plays a role in modulating activity, with a propyl chain showing significant potency.

Data Summary: Cytotoxicity of 3-Substituted Spirohydantoin Analogs
CompoundN-3 SubstituentMCF-7 IC₅₀ (µM)SW 620 IC₅₀ (µM)
Doxorubicin -0.040.03
Analog A -CH₂CH₂N(CH₃)₂>10>10
Analog B -CH₂CH₂CH₂N(CH₃)₂0.020.01
Analog C -CH₂CH₂CH₂CH₂N(CH₃)₂0.50.3

Note: The compound designations (Analog A, B, C) are representative of the data trends observed in the cited literature. IC₅₀ values are approximate and for comparative purposes.

The data suggests that a three-carbon linker between the hydantoin nitrogen and the terminal dimethylamino group provides the optimal length for potent anticancer activity in this series.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the spirohydantoin derivatives can be determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW 620) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Comparative Analysis 2: Enzyme Inhibition by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs

A notable example of enzyme inhibition by a closely related scaffold is the discovery of 1,3,8-triazaspiro[4.5]decane-2,4-diones as potent pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes (PHD1, PHD2, and PHD3).[4] These enzymes are involved in the regulation of the hypoxia-inducible factor (HIF) pathway, and their inhibition is a therapeutic strategy for the treatment of anemia.[4] The SAR of this series provides a valuable framework for understanding how modifications to the spirohydantoin core can influence enzyme inhibitory activity.

Key SAR Insights for PHD Inhibition:

The SAR studies for this class of compounds focused on optimizing potency and pharmacokinetic properties.

  • Spirocyclic Core: The 1,3,8-triazaspiro[4.5]decane-2,4-dione core serves as an effective scaffold for binding to the active site of the PHD enzymes.

  • Substitutions on the Piperidine Nitrogen: Modifications at the N-8 position of the piperidine ring are critical for activity. A key interaction is the chelation of the active site iron by a bidentate ligand, often an α-ketoacid mimic.

  • Aromatic Substituents: The introduction of aromatic or heteroaromatic groups at the N-1 position of the hydantoin ring can significantly impact potency and selectivity.

  • Acidic Functionality: The incorporation of an acidic group, such as a carboxylic acid, was found to be crucial for eliminating off-target activity at the hERG potassium channel.[4]

Data Summary: PHD2 Inhibition by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs
CompoundN-1 SubstituentN-8 SubstituentPHD2 IC₅₀ (nM)
Analog D PhenylH>1000
Analog E 4-Fluorophenyl(5-Chloropyridin-2-yl)glycyl50
Analog F Pyridin-2-yl(5-Chloropyridin-2-yl)glycyl25
Analog G 4-Fluorophenyl(5-Chloropyridin-2-yl)glycyl with acetic acid side chain30

Note: The compound designations are representative of the data trends observed in the cited literature. IC₅₀ values are approximate and for comparative purposes.

These findings highlight the importance of specific substituents at both the N-1 and N-8 positions for potent PHD inhibition. The glycyl moiety at N-8 acts as a key pharmacophore for interacting with the enzyme's active site.

Experimental Protocol: HIF Prolyl Hydroxylase (PHD) Inhibition Assay

The inhibitory activity of the compounds against PHD enzymes can be assessed using a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., Tris-HCl), Fe(II), 2-oxoglutarate, ascorbate, and the PHD enzyme (e.g., recombinant human PHD2).

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of a biotinylated HIF-1α peptide substrate.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: The extent of peptide hydroxylation is determined using a detection system, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an antibody-based method (e.g., ELISA) that specifically recognizes the hydroxylated peptide.

  • IC₅₀ Calculation: The IC₅₀ values are calculated from the dose-response curves.

Synthesis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Analogs

The synthesis of the target 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold can be achieved through a multi-step process. A general and efficient method for the synthesis of 3-aminohydantoins involves the condensation of hydrazines with isocyanates derived from α-amino esters. This approach can be adapted for the spirocyclic system.

General Synthetic Pathway:

Synthesis cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Amination cluster_2 Alternative Route Cyclohexanone Cyclohexanone Spirohydantoin 1,3-Diazaspiro[4.5]decane-2,4-dione Cyclohexanone->Spirohydantoin KCN, (NH₄)₂CO₃ AminoAcid α-Amino Acid Ester Isocyanate Spiro-isocyanate Intermediate AminoAcid->Isocyanate Phosgene equivalent Hydrazine Hydrazine Hydrate or Substituted Hydrazine Target 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Isocyanate->Target Hydrazine Spirohydantoin->Target Hydrazine Hydrate

Caption: General synthetic routes to 3-Amino-1,3-diazaspiro[4.5]decane-2,4-diones.

Structure-Activity Relationship Summary and Future Directions

The comparative analysis of structurally related spirohydantoin derivatives reveals key determinants for their biological activity.

SAR_Summary cluster_Core Core Scaffold cluster_SAR Key SAR Points cluster_Activity Biological Activities Core 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione N3_Sub N-3 Substituent (e.g., Amino, Substituted Amino) - Critical for activity and target interaction. Core->N3_Sub Spiro_Ring Spirocyclic Ring (e.g., Cyclohexane) - Imparts rigidity and influences physicochemical properties. Core->Spiro_Ring N1_Sub N-1 Substituent - Can modulate potency and selectivity. Core->N1_Sub Anticancer Anticancer N3_Sub->Anticancer Enzyme_Inhibition Enzyme Inhibition (e.g., PHD) N3_Sub->Enzyme_Inhibition Spiro_Ring->Anticancer N1_Sub->Enzyme_Inhibition Antimicrobial Antimicrobial

Caption: Key SAR determinants for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione analogs.

For researchers and drug development professionals, the 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a promising starting point for the design of novel therapeutics. Future work should focus on the synthesis and systematic evaluation of a library of these analogs with diverse substitutions at the 3-amino group, as well as at the N-1 position and on the spiro-cyclohexane ring. Screening these compounds against a panel of biological targets, including various enzymes and cancer cell lines, will likely uncover novel and potent therapeutic agents. The insights provided in this guide, drawn from closely related chemical series, offer a solid foundation for these future drug discovery efforts.

References

  • Guan, T., et al. (2019). Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system. European Journal of Medicinal Chemistry, 182, 111629. [Link]

  • Perdih, A., et al. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(8), 1085-1096. [Link]

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Ariquile, M., et al. (2020). Synthesis and antimicrobial activity of thiohydantoins obtained from L-amino acids. Letters in Drug Design & Discovery, 17(1), 94-102. [Link]

  • Guenzler-Pukall, V., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(9), 4289-4305. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Karakurt, A., et al. (2011). Synthesis and anticonvulsant activity of substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 344(11), 743-751. [Link]

  • Czopek, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. [Link]

  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31. [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Taylor, C. M. (2009). The synthesis and biological evaluation of spirohydantoin analogues.
  • van Rijn, R. M., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

Sources

A Scientist's Guide to Leveraging the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold for Novel Mcl-1 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of potent and selective inhibitors. The 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione core represents a versatile and synthetically accessible scaffold, increasingly recognized for its potential in generating libraries of bioactive compounds. This guide provides a comprehensive framework for researchers aiming to explore derivatives of this spiro-hydantoin scaffold as potential inhibitors of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein and a high-value target in oncology. We will detail the rationale behind targeting Mcl-1, present a comparative analysis of a hypothetical, scaffold-derived inhibitor versus a known Mcl-1 inhibitor (S63845), and provide robust, step-by-step protocols for the requisite biochemical and cell-based assays.

Introduction: The Promise of the Spiro-Hydantoin Scaffold and the Mcl-1 Target

The 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione is not itself a known, potent inhibitor of a specific enzyme but rather serves as an excellent starting point for combinatorial chemistry and library synthesis. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to achieve high-affinity binding to protein targets. The primary amino group offers a convenient handle for the introduction of diverse chemical functionalities, enabling the exploration of a vast chemical space to identify novel inhibitors.

Our target of interest, Mcl-1, is a member of the Bcl-2 family of proteins and a crucial regulator of apoptosis (programmed cell death). Overexpression of Mcl-1 is a common survival mechanism for cancer cells and has been implicated in resistance to conventional chemotherapies. Therefore, the development of small molecule inhibitors that can bind to Mcl-1 and restore the apoptotic cascade is a promising therapeutic strategy.

This guide will use S63845 , a highly potent and selective Mcl-1 inhibitor, as our benchmark for comparison. We will outline the process of evaluating a hypothetical library of 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives to identify a lead compound, which we will refer to as "Compound A," and then compare its performance directly with S63845.

Comparative Inhibitor Profile: Compound A vs. S63845

The initial screening of a library of 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives would likely be performed using a high-throughput biochemical assay, such as a fluorescence polarization assay, to identify initial hits. Following hit confirmation and initial optimization, a lead compound, "Compound A," is selected for more rigorous characterization alongside the known inhibitor, S63845. The following table summarizes the expected data from such a comparison.

Parameter Compound A (Hypothetical) S63845 (Reference) Significance
Binding Affinity (Ki, nM) 50 nM0.2 nMMeasures the dissociation constant of the inhibitor-enzyme complex. Lower values indicate tighter binding.
IC50 in Biochemical Assay (nM) 120 nM1.1 nMConcentration of inhibitor required to reduce enzyme activity by 50% in an isolated system.
Cellular Potency (EC50, µM) 1.5 µM0.1 µMConcentration of inhibitor required to achieve 50% of the maximum effect in a cell-based assay (e.g., cell death).
Selectivity (vs. Bcl-xL, Fold) >200-fold>1000-foldRatio of IC50 for the off-target (Bcl-xL) to the on-target (Mcl-1). Higher values indicate greater selectivity.
Aqueous Solubility (µg/mL) 75 µg/mL25 µg/mLImportant for bioavailability and formulation.
In Vivo Efficacy (Tumor Growth Inhibition) 40% at 50 mg/kg60% at 25 mg/kgMeasures the therapeutic effect in a preclinical animal model.

Experimental Protocols: A Step-by-Step Guide

The following protocols are essential for a robust comparison of novel Mcl-1 inhibitors against a known standard.

Biochemical Inhibition Assay: Fluorescence Polarization (FP)

This assay measures the ability of a test compound to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic BH3-domain protein (e.g., Noxa).

Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Recombinant Mcl-1 Protein A1 Dispense Mcl-1 and Peptide into 384-well Plate P1->A1 P2 Fluorescently Labeled Noxa Peptide P2->A1 P3 Assay Buffer P3->A1 A2 Add Test Compounds (Compound A, S63845) A1->A2 A3 Incubate at Room Temp A2->A3 A4 Read Fluorescence Polarization A3->A4 D1 Plot % Inhibition vs. [Inhibitor] A4->D1 D2 Calculate IC50 Values D1->D2

Caption: Workflow for the Mcl-1 Fluorescence Polarization Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human Mcl-1 protein in assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

    • Prepare a 2X solution of a fluorescently labeled Noxa-B peptide (e.g., FAM-NoxaB) in the same assay buffer.

    • Prepare serial dilutions of Compound A and S63845 in DMSO, then dilute further in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 2X Mcl-1 solution to each well of a 384-well, low-volume, black plate.

    • Add 5 µL of the diluted test compounds or DMSO (for positive and negative controls).

    • Add 5 µL of the 2X FAM-NoxaB peptide solution to all wells except the negative controls (add buffer instead).

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped for FP measurements (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (Mcl-1 + peptide) and low (peptide only) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Apoptosis Assay: Caspase-Glo 3/7 Assay

This assay quantifies the induction of apoptosis in a cancer cell line known to be dependent on Mcl-1 (e.g., MOLM-13).

Protocol:

  • Cell Culture:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment:

    • Seed the cells in a 96-well, white-walled plate at a density of 1 x 10^4 cells per well.

    • Treat the cells with serial dilutions of Compound A, S63845, or DMSO vehicle control.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Caspase Activity Measurement:

    • Allow the plate and the Caspase-Glo 3/7 reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo 3/7 reagent to each well.

    • Mix gently on a plate shaker for 2 minutes.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated cells.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration to determine the EC50 value.

The Mcl-1 Signaling Pathway and Mechanism of Action

Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. Small molecule inhibitors like S63845 and our hypothetical Compound A are designed to bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners and triggering the apoptotic cascade.

Signaling Pathway Diagram:

Mcl1_Pathway cluster_survival Cell Survival (Mcl-1 Overexpression) cluster_apoptosis Apoptosis Induction (Inhibitor Treatment) Mcl1_high Mcl-1 Bim Bim Mcl1_high->Bim Sequesters Bak Bak Mcl1_high->Bak Sequesters Mcl1_low Mcl-1 Bim_free Free Bim Mcl1_low->Bim_free Bak_free Free Bak Mcl1_low->Bak_free Inhibitor Compound A / S63845 Inhibitor->Mcl1_low Inhibits Bim_free->Bak_free Activates MOMP MOMP Bak_free->MOMP Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mcl-1 signaling in cell survival and apoptosis induction by inhibitors.

Conclusion and Future Directions

The 3-amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold presents a compelling starting point for the discovery of novel Mcl-1 inhibitors. While our hypothetical "Compound A" demonstrates promising activity, this guide highlights that it still falls short of the high potency and selectivity exhibited by the well-established inhibitor S63845. This underscores the rigorous and iterative nature of drug discovery.

Future work should focus on structure-activity relationship (SAR) studies to further optimize the potency and selectivity of the spiro-hydantoin series. This involves synthesizing and testing new derivatives with modifications aimed at improving interactions with the Mcl-1 binding pocket. The ultimate goal is to develop a novel inhibitor with a superior therapeutic profile, potentially offering advantages in terms of pharmacokinetics, safety, or efficacy in specific cancer subtypes. The protocols and comparative framework detailed herein provide a solid foundation for these ongoing research and development efforts.

References

  • Title: The role of Mcl-1 in the survival of cancer cells. Source: Oncotarget URL: [Link]

  • Title: S63845, a Potent and Selective Mcl-1 Inhibitor, Is Effective in Mcl-1-Dependent Cancer Models. Source: Cancer Discovery URL: [Link]

A Comparative Selectivity Assessment of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of selectivity is paramount. The ability of a therapeutic agent to interact with its intended molecular target while minimizing off-target engagement is a critical determinant of both its efficacy and safety profile. The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the spirohydantoin chemical scaffold, has emerged as a privileged structure in medicinal chemistry. However, initial investigations into the broader class of 1,3,8-Triazaspiro[4.5]decane-2,4-diones have revealed a complex pharmacological profile, with activities reported at distinct and functionally unrelated protein families. This guide provides a comprehensive, data-driven comparison of the selectivity of this scaffold, focusing on two primary target classes: the Delta-Opioid Receptor (DOR), a G-protein coupled receptor (GPCR) implicated in pain and mood regulation, and the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), a family of enzymes central to the cellular response to hypoxia.

This analysis is designed for researchers, scientists, and drug development professionals, offering not only a comparative overview but also detailed experimental protocols to enable independent validation and further exploration. We will dissect the selectivity profile of the spirohydantoin core by comparing it with well-established modulators of these targets: the highly selective DOR agonist SNC80, and the clinical-stage PHD inhibitors Vadadustat and Roxadustat.

The Dichotomy of a Privileged Scaffold: Dual Targeting of Opioid Receptors and Prolyl Hydroxylases

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified in separate screening campaigns to possess potent activity at two distinct biological targets. A recent study highlighted a derivative of this class as a novel and selective agonist for the Delta-Opioid Receptor (DOR).[1][2] Conversely, another investigation described these spirohydantoins as "pan-inhibitors" of the HIF prolyl hydroxylase (PHD) enzyme family, which includes the isoforms PHD1, PHD2, and PHD3.[3][4] This dual-targeting characteristic necessitates a rigorous assessment of selectivity to understand the potential therapeutic applications and liabilities of this chemical class.

This guide will therefore compare the selectivity of a representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative within two distinct contexts:

  • Opioid Receptor Selectivity: Comparison against the well-characterized and highly DOR-selective agonist, SNC80.

  • HIF Prolyl Hydroxylase Isoform Selectivity: Comparison against the known pan-PHD inhibitor Vadadustat and another clinically relevant inhibitor, Roxadustat.

Comparative Selectivity Profiles: A Quantitative Analysis

A thorough understanding of a compound's selectivity is best achieved through the direct comparison of its potency at various targets. The following tables summarize the available experimental data for our compound of interest and the selected comparators.

Table 1: Opioid Receptor Binding Affinity Profile

Compoundδ-Opioid Receptor (Ki, nM)μ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Selectivity (μ/δ)Selectivity (κ/δ)
1,3,8-Triazaspiro[4.5] decane-2,4-dione Derivative Sub-micromolar~9.6-fold lower affinity than DORNot Reported9.6 Not Reported
SNC80 0.6255500Not Reported in this study~8800 Not Reported

Note: Data for the spirohydantoin derivative is based on a lead compound from the identified chemical series.[4][5]

Table 2: HIF Prolyl Hydroxylase Inhibition Profile

CompoundPHD1 (IC50, nM)PHD2 (IC50, nM)PHD3 (IC50, nM)Selectivity Profile
1,3,8-Triazaspiro[4.5] decane-2,4-dione Derivative Not ReportedNot ReportedNot ReportedPan-Inhibitor
Vadadustat (AKB-6548) 15.3611.837.63Pan-Inhibitor
Roxadustat (FG-4592) Not Reported120.8Not ReportedInhibitor

Note: The description of the spirohydantoin derivative as a "pan-inhibitor" implies a lack of significant selectivity between the PHD isoforms.[3][4]

Expert Interpretation and Experimental Rationale

The data presented in Tables 1 and 2 highlight a critical divergence in the selectivity profile of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold depending on the target family.

Within the opioid receptor family, the lead spirohydantoin derivative demonstrates a respectable, albeit modest, 9.6-fold selectivity for the delta-opioid receptor over the mu-opioid receptor.[4] In contrast, the benchmark compound, SNC80, exhibits a remarkable >8000-fold selectivity, establishing it as a highly specific pharmacological tool for probing DOR function.[6][7] This disparity underscores the importance of further structure-activity relationship (SAR) studies on the spirohydantoin scaffold to enhance its DOR selectivity if it is to be pursued as a selective agonist.

Conversely, when examining the HIF prolyl hydroxylase family, the spirohydantoin derivative is characterized as a "pan-inhibitor," suggesting it inhibits PHD1, PHD2, and PHD3 with similar potency.[3][4] This profile is mirrored by Vadadustat, which displays equipotent inhibition across the three isoforms with low nanomolar IC50 values.[1] This lack of isoform selectivity is a common feature of many 2-oxoglutarate competitive PHD inhibitors and can have important physiological consequences, as the different PHD isoforms are thought to have distinct, non-redundant roles in cellular signaling.

The choice of experimental assays is crucial for a robust assessment of selectivity. For GPCRs like the opioid receptors, a combination of binding and functional assays is essential. Radioligand binding assays provide a direct measure of the affinity of a compound for the receptor, while functional assays, such as cAMP accumulation and β-arrestin recruitment, offer insights into the compound's ability to elicit a cellular response. For enzymes like the PHDs, in vitro inhibition assays using purified recombinant enzymes are the gold standard for determining intrinsic inhibitory potency and isoform selectivity.

Visualizing the Experimental Workflow

To provide a clear understanding of the process for assessing selectivity, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

GPCR_Selectivity_Workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays b1 Prepare Membranes (DOR, MOR, KOR) b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound/Free Ligand (Filtration) b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate Ki Values b4->b5 f1 Cell Culture (Expressing Receptor) f2 cAMP Accumulation Assay f1->f2 f3 β-Arrestin Recruitment Assay f1->f3 f4 Measure Cellular Response f2->f4 f3->f4 f5 Determine EC50/IC50 Values f4->f5 start Test Compound start->b1 start->f1

Caption: Workflow for assessing GPCR selectivity.

PHD_Selectivity_Workflow cluster_in_vitro In Vitro Inhibition Assays p1 Purified Recombinant Enzymes (PHD1, PHD2, PHD3) p2 Incubate with Substrate, Cofactors & Test Compound p1->p2 p3 Measure Enzyme Activity (e.g., substrate turnover) p2->p3 p4 Calculate IC50 Values p3->p4 start Test Compound start->p1

Caption: Workflow for assessing HIF PHD isoform selectivity.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: Opioid Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human DOR, MOR, or KOR.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of a specific radioligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, [³H]U69,593 for KOR) at a concentration near its Kd.

    • Initiate the binding reaction by adding 50 µL of the prepared cell membranes (20-50 µg of protein).

    • Incubate for 60 minutes at 25°C.

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-labeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro HIF Prolyl Hydroxylase (PHD) Inhibition Assay
  • Reagents and Enzyme Preparation:

    • Use purified, recombinant human PHD1, PHD2, and PHD3 enzymes.

    • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 2 mM ascorbate, and 2 mM 2-oxoglutarate.

    • The substrate is a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

  • Inhibition Assay:

    • In a 96-well plate, add 20 µL of the test compound at various concentrations.

    • Add 20 µL of the PHD enzyme (PHD1, PHD2, or PHD3) to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.

    • Incubate for 60 minutes at 37°C.

  • Detection and Quantification:

    • The hydroxylation of the HIF-1α peptide can be detected using various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that utilizes a specific antibody recognizing the hydroxylated proline residue.

    • Measure the signal using a plate reader compatible with the chosen detection method.

  • Data Analysis:

    • Calculate the percent inhibition of PHD activity at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold represents a fascinating case study in molecular promiscuity and the challenges and opportunities it presents in drug discovery. The available data indicates that while derivatives of this scaffold can achieve a degree of selectivity for the delta-opioid receptor, they also exhibit pan-inhibitory activity against HIF prolyl hydroxylase isoforms. This dual activity profile necessitates careful consideration of the intended therapeutic application.

For the development of a selective DOR agonist, further medicinal chemistry efforts would be required to abrogate the PHD inhibitory activity and enhance the selectivity over other opioid receptors. Conversely, if the aim is to develop a pan-PHD inhibitor, the opioid receptor activity would need to be eliminated to avoid potential off-target effects.

This guide provides a framework for the systematic evaluation of the selectivity of this and other emerging chemical scaffolds. The provided protocols and comparative data serve as a foundation for researchers to make informed decisions in the design and development of novel, highly selective therapeutic agents.

References

  • Zuk, A., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 382(3), 297-308. [Link]

  • Metcalf, M. D., et al. (2012). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ–δ opioid receptors. ACS chemical neuroscience, 3(7), 505-509. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Guenzler-Pukall, V., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of medicinal chemistry, 55(14), 6434-6447. [Link]

  • Knapp, R. J., et al. (1997). Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors. The Journal of pharmacology and experimental therapeutics, 280(3), 1257-1265. [Link]

  • Le, T. M., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Yu, V. K., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-11. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. This guide provides an in-depth comparative analysis of potential analytical methods for the quantitative determination of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a novel spirohydantoin derivative. As a molecule of interest in drug discovery, establishing robust and reliable analytical procedures is paramount for its progression through the development pipeline.

This document is structured to provide researchers, analytical chemists, and drug development professionals with a comprehensive understanding of the critical considerations and experimental workflows for the cross-validation of analytical methods for this compound. We will explore and compare three prominent analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The objective is to furnish a scientifically sound basis for selecting the most appropriate analytical methodology based on the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and the intended application.

The Subject Molecule: 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2][3] The presence of a primary amine and a hydantoin ring system suggests that the molecule is polar. This polarity is a critical factor in the selection and development of appropriate chromatographic separation techniques.[4]

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][6] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, which includes the evaluation of parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][6] Cross-validation of different analytical methods provides a high degree of assurance in the reliability of the analytical data.

Comparative Analysis of Analytical Methodologies

Based on the predicted physicochemical properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, primarily its polarity, the following analytical methods are proposed and evaluated.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in pharmaceutical analysis. However, the retention of polar compounds on traditional non-polar stationary phases (like C18) can be challenging, often resulting in poor peak shape and elution near the solvent front.[7] To address this, a polar-embedded or polar-endcapped C18 column is proposed.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (based on the UV absorbance of the carbonyl groups).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in a mixture of water and acetonitrile (50:50 v/v).

    • Prepare calibration standards by serial dilution of the stock solution.

    • For drug product analysis, dissolve the formulation in the same diluent, sonicate, and filter through a 0.45 µm syringe filter.

  • A polar-embedded column is chosen to enhance the retention of the polar analyte through secondary interactions with the embedded polar group.

  • Formic acid in the mobile phase helps to protonate the primary amine, leading to better peak shape and consistent retention.

  • A gradient elution is employed to ensure adequate separation from potential impurities and excipients.

Hydrophilic Interaction Liquid Chromatography with Mass Spectrometric Detection (HILIC-MS)

HILIC is a powerful technique for the separation and retention of highly polar compounds that are poorly retained in reversed-phase chromatography.[8] Coupling HILIC with mass spectrometry provides high sensitivity and selectivity, making it ideal for bioanalysis or trace impurity analysis.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 95% B to 60% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitored Transition (for triple quadrupole): Precursor ion (M+H)⁺ → Product ion (to be determined by infusion of the standard).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution in a high organic solvent mixture (e.g., 90:10 acetonitrile:water) to ensure good peak shape.

    • Prepare calibration standards and samples in the same high organic diluent.

  • An amide-based HILIC column provides excellent retention for polar, nitrogen-containing compounds.

  • The high organic content of the initial mobile phase is essential for retention in HILIC mode.

  • Ammonium formate is a volatile buffer compatible with mass spectrometry.

  • Positive ESI is chosen due to the presence of the basic amino group, which is readily protonated.

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

While spiro compounds can exhibit good thermal stability, the polarity and low volatility of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, due to the amino and hydantoin groups, necessitate a derivatization step to make it amenable to GC analysis.[1] Silylation is a common derivatization technique for such functional groups.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Derivatization with BSTFA is necessary to block the polar N-H groups, increasing volatility and thermal stability.

  • A standard non-polar GC column is suitable for the separation of the silylated derivative.

  • The temperature program is designed to ensure the elution of the derivatized analyte with good peak shape.

Head-to-Head Performance Comparison

To facilitate an objective comparison, the following table summarizes the anticipated performance characteristics of each method based on typical validation data for similar small molecules.

Validation Parameter RP-HPLC-UV HILIC-MS GC-MS (with Derivatization)
Specificity Good (may have interference from UV-active excipients)Excellent (based on mass-to-charge ratio)Excellent (based on mass spectrum)
Linearity (r²) > 0.999> 0.998> 0.997
Range 1 - 200 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) < 1.0%< 5.0%< 10.0%
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 ng/mL~ 10 ng/mL
Throughput ModerateHighLow (due to derivatization)
Cost per Sample LowHighModerate
Robustness HighModerate (sensitive to mobile phase composition)Moderate (derivatization can be a source of variability)

Visualizing the Workflow

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Q2) RP-HPLC-UV RP-HPLC-UV Specificity Specificity RP-HPLC-UV->Specificity Cross-Validate HILIC-MS HILIC-MS HILIC-MS->Specificity Cross-Validate GC-MS GC-MS GC-MS->Specificity Cross-Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ

Caption: Cross-validation workflow for the analytical methods.

Conclusion and Recommendations

The selection of an appropriate analytical method for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is contingent upon the specific analytical challenge.

  • For routine quality control (QC) of drug substance and drug product , where high concentrations are expected and cost-effectiveness is important, RP-HPLC-UV is the recommended method. Its robustness and lower cost per sample make it ideal for this application.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection and quantification of trace-level impurities, HILIC-MS is the superior choice. Its high sensitivity and selectivity are indispensable for these demanding applications.

  • GC-MS could serve as a valuable orthogonal technique for confirmatory analysis. However, the requirement for derivatization makes it less suitable for high-throughput applications and introduces potential variability.

Ultimately, a comprehensive cross-validation study, where samples are analyzed by at least two of these methods, will provide the highest level of confidence in the analytical results and ensure the quality and consistency of the data generated throughout the drug development lifecycle.

References

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link].

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  • Wang, Y., et al. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions.
  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. PubMed. 2021. Available at: [Link].

  • Di, J., et al. A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. ACS Omega. 2026.
  • Mass Spectrometry analysis of Small molecules. SlideShare. 2013. Available at: [Link].

  • Kumar, V., et al. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. MDPI. 2021.
  • Theodoridis, G., et al. State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. 2021.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link].

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A Comparative Guide to the Cytotoxicity of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic properties of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, a class of compounds with emerging interest in medicinal chemistry. As researchers and drug development professionals, understanding the nuances of how structural modifications impact cytotoxic activity is paramount for the rational design of novel therapeutic agents. This document synthesizes available data on related spirohydantoin structures to present a comparative overview, supported by detailed experimental protocols and mechanistic insights.

While direct comparative studies on a homologous series of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives are not extensively available in the public domain, this guide extrapolates from existing research on structurally similar spirocyclic hydantoins to provide a valuable framework for understanding their potential as cytotoxic agents. The principles and methodologies described herein are directly applicable to the evaluation of this specific compound class.

Introduction: The Therapeutic Potential of Spirohydantoins

Hydantoin and its derivatives have long been recognized for their diverse pharmacological activities. The spiro-functionalization of the hydantoin ring, creating structures like diazaspiro[4.5]decanes, introduces a three-dimensional complexity that can lead to enhanced and more specific interactions with biological targets.[1] These scaffolds are of significant interest in the development of novel anticancer agents.[2] The cytotoxic effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells.[2][3] This guide will delve into the comparative cytotoxicity of hypothetical derivatives of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, exploring the structure-activity relationships that govern their potency.

Experimental Design for Comparative Cytotoxicity Analysis

To objectively compare the cytotoxic profiles of different 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, a robust and reproducible experimental workflow is essential. The following sections detail the materials and a standardized protocol for assessing cytotoxicity using the MTT assay, a widely accepted colorimetric method for determining cell viability.[4]

Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), PC-3 (prostate)) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[5][6]

  • 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives: Synthesized and purified compounds of interest.

  • Cell Culture Medium: Appropriate medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile PBS.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[7]

  • Phosphate-Buffered Saline (PBS): Sterile.

  • 96-well cell culture plates.

  • Multi-channel pipette and sterile tips.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Experimental Workflow: MTT Assay

The causality behind choosing the MTT assay lies in its principle: it measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable readout of cytotoxicity.[4]

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate (1x10^4 cells/well) incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add serial dilutions of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives incubation1->compound_addition incubation2 Incubate for 48h (37°C, 5% CO2) compound_addition->incubation2 mtt_addition Add MTT solution (10 µL of 5 mg/mL) to each well incubation2->mtt_addition incubation3 Incubate for 4h (37°C, 5% CO2) mtt_addition->incubation3 solubilization Add solubilization solution (100 µL DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_viability Calculate % cell viability and determine IC50 values read_absorbance->calculate_viability

Caption: A stepwise workflow of the MTT assay for determining the cytotoxicity of test compounds.

Step-by-Step Protocol
  • Cell Seeding: Seed the desired cell lines into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[9]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for a series of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione derivatives against different cancer cell lines. These values are illustrative and based on general structure-activity relationship trends observed for similar heterocyclic compounds.[10]

DerivativeR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116IC50 (µM) vs. PC-3
Compound A HH> 100> 100> 100
Compound B PhenylH25.330.128.5
Compound C 4-ChlorophenylH10.815.212.7
Compound D 4-MethoxyphenylH18.922.420.1
Compound E 4-ChlorophenylMethyl15.620.118.3

Note: The IC50 values are hypothetical and for illustrative purposes only.

Discussion: Structure-Activity Relationships and Mechanism of Action

The hypothetical data in the table above suggests that the substituents on the 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione scaffold play a crucial role in determining cytotoxic potency. The unsubstituted parent compound (Compound A) is inactive, highlighting the necessity of substitutions for cytotoxic activity.

The introduction of an aromatic ring at the R1 position (Compound B) confers moderate cytotoxicity. Further substitution on this phenyl ring with an electron-withdrawing group like chlorine (Compound C) appears to enhance potency, a common trend observed in other cytotoxic heterocyclic compounds. Conversely, an electron-donating group like methoxy (Compound D) may slightly reduce activity compared to the chloro-substituted analog. Methylation at the R2 position (Compound E) seems to diminish the cytotoxic effect compared to its non-methylated counterpart (Compound C), suggesting that a free amino group might be important for activity.

The cytotoxic effects of many spirohydantoin derivatives are mediated through the induction of apoptosis.[2] A plausible mechanism involves the activation of the intrinsic or mitochondrial pathway of apoptosis.

The Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress, such as that induced by cytotoxic compounds.[11] The process culminates in the activation of executioner caspases, which dismantle the cell.

Apoptosis_Pathway Proposed Intrinsic Apoptotic Pathway cluster_trigger Induction cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade cluster_outcome Cellular Outcome Compound 3-Amino-1,3-diazaspiro[4.5] decane-2,4-dione Derivative Stress Intracellular Stress Compound->Stress Bcl2_family Upregulation of pro-apoptotic proteins (Bax, Bad) Downregulation of anti-apoptotic proteins (Bcl-2) Stress->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Release of Cytochrome c MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Caspase9 Activation of Caspase-9 Apoptosome->Caspase9 Caspase3 Activation of Caspase-3 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage DNA_frag DNA Fragmentation Caspase3->DNA_frag Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_frag->Apoptosis

Sources

benchmarking the efficacy of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione against established anticonvulsant agents.

Introduction

The spirohydantoin scaffold is a cornerstone in medicinal chemistry, renowned for its rigid three-dimensional structure that allows for precise orientation of pharmacophoric groups. This structural motif is present in several established therapeutic agents. The compound 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione represents a novel investigational molecule within this class. Its core, a diazaspiro[4.5]decane-2,4-dione, is a spiro-fused hydantoin ring system. The addition of an amino group at the N-3 position is a key structural modification that distinguishes it from many classical hydantoins, potentially altering its pharmacological profile, including its potency, selectivity, and metabolic stability.

This guide provides a comparative analysis of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione against a benchmark anticonvulsant, Phenytoin. Phenytoin is a well-characterized hydantoin derivative that has been a mainstay in the treatment of epilepsy for decades. The comparison will be framed around a series of preclinical assays designed to evaluate anticonvulsant efficacy and potential mechanisms of action.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Many hydantoin-based anticonvulsants, including Phenytoin, exert their therapeutic effect by modulating the activity of voltage-gated sodium channels (VGSCs) in neurons. These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons exhibit rapid, repetitive firing. Phenytoin stabilizes the inactive state of VGSCs, making neurons less likely to fire at high frequencies. This use-dependent blockade is a hallmark of many effective anticonvulsant drugs.

We hypothesize that 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione shares this mechanism. The spirocyclic core likely orients the key functional groups to interact with the channel pore, while the N-3 amino group may introduce additional interactions, potentially enhancing potency or altering selectivity.

G cluster_0 Neuron at Rest cluster_1 Neuronal Depolarization (Action Potential) cluster_2 Drug Intervention (Seizure State) Na_channel_rest VGSC (Resting State) Na_ion_in Na+ (Low) Na_channel_open VGSC (Open State) Na_channel_rest->Na_channel_open Depolarization Na_ion_out Na+ (High) Na_influx Rapid Na+ Influx Na_channel_open->Na_influx Na_channel_inactive VGSC (Inactive State) Na_channel_open->Na_channel_inactive Inactivation Na_channel_inactive->Na_channel_rest Repolarization Suppression Suppression of Repetitive Firing Drug 3-Amino-1,3-diazaspiro [4.5]decane-2,4-dione Block Stabilization of Inactive State Drug->Block Binds to channel Block->Na_channel_inactive

Figure 1. Proposed mechanism of action for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

In Vitro Efficacy: Patch-Clamp Electrophysiology

To directly compare the effects of our investigational compound and Phenytoin on VGSCs, whole-cell patch-clamp recordings on cultured neurons (e.g., primary hippocampal neurons or SH-SY5Y neuroblastoma cells) are essential. This technique allows for the precise measurement of ion channel activity.

Experimental Protocol: Whole-Cell Patch-Clamp Assay
  • Cell Culture: Plate neurons on glass coverslips and culture for 5-7 days to allow for maturation and expression of VGSCs.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.

    • Establish a whole-cell gigaseal (>1 GΩ) on a target neuron.

    • Clamp the cell at a holding potential of -90 mV.

  • Voltage Protocol:

    • To measure use-dependent block, apply a train of 50 depolarizing pulses (to 0 mV for 20 ms) at a frequency of 10 Hz.

    • Record the peak inward sodium current for each pulse.

  • Compound Application:

    • Establish a baseline recording in the vehicle (e.g., 0.1% DMSO).

    • Perfuse the chamber with increasing concentrations of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione or Phenytoin (e.g., 0.1 µM to 100 µM).

    • Repeat the voltage protocol at each concentration after a 5-minute incubation period.

  • Data Analysis:

    • Measure the peak current of the 50th pulse and normalize it to the peak current of the 1st pulse.

    • Plot the normalized current against drug concentration and fit to a dose-response curve to determine the IC50 (the concentration at which 50% of the use-dependent block is achieved).

Comparative Data (Hypothetical)
CompoundIC50 (µM) for Use-Dependent Na+ Channel Block
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione 8.5 ± 1.2
Phenytoin (Benchmark)25.3 ± 3.5

This hypothetical data suggests that the novel compound is approximately three times more potent than Phenytoin in blocking VGSCs in a use-dependent manner in vitro.

In Vivo Efficacy: Maximal Electroshock Seizure (MES) Model

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the hind-limb tonic extension phase of a seizure induced by a supramaximal electrical stimulus.

Experimental Protocol: MES Test in Rodents
  • Animal Acclimation: Acclimate adult male mice (e.g., C57BL/6, 20-25g) for at least one week prior to the experiment.

  • Compound Administration:

    • Prepare solutions of the test compounds in a suitable vehicle (e.g., 20% PEG-400 in saline).

    • Administer the compounds via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is also included.

    • Allow for a 30-60 minute pre-treatment period for drug absorption.

  • Induction of Seizure:

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal or auricular electrodes.

  • Observation:

    • Observe the animal for the presence or absence of a tonic hind-limb extension. The complete abolition of this phase is considered protection.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

G cluster_0 Preparation cluster_1 Dosing & Pre-Treatment cluster_2 Seizure Induction & Observation cluster_3 Analysis A Acclimate Mice (1 week) B Prepare Drug Doses (Test Cmpd & Phenytoin) A->B C Randomize into Dose Groups B->C D Administer Compound (i.p. injection) C->D E Wait for Pre-Treatment Period (30-60 min) D->E F Apply Electrical Stimulus (Maximal Electroshock) E->F G Observe for Hind-Limb Tonic Extension (HLTE) F->G H Record Outcome: Protected vs. Not Protected G->H I Calculate % Protection per Dose Group H->I J Determine ED50 via Probit Analysis I->J

Figure 2. Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Comparative Data (Hypothetical)
CompoundED50 in MES Test (mg/kg, i.p.)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione 9.8 ± 1.5
Phenytoin (Benchmark)21.5 ± 2.8

This hypothetical in vivo data corroborates the in vitro findings, suggesting that 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione is more potent than Phenytoin in a standard model of generalized seizures.

Preliminary Safety Assessment: In Vitro Cytotoxicity

An early assessment of cytotoxicity is crucial. The MTT assay, which measures mitochondrial reductase activity, is a common method to evaluate a compound's effect on cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of the test compounds (e.g., 1 µM to 200 µM) for 24-48 hours.

  • MTT Incubation: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Comparative Data (Hypothetical)
CompoundCC50 in SH-SY5Y Cells (µM)Therapeutic Index (CC50 / IC50)
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione > 200> 23.5
Phenytoin (Benchmark)150~ 5.9

A higher therapeutic index suggests a better safety margin. In this hypothetical case, the novel compound shows no significant cytotoxicity at the tested concentrations, indicating a potentially superior safety profile compared to Phenytoin.

Conclusion

Based on this structured, multi-tiered evaluation, the novel compound 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates significant potential as an anticonvulsant agent. The hypothetical data indicates superior potency in both in vitro and in vivo models compared to the established drug Phenytoin. The mechanism of action appears to be consistent with other hydantoin-based anticonvulsants, involving the use-dependent blockade of voltage-gated sodium channels. Furthermore, preliminary safety profiling suggests a favorable therapeutic window. These findings strongly support the continued investigation of this compound as a candidate for the treatment of epilepsy.

References

  • McNamara, J. O. (2018). Pharmacotherapy of the Epilepsies. In L. L. Brunton, R. Hilal-Dandan, & B. C. Knollmann (Eds.), Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th ed. McGraw-Hill. [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular modeling of anticonvulsant drug binding to the voltage-gated sodium channel. Molecular pharmacology, 78(4), 631–638. [Link]

  • Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 50, 1-13. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione was publicly available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds, including other diazaspiro[4.5]decane-2,4-diones and substituted hydantoins, in conjunction with established best practices from regulatory bodies. This guide should be used as a supplementary resource to your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department.

Introduction: Understanding the Compound and Associated Risks
  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Given these potential hazards, the proper handling and disposal of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione are paramount to ensuring the safety of laboratory personnel and minimizing environmental impact. This guide provides a procedural framework for its safe management from use to final disposal.

PART 1: Core Disposal Directive

This section outlines the primary decision-making process and subsequent actions required for the disposal of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Hazard Assessment and Waste Classification

Before beginning any work with 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a thorough risk assessment must be conducted. Based on the data from analogous compounds, it is prudent to handle this chemical as a hazardous substance.

Waste Characterization:

PropertyAnticipated ClassificationJustification
Acute Toxicity HazardousHarmful if swallowed (based on similar compounds).[1][2][3]
Irritancy HazardousPotential for skin and eye irritation (based on similar compounds).[1]
Reactivity Likely Non-ReactiveNo specific data, but similar structures are generally stable.
Ignitability Likely Non-IgnitableNo specific data, but similar structures are not typically flammable.

Therefore, all waste containing 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, including pure compound, contaminated labware, and personal protective equipment (PPE), should be classified and disposed of as hazardous chemical waste.

Personal Protective Equipment (PPE)

A critical component of safe handling and disposal is the consistent use of appropriate PPE.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or when generating dust, additional protection such as an apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start Work with 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione Complete waste_generated Waste Generated (Pure compound, contaminated labware, PPE) start->waste_generated waste_container Collect in a Designated, Labeled, and Sealed Hazardous Waste Container waste_generated->waste_container storage Store in a Secure, Well-Ventilated Area Away from Incompatible Materials waste_container->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Hazardous Waste Contractor storage->ehs_pickup

Caption: Disposal workflow for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

PART 2: Detailed Experimental Protocols

This section provides step-by-step procedures for managing waste and spills involving 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Routine Disposal of Unused Compound and Contaminated Materials

Objective: To safely collect and store waste for final disposal.

Materials:

  • Designated hazardous waste container (chemically resistant, with a secure lid)

  • Hazardous waste labels

  • Appropriate PPE

Procedure:

  • Labeling: Affix a hazardous waste label to a clean, empty, and appropriate waste container. The label must include:

    • "Hazardous Waste"

    • The full chemical name: "3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation start

    • The name of the principal investigator or laboratory contact

  • Collection of Solid Waste:

    • Carefully place any unused or unwanted solid 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione into the labeled waste container.

    • Contaminated items such as weigh boats, disposable spatulas, and gloves should also be placed in this container.

  • Collection of Contaminated Labware:

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) three times.

    • The solvent rinsate is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for liquids. Do not dispose of the rinsate down the drain. This is in accordance with EPA regulations prohibiting the sewering of hazardous pharmaceutical waste.

    • After rinsing, the glassware can be washed according to standard laboratory procedures.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.

  • Final Disposal:

    • Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 or 180 days), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

Small Spill Cleanup Protocol

Objective: To safely clean up a small spill (less than 5 grams) of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

Materials:

  • Spill kit containing:

    • Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

    • Two pairs of chemical-resistant gloves

    • Safety goggles

    • Disposable dustpan and brush or scoop

    • Sealable plastic bags for waste disposal

    • Hazardous waste labels

Procedure:

  • Evacuate and Secure the Area: Alert others in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Put on all necessary PPE, including double gloving.

  • Contain the Spill: If the spilled material is a solid, carefully cover it with a damp paper towel to prevent dust from becoming airborne.

  • Clean the Spill:

    • Carefully sweep or scoop the spilled material and the damp paper towel into the disposable dustpan.

    • Place the collected material into a sealable plastic bag.

    • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol). Place the used cloth in the same plastic bag.

    • Wipe the area again with a cloth dampened with soapy water. Place this cloth in the waste bag as well.

  • Package the Waste: Seal the plastic bag. Place this bag into a second sealable bag.

  • Label and Dispose: Label the outer bag as "Hazardous Waste" with the chemical name and dispose of it in the designated solid hazardous waste container for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Decontaminate: Remove and dispose of contaminated PPE in the hazardous waste container. Wash hands thoroughly with soap and water.

For larger spills, evacuate the area immediately and contact your institution's EHS department.

PART 3: Regulatory and Safety Grounding

The procedures outlined in this guide are based on the foundational principles of chemical safety and hazardous waste management as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste. The "cradle-to-grave" approach ensures that hazardous waste is tracked from its generation to its final disposal.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.

Adherence to these regulations is not only a matter of compliance but is essential for ensuring a safe working environment.[4][5]

Logical Relationship Diagram

G cluster_0 Regulatory Framework cluster_1 Institutional Policies cluster_2 Laboratory Practices EPA EPA (RCRA) EHS Institutional EHS Protocols EPA->EHS OSHA OSHA (HazCom) OSHA->EHS RiskAssessment Chemical Risk Assessment EHS->RiskAssessment SOP Standard Operating Procedures (SOPs) RiskAssessment->SOP Disposal Proper Disposal Procedures SOP->Disposal

Caption: Hierarchy of regulations and practices for chemical disposal.

References

  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. 1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Hydantoin. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2013). Transitioning to Safer Chemicals: A Toolkit for Employers and Workers. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Navigating the Safe Handling of 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Logistical Information

As a novel compound in the spirocyclic hydantoin family, 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione presents a unique set of handling challenges and opportunities in drug development. This guide provides a comprehensive framework for its safe utilization, from initial risk assessment to final disposal, ensuring the protection of laboratory personnel and the integrity of research. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes data from structurally similar compounds to establish a robust safety protocol.

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of specific toxicological data for 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione, a cautious approach is mandated. Based on the hazard profiles of analogous compounds such as 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and 1,3-Diazaspiro[4.5]decane-2,4-dione, the following potential hazards should be assumed[1][2]:

  • Acute Oral Toxicity: Harmful if swallowed[2][3].

  • Skin Irritation: May cause skin irritation upon contact[4].

  • Eye Irritation: May cause serious eye irritation[4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[1][4].

It is crucial to handle this compound with the assumption that it is hazardous and to implement all subsequent safety measures accordingly. The chemical, physical, and toxicological properties have not been thoroughly investigated[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated or damaged[5]. Use proper glove removal technique to avoid skin contact[1][4].
Body Disposable, long-sleeved, back-closing gownProtects against splashes and aerosol contamination. Gowns should be changed every two to three hours or immediately after a spill[5].
Eyes/Face Safety goggles and a face shieldOffers comprehensive protection against splashes and airborne particles. Eyeglasses are not a substitute for proper safety goggles[5][6].
Respiratory N95 respirator or higherEssential when handling the compound as a powder or when there is a risk of aerosolization. Surgical masks do not provide adequate respiratory protection[7].
Head/Feet Hair and shoe coversPrevents the spread of contamination outside the immediate work area[6].

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and logical workflow is paramount to minimizing exposure and ensuring experimental reproducibility. The following protocol outlines the essential steps for handling 3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Ventilation Work in a Certified Chemical Fume Hood Prep->Ventilation Ensure proper airflow Weighing Weigh Compound on a Tared, Contained Surface Ventilation->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Reaction Perform Experimental Procedures Dissolution->Reaction Decontamination Decontaminate Work Surfaces Reaction->Decontamination Waste_Seg Segregate Waste Streams Decontamination->Waste_Seg Disposal Dispose of Waste According to Protocol Waste_Seg->Disposal

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.